Ioxynil octanoate
描述
Structure
3D Structure
属性
IUPAC Name |
(4-cyano-2,6-diiodophenyl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17I2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEXFUOWUYCXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042054 | |
| Record name | Ioxynil octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3861-47-0 | |
| Record name | Ioxynil octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3861-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ioxynil octanoate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ioxynil octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyano-2,6-diiodophenyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | IOXYNIL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75K1F1JBKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ioxynil Octanoate on Photosystem II
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ioxynil octanoate, a nitrile herbicide, is a potent inhibitor of Photosystem II (PSII), the water-plastoquinone oxidoreductase enzyme complex central to oxygenic photosynthesis. Its herbicidal activity stems from its ability to block the photosynthetic electron transport chain, leading to rapid photooxidative damage and subsequent plant death. This technical guide provides a comprehensive analysis of the molecular mechanism of action of this compound on PSII, detailing its binding site, the specific molecular interactions involved, and its profound effects on electron transport. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize the inhibitory effects of this compound and presents quantitative data in a structured format for comparative analysis.
Mechanism of Action: Inhibition of Photosystem II Electron Transport
This compound's primary mode of action is the inhibition of photosynthetic electron transport at the acceptor side of Photosystem II.[1][2][3] Following its absorption into the plant, the octanoate ester is rapidly hydrolyzed to its active form, ioxynil.[4] Ioxynil belongs to the chemical family of phenol-type herbicides.[2]
The core of PSII contains the D1 and D2 proteins, which bind all the redox-active cofactors necessary for light-induced electron transfer. Ioxynil acts by binding to a specific niche on the D1 protein, known as the QB site.[1][5] This site is normally occupied by a plastoquinone molecule (PQ), which acts as the secondary electron acceptor. By binding to the QB site, ioxynil competitively displaces plastoquinone, thereby blocking the transfer of electrons from the primary quinone acceptor, QA, to the plastoquinone pool.[1][5] This interruption of the electron flow leads to an accumulation of reduced QA (QA-) and the oxidized primary donor of PSII, P680+.
The blockage of electron transport has two major downstream consequences that lead to plant death:
-
Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. Consequently, the production of NADPH is also halted. Without these energy and reducing equivalents, the plant cannot fix CO2 and produce carbohydrates, leading to starvation.[4]
-
Generation of Reactive Oxygen Species (ROS): The accumulation of highly reactive species, such as the P680+ chlorophyll triplet state and singlet oxygen (¹O₂), occurs due to charge recombination reactions when the electron transport is blocked.[6] These reactive oxygen species cause rapid peroxidation of lipids, degradation of proteins, and damage to pigments, leading to the breakdown of cell membranes and rapid tissue necrosis.[7]
The QB Binding Niche on the D1 Protein
The QB binding site is a hydrophobic pocket on the D1 protein. While both urea-triazine and phenol-type herbicides bind to this domain, their specific interactions with the amino acid residues within the pocket differ.[2] Phenol-type inhibitors like ioxynil are thought to primarily interact with histidine 215 (His215) of the D1 protein.[8] Molecular docking studies with the related bromoxynil suggest the formation of hydrogen bonds within the QB binding pocket, which stabilizes the inhibitor and prevents plastoquinone binding.[9] The binding of ioxynil to the D1 protein can also influence the redox potential of the QA/QA- couple.[6]
Quantitative Data on PSII Inhibition
The inhibitory potency of ioxynil and its derivatives on Photosystem II is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While specific data for this compound is limited in publicly available literature, the efficacy is expected to be comparable to or slightly higher than ioxynil due to improved uptake. The following table summarizes available quantitative data for ioxynil and related PSII inhibitors.
| Herbicide | Target Species/System | Parameter | Value | Reference |
| Ioxynil | Synechocystis 6714 | IC50 | ~10 µM | [2] |
| Ioxynil | Coral (S. hystrix) | EC50 | >1000 µg/L | [10] |
| Diuron | Seagrass (H. ovalis) | IC50 | 4.3 µg/L | [1] |
| Atrazine | A. thaliana thylakoids | Ki | Not specified | [11] |
Experimental Protocols
The following section provides detailed methodologies for key experiments used to study the mechanism of action of this compound on Photosystem II.
Chlorophyll a Fluorescence Measurement
This non-invasive technique is a powerful tool to assess the photochemical efficiency of PSII and is highly sensitive to inhibitors that block electron transport.[7][12]
Objective: To determine the effect of this compound on the photochemical efficiency of PSII by measuring various chlorophyll fluorescence parameters.
Materials:
-
Plant material (e.g., leaves of a susceptible plant species) or isolated thylakoid membranes.
-
This compound stock solution (dissolved in a suitable solvent like acetone or ethanol).
-
Buffer solution (e.g., Tricine buffer for thylakoids).
-
Pulse-Amplitude-Modulated (PAM) fluorometer.
-
Dark adaptation clips.
Protocol:
-
Sample Preparation:
-
For whole leaves: Dark-adapt the leaves for at least 30 minutes using dark adaptation clips.[7]
-
For isolated thylakoids: Isolate thylakoid membranes from fresh plant material using a standard protocol. Resuspend the thylakoids in a suitable buffer to a known chlorophyll concentration.
-
-
Herbicide Treatment:
-
Apply a range of concentrations of this compound to the samples. For leaves, this can be done by spraying or infiltration. For thylakoids, add the herbicide directly to the suspension.
-
Include a control group treated with the solvent only.
-
Incubate the samples for a defined period (e.g., 1 hour) in the dark.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence (F₀) by applying a weak measuring light.
-
Apply a saturating pulse of high-intensity light to measure the maximum fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - F₀) / Fm.
-
For light-adapted samples, measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light (Fm') to calculate the effective quantum yield of PSII (ΦPSII = (Fm' - Fs) / Fm').
-
-
Data Analysis:
-
Plot the Fv/Fm or ΦPSII values against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the herbicide that causes a 50% reduction in the fluorescence parameter.
-
Thermoluminescence Assay
Thermoluminescence is a sensitive technique that probes the charge recombination reactions within PSII. The peak positions of the thermoluminescence glow curves are indicative of the redox state of specific electron transport components.[13]
Objective: To investigate the effect of this compound on the charge recombination pathways in PSII.
Materials:
-
Isolated thylakoid membranes.
-
This compound stock solution.
-
Buffer solution.
-
Thermoluminescence measurement apparatus with a cryostat.
Protocol:
-
Sample Preparation:
-
Dark-adapt isolated thylakoid membranes at a specific chlorophyll concentration.
-
-
Herbicide Treatment:
-
Incubate the thylakoid suspension with various concentrations of this compound in the dark.
-
-
Excitation and Measurement:
-
Cool the sample to a low temperature (e.g., -10°C).
-
Excite the sample with a single, saturating flash of light to induce charge separation.
-
Rapidly cool the sample to liquid nitrogen temperature to trap the charge-separated state.
-
Heat the sample at a constant rate (e.g., 0.5°C/s) and measure the emitted light (thermoluminescence) as a function of temperature.
-
-
Data Analysis:
-
Analyze the glow curve. In the presence of PSII inhibitors like ioxynil, the B-band (originating from S₂/S₃QB⁻ recombination) is typically replaced by the Q-band (from S₂QA⁻ recombination) at a lower temperature.[13]
-
The shift in peak temperature and the change in the intensity of the glow peaks provide information about the altered redox potentials and the blockage of electron transfer.
-
Competitive Radioligand Binding Assay
This assay directly measures the binding of this compound to the QB site on the D1 protein by assessing its ability to displace a radiolabeled ligand that also binds to this site.[6]
Objective: To determine the binding affinity (Ki) of this compound for the QB site of the D1 protein.
Materials:
-
Isolated thylakoid membranes.
-
Radiolabeled competitor ligand (e.g., [¹⁴C]atrazine or [³H]DCMU).
-
Unlabeled this compound.
-
Binding buffer.
-
Glass fiber filters.
-
Vacuum filtration apparatus.
-
Scintillation counter and scintillation cocktail.
Protocol:
-
Thylakoid Preparation:
-
Isolate and purify thylakoid membranes. Determine the protein concentration.
-
-
Assay Setup:
-
In a series of microcentrifuge tubes, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known QB site inhibitor like DCMU).
-
Add the thylakoid membrane suspension to each tube.
-
-
Incubation:
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing Pathways and Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the molecular cascade of events following the application of this compound.
Caption: Signaling pathway of this compound's herbicidal action.
Experimental Workflow for Assessing PSII Inhibition
This diagram outlines the logical sequence of experiments to characterize the inhibitory effects of this compound on Photosystem II.
References
- 1. Acute and additive toxicity of ten photosystem-II herbicides to seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High efficacy Herbicide this compound - HEBEN [hb-p.com]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The two binding sites for DCMU in Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular modelling of the interaction between DCMU and QB-binding site of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bromoxynil-octanoate [sitem.herts.ac.uk]
- 13. giffordbioscience.com [giffordbioscience.com]
The Biochemical Odyssey of Ioxynil Octanoate in Plants: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxynil octanoate, a nitrile herbicide, is a potent selective post-emergence herbicide used to control broadleaf weeds in various crops. Its efficacy lies in its multifaceted disruption of essential plant biochemical and physiological processes. This technical guide provides a comprehensive overview of the biochemical pathway of this compound in plants, from its initial interception by the foliage to its ultimate phytotoxic effects at the cellular level. We delve into its absorption, translocation, metabolic fate, and its primary modes of action: the inhibition of photosynthesis at photosystem II and the uncoupling of oxidative phosphorylation. Furthermore, we explore the downstream signaling events, particularly the induction of oxidative stress and the potential involvement of key plant defense pathways. This guide is intended to be a valuable resource for researchers and professionals working in the fields of herbicide science, plant physiology, and agrochemical development.
Absorption and Translocation
This compound is primarily a contact herbicide, meaning its action is most pronounced at or near the site of application. It is absorbed by the foliage, with limited translocation to other parts of the plant.[1]
Quantitative Data on Absorption and Translocation
Obtaining precise quantitative data for the absorption and translocation of this compound across a wide range of plant species is challenging due to the variability in experimental conditions and plant-specific factors. However, studies using radiolabeled herbicides provide insights into these processes. The general procedure for such studies involves the application of 14C-labeled this compound to a specific leaf area and tracking the movement of the radiolabel over time.
Table 1: Representative Quantitative Data on Herbicide Absorption and Translocation
| Plant Species | Time After Treatment (h) | Absorption (% of Applied) | Translocation (% of Absorbed) | Reference |
| Amaranthus tuberculatus (Waterhemp) - Glyphosate-Resistant | 24 | ~50 | ~15 | [2] |
| Amaranthus tuberculatus (Waterhemp) - Glyphosate-Susceptible | 24 | ~60 | ~30 | [2] |
| Conyza canadensis (Horseweed) - Glyphosate-Resistant | 72 | ~40 | ~10 | |
| Conyza canadensis (Horseweed) - Glyphosate-Susceptible | 72 | ~55 | ~25 |
Experimental Protocol: Determination of Herbicide Absorption and Translocation using Radiolabeling
This protocol outlines a general method for quantifying the absorption and translocation of radiolabeled this compound in plants.
Materials:
-
14C-labeled this compound
-
Non-labeled this compound formulated product
-
Test plants (e.g., target weed and crop species) grown under controlled conditions
-
Microsyringe
-
Leaf washing solution (e.g., water:acetone, 1:1 v/v)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
Biological oxidizer
-
Phosphor imager and imaging cassettes
Procedure:
-
Plant Preparation: Grow healthy, uniform plants to a specific growth stage.
-
Treatment Application:
-
Select a fully expanded leaf for treatment.
-
Apply a known amount of 14C-ioxynil octanoate (e.g., in a small droplet) to a defined area of the adaxial leaf surface.
-
To mimic field conditions, plants can be oversprayed with a commercial formulation of non-labeled this compound, avoiding the treated leaf.
-
-
Harvesting: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).
-
Leaf Washing: Wash the treated leaf with the leaf washing solution to remove any unabsorbed herbicide. The wash solution is collected in a scintillation vial.
-
Sectioning: Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Quantification of Radioactivity:
-
Leaf Wash: Add scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using a liquid scintillation counter. This represents the amount of unabsorbed herbicide.
-
Plant Tissues: The different plant parts are dried, weighed, and then combusted in a biological oxidizer. The released 14CO2 is trapped in a scintillation cocktail and quantified.
-
-
Data Analysis:
-
Absorption: Calculated as the total radioactivity recovered from all plant parts, expressed as a percentage of the total applied radioactivity.
-
Translocation: Calculated as the radioactivity recovered in all plant parts except the treated leaf, expressed as a percentage of the total absorbed radioactivity.
-
-
Visualization (Autoradiography):
-
Press the whole plant against a phosphor imaging screen and expose for a set period.
-
Scan the screen with a phosphor imager to visualize the distribution of the radiolabeled herbicide.
-
Metabolism of this compound
Once absorbed into the plant, this compound undergoes metabolic transformation. The primary metabolic pathway involves the hydrolysis of the octanoate ester to yield the active herbicidal compound, ioxynil (4-hydroxy-3,5-diiodobenzonitrile), and octanoic acid.[3] Ioxynil can be further metabolized, although at a slower rate, through various detoxification pathways.
Metabolic Pathway
A study on the microbial degradation of this compound provides insights into potential metabolic pathways in plants, as similar enzymatic activities can be present. The identified metabolites suggest a stepwise degradation process.[4]
Caption: Proposed metabolic pathway of this compound in plants.
Experimental Protocol: Analysis of this compound and its Metabolites by HPLC-MS/MS
This protocol provides a framework for the extraction and analysis of this compound and its metabolites from plant tissue.
Materials:
-
Plant tissue samples
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., acetonitrile:water mixture)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC-MS/MS system with an electrospray ionization (ESI) source
-
Analytical standards of this compound and its potential metabolites
Procedure:
-
Sample Preparation:
-
Freeze plant tissue samples in liquid nitrogen and grind to a fine powder.
-
Weigh a known amount of the powdered tissue.
-
-
Extraction:
-
Add the extraction solvent to the sample and homogenize.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet for exhaustive extraction.
-
-
Cleanup (Solid Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes of interest with a stronger solvent (e.g., acetonitrile).
-
-
HPLC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection.
-
Inject the sample into the HPLC-MS/MS system.
-
HPLC Conditions: Use a suitable C18 column with a gradient elution program using mobile phases such as water with formic acid (A) and acetonitrile with formic acid (B).
-
MS/MS Conditions: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte.[4]
-
-
Quantification:
-
Prepare a calibration curve using the analytical standards.
-
Quantify the concentration of this compound and its metabolites in the samples by comparing their peak areas to the calibration curve.
-
Mode of Action
This compound exerts its phytotoxic effects through two primary mechanisms: the inhibition of photosynthetic electron transport in Photosystem II and the uncoupling of oxidative phosphorylation.[1]
Inhibition of Photosystem II (PSII)
Ioxynil, the active form of this compound, is a potent inhibitor of the photosynthetic electron transport chain at Photosystem II. It binds to the D1 protein of the PSII reaction center, specifically at the QB-binding niche. This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the linear electron transport and, consequently, ATP and NADPH production.
Caption: Inhibition of electron transport in Photosystem II by ioxynil.
Uncoupling of Oxidative Phosphorylation
In addition to its effects on photosynthesis, ioxynil can act as an uncoupler of oxidative phosphorylation in plant mitochondria. As a lipophilic weak acid, it can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis by ATP synthase. This leads to a depletion of cellular ATP, further contributing to the herbicidal effect.
Caption: Uncoupling of oxidative phosphorylation by ioxynil.
Experimental Protocol: Measuring Oxidative Phosphorylation Uncoupling
This protocol describes a method to assess the uncoupling effect of ioxynil on isolated plant mitochondria using an oxygen electrode.
Materials:
-
Plant tissue (e.g., potato tubers, cauliflower florets)
-
Mitochondria isolation buffer
-
Respiration medium
-
Substrates for mitochondrial respiration (e.g., succinate, NADH)
-
ADP
-
Oxygen electrode system (e.g., Clark-type electrode)
-
Ioxynil solutions of varying concentrations
Procedure:
-
Isolation of Plant Mitochondria:
-
Homogenize plant tissue in ice-cold isolation buffer.
-
Filter the homogenate and perform differential centrifugation to obtain a crude mitochondrial pellet.
-
Purify the mitochondria using a Percoll density gradient centrifugation.[4]
-
Resuspend the purified mitochondria in a suitable buffer.
-
-
Measurement of Oxygen Consumption:
-
Add a known amount of isolated mitochondria to the oxygen electrode chamber containing respiration medium and a respiratory substrate.
-
Monitor the basal rate of oxygen consumption (State 4 respiration).
-
Add a known amount of ADP to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).
-
After the ADP is phosphorylated to ATP, the respiration rate will return to the State 4 level.
-
-
Assessing the Uncoupling Effect:
-
Add different concentrations of ioxynil to the chamber and observe the effect on State 4 respiration. An increase in the State 4 respiration rate in the absence of ADP is indicative of uncoupling.
-
-
Data Analysis:
-
Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 4 respiration. A decrease in the RCR in the presence of ioxynil indicates an uncoupling effect.
-
Downstream Signaling Pathways
The inhibition of photosynthesis and the uncoupling of oxidative phosphorylation by this compound lead to significant cellular stress, primarily through the generation of Reactive Oxygen Species (ROS). This oxidative stress, in turn, can activate various plant defense and signaling pathways.
Induction of Oxidative Stress
The blockage of the electron transport chain in PSII leads to the over-reduction of the QA pool and the formation of triplet chlorophyll, which can react with molecular oxygen to produce singlet oxygen (¹O₂), a highly reactive ROS. The disruption of mitochondrial respiration can also lead to the leakage of electrons from the electron transport chain, resulting in the formation of superoxide radicals (O₂⁻•). These ROS can cause widespread damage to cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids. A study on Allium cepa demonstrated that exposure to this compound induced significant oxidative stress.
Caption: Induction of oxidative stress by this compound.
Potential Involvement of Plant Defense Signaling Pathways
The accumulation of ROS is a key signal that can trigger plant defense responses. While direct evidence for the activation of specific signaling pathways by this compound is limited, it is plausible that the salicylic acid (SA) and jasmonic acid (JA) pathways are involved, as they are central to the plant's response to various biotic and abiotic stresses, including oxidative stress.
-
Salicylic Acid (SA) Pathway: The SA pathway is typically associated with responses to biotrophic pathogens and is known to be activated by ROS.
-
Jasmonic Acid (JA) Pathway: The JA pathway is often induced by wounding and necrotrophic pathogens and also has intricate crosstalk with ROS signaling.
Further research, such as gene expression analysis of key pathway components (e.g., PR proteins for SA, PDF1.2 for JA) in this compound-treated plants, is needed to elucidate the precise role of these signaling pathways.
Caption: Potential involvement of SA and JA signaling pathways.
Conclusion
The biochemical pathway of this compound in plants is a complex interplay of absorption, limited translocation, and metabolic activation to the potent inhibitor, ioxynil. Its primary modes of action, the inhibition of Photosystem II and the uncoupling of oxidative phosphorylation, lead to a cascade of events culminating in oxidative stress and cell death. While the downstream signaling pathways are not yet fully elucidated, the involvement of key stress-responsive hormones like salicylic acid and jasmonic acid is highly probable. A deeper understanding of these intricate processes at the molecular level will continue to inform the development of more effective and selective herbicides and strategies for managing herbicide resistance. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted interactions of this compound with plant systems.
References
A Technical Guide to the Molecular Structure and Chemical Properties of Ioxynil Octanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular structure, chemical properties, and mechanism of action of ioxynil octanoate. It includes detailed tables of quantitative data, experimental protocols for its analysis, and diagrams illustrating its synthesis and biological activity.
Molecular Structure and Identification
This compound is a nitrile herbicide belonging to the hydroxybenzonitrile chemical class.[1] Structurally, it is the octanoate ester of ioxynil, formed by the esterification of the hydroxyl group of ioxynil with octanoic acid.[2][3] This modification enhances its lipophilicity, which improves formulation stability and uptake by plants.[4] The IUPAC name for this compound is 4-cyano-2,6-diiodophenyl octanoate.[1][2][5]
Table 1: Chemical and Structural Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 4-cyano-2,6-diiodophenyl octanoate | [2][5] |
| CAS Number | 3861-47-0 | [2][5] |
| Molecular Formula | C₁₅H₁₇I₂NO₂ | [2][5] |
| Canonical SMILES | CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I | [2] |
| InChIKey | QBEXFUOWUYCXNI-UHFFFAOYSA-N | [2] |
Physicochemical Properties
This compound presents as a waxy or white solid with a slight fatty ester odor.[3][6] It is characterized by its low solubility in water and low volatility.[2][7] The compound is stable in storage but is susceptible to hydrolysis under alkaline conditions, which cleaves the ester bond to release the active herbicidal parent, ioxynil.[3][8]
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 497.11 g/mol | [5] |
| Melting Point | 52-62 °C | [6][9] |
| Boiling Point | Decomposes before boiling; 469.5 °C at 760 mmHg (Predicted) | [2][6] |
| Degradation Point | 240 °C | [2] |
| Density | 1.81 g/cm³ | [6][9] |
| Vapor Pressure | 0.9 x 10⁻⁴ mPa (at 20 °C) | [2] |
| Water Solubility | 0.03 mg/L (at 20 °C, pH 7) | [2] |
| Octanol-Water Partition Coefficient (Log P) | 5.03 - 5.7 | [5][6] |
| Flash Point | 237.8 °C | [6][9] |
Synthesis and Manufacturing
The commercial production of this compound is a two-step process.[2] It begins with the synthesis of the ioxynil intermediate, which involves the controlled iodination of 4-hydroxybenzonitrile.[2][4] This intermediate is then esterified with octanoic acid or its more reactive derivative, octanoyl chloride, in the presence of a catalyst to yield the final product.[2]
Caption: Commercial synthesis workflow for this compound.
Mechanism of Action
This compound functions as a selective contact pro-herbicide.[2] After application, it is hydrolyzed to ioxynil, the active compound.[8] Ioxynil inhibits photosynthesis in susceptible broadleaf weeds by targeting Photosystem II (PSII) of the photosynthetic electron transport chain.[2][4] Specifically, it acts as an uncoupler of oxidative phosphorylation and inhibits photophosphorylation, which disrupts the plant's ability to produce ATP and ultimately leads to cell death.[8][10] This inhibition causes a rapid collapse of tissue, which becomes necrotic within hours or days.[8]
Caption: Inhibition of the photosynthetic electron transport chain by ioxynil.
Experimental Protocols
Protocol 1: Residue Analysis in Maize and Soil via HPLC-UV
This protocol is adapted from a validated method for the determination of this compound residues in environmental samples.[11]
-
Sample Extraction:
-
Homogenize a representative sample (e.g., 10 g of soil or maize).
-
Add a mixture of acetonitrile and deionized water.
-
Extract the sample using ultrasonication or mechanical shaking.
-
Centrifuge the mixture and collect the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a polar solvent mixture to remove interferences.
-
Elute the this compound with a non-polar solvent like acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
-
HPLC-UV Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.
-
Detection: Monitor the column effluent at the wavelength of maximum absorbance for this compound.
-
Quantification: Compare the peak area of the sample to a calibration curve prepared from analytical standards.[12]
-
Confirmation: Confirm the identity of the analyte in positive samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Ioxynil-octanoate [sitem.herts.ac.uk]
- 3. This compound | 3861-47-0 [chemicalbook.com]
- 4. Ioxynil (Ref: ACP 63-303) [sitem.herts.ac.uk]
- 5. This compound | C15H17I2NO2 | CID 19730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Bromoxynil-octanoate [sitem.herts.ac.uk]
- 8. Ioxynil - Wikipedia [en.wikipedia.org]
- 9. This compound | CAS#:3861-47-0 | Chemsrc [chemsrc.com]
- 10. Ioxynil | C7H3I2NO | CID 15530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Residue determination and dissipation of this compound in maize and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdc.gov [cdc.gov]
An In-Depth Technical Guide to the Environmental Fate and Degradation Pathways of Ioxynil Octanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of ioxynil octanoate, a selective post-emergence herbicide. The document details its breakdown through abiotic and biotic pathways, summarizes key quantitative data, outlines the principles of experimental protocols for its study, and visualizes the degradation pathways.
Introduction to this compound
This compound (4-cyano-2,6-diiodophenyl octanoate) is the ester form of ioxynil, a nitrile herbicide. It is applied to control a wide range of broad-leaved weeds in various agricultural settings. Its mode of action involves the inhibition of photosynthesis at photosystem II. To understand its environmental impact, it is crucial to examine its persistence and transformation in soil and aquatic environments. This compound itself is relatively non-persistent and rapidly degrades to its more active and mobile form, ioxynil, which is then further broken down.
Abiotic Degradation Pathways
Abiotic degradation of this compound primarily occurs through hydrolysis and photolysis.
Hydrolysis
Hydrolysis is a key abiotic process that cleaves the ester bond of this compound, releasing the active ioxynil phenol and octanoic acid. The rate of this reaction is significantly dependent on the pH of the surrounding medium.
This compound is more stable in acidic conditions and hydrolyzes more rapidly under alkaline conditions. This is a critical factor in its environmental persistence in different aquatic systems and soil types with varying pH levels.
Photolysis (Photodegradation)
Photolysis, or degradation by sunlight, is another significant pathway for the dissipation of this compound in the environment, particularly in surface waters and on soil surfaces. The molecule can absorb light energy, leading to the cleavage of chemical bonds and its transformation into various photoproducts.
Biotic Degradation Pathways
Microbial activity is a major contributor to the degradation of this compound in both soil and aquatic ecosystems. The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond to form ioxynil.
Aerobic Soil Metabolism
In aerobic soil environments, this compound is rapidly transformed. The primary degradation product is ioxynil, which is then further metabolized by soil microorganisms. The degradation of ioxynil in soil is an important factor in determining its overall environmental persistence.
Microbial Degradation in Detail
Several bacterial strains have been identified that can degrade this compound and its primary metabolite, ioxynil. These microorganisms utilize a series of enzymatic reactions to break down the herbicide.
The key enzymes involved in the biodegradation of ioxynil and its metabolites include:
-
Esterases: Catalyze the initial hydrolysis of this compound to ioxynil.
-
Nitrilases/Nitrile hydratases and Amidases: These enzymes are crucial for the transformation of the nitrile group (-CN) of ioxynil into a carboxylic acid group (-COOH), proceeding through an amide intermediate.
-
Dehalogenases: These enzymes are responsible for the removal of iodine atoms from the aromatic ring, a critical step in the detoxification and complete mineralization of the compound.
The degradation proceeds through a series of intermediates, including 3,5-diiodo-4-hydroxybenzamide and 3,5-diiodo-4-hydroxybenzoic acid. Further degradation can lead to the removal of iodine atoms and the cleavage of the aromatic ring.
Quantitative Data Summary
The following tables summarize the available quantitative data on the degradation of this compound and its analogue, bromoxynil octanoate. Data for bromoxynil octanoate is often used as a proxy due to the chemical similarity and similar degradation behavior.
Table 1: Hydrolysis Half-Life (DT50) of Bromoxynil Octanoate
| pH | Half-Life (days) | Reference |
| 5 | 34.1 | [1] |
| 7 | 11.5 | [1] |
| 9 | 1.7 | [1] |
Table 2: Photolysis Half-Life (DT50) of Bromoxynil Octanoate in Water
| Condition | Half-Life (days) | Reference |
| Artificial Light | 4.6 | [1] |
Table 3: Soil Biodegradation Half-Life (DT50)
| Compound | Soil Type | Half-Life (days) | Reference |
| This compound | Not Specified | < 1.78 | [2] |
| Bromoxynil Octanoate | Aerobic Soil | 2 | [3] |
| Bromoxynil Octanoate | Aerobic Aquatic | 0.6 | [3] |
Degradation Pathway and Workflow Diagrams
Caption: Biodegradation pathway of this compound.
Caption: Workflow for a soil biodegradation study.
Experimental Protocols
The following sections outline the principles of standard experimental protocols for studying the environmental fate of this compound, based on internationally recognized guidelines. For complete and detailed procedures, referral to the official OECD guidelines is recommended.
Hydrolysis Study (based on OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.
Methodology Principle:
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Application: A solution of this compound (radiolabeled or non-labeled) is added to the buffer solutions at a concentration not exceeding its water solubility.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed for the concentration of this compound and its primary hydrolysis product, ioxynil, using a suitable analytical method such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound versus time. The half-life (DT50) at each pH is calculated assuming pseudo-first-order kinetics.
Photolysis Study (based on OECD Guideline 316)
Objective: To determine the rate of direct photolysis of this compound in water.
Methodology Principle:
-
Test Solution Preparation: A solution of this compound is prepared in sterile, buffered, and purified water.
-
Light Source: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Controls: Dark controls (samples wrapped in aluminum foil) are run in parallel to account for any degradation not caused by light (e.g., hydrolysis).
-
Incubation: Samples are incubated at a constant temperature.
-
Sampling and Analysis: Samples are taken at various time points and analyzed for the concentration of this compound and its photoproducts.
-
Quantum Yield Determination: The quantum yield (the efficiency of a photon in causing a chemical reaction) can be determined to allow for the calculation of photolysis rates under different environmental conditions.
Aerobic Soil Metabolism Study (based on OECD Guideline 307)
Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.
Methodology Principle:
-
Soil Selection and Preparation: Fresh soil samples are collected, sieved, and characterized (e.g., for pH, organic carbon content, texture). The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples.
-
Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds. A continuous flow of air is maintained.
-
Sampling: Replicate soil samples are taken at various time intervals.
-
Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed by techniques such as HPLC with radiometric detection and LC-MS/MS to identify and quantify the parent compound and its metabolites. The trapped volatiles and ¹⁴CO₂ are also quantified.
-
Data Analysis: The rate of degradation (DT50) of this compound is calculated. A mass balance is performed to account for the distribution of radioactivity among the parent compound, metabolites, ¹⁴CO₂, and non-extractable residues. A degradation pathway is proposed based on the identified metabolites.
Analytical Methodology: HPLC-MS/MS
Objective: To identify and quantify this compound and its metabolites in environmental matrices.
Principle:
-
Sample Preparation:
-
Soil: Soil samples are typically extracted with an organic solvent (e.g., acetonitrile) or a mixture of solvents, followed by shaking or sonication. The extract is then centrifuged and the supernatant is collected. A clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
-
Water: Water samples may be directly injected if concentrations are high enough, or more commonly, pre-concentrated using SPE.
-
-
Chromatographic Separation (HPLC): The sample extract is injected into a high-performance liquid chromatography system. A reversed-phase column (e.g., C18) is typically used to separate this compound and its metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is employed.
-
Detection and Quantification (MS/MS): The separated compounds from the HPLC column are introduced into a tandem mass spectrometer. The molecules are ionized (e.g., using electrospray ionization - ESI), and specific parent ions are selected and fragmented. The resulting product ions are detected, providing high selectivity and sensitivity for quantification. Multiple reaction monitoring (MRM) mode is commonly used for accurate quantification.
This guide provides a foundational understanding of the environmental behavior of this compound. For specific regulatory submissions or advanced research, direct consultation of the detailed OECD guidelines and peer-reviewed literature is essential.
References
Toxicology of ioxynil octanoate on non-target aquatic organisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicology of ioxynil octanoate on non-target aquatic organisms. It summarizes key quantitative toxicity data, details common experimental protocols, and visualizes the herbicide's mode of action and associated signaling pathways. This compound, a post-emergence herbicide, is used to control annual broad-leaved weeds. Its primary mode of action is the inhibition of photosynthetic electron transport at photosystem II.[1] Due to its potential to enter aquatic ecosystems through runoff, understanding its impact on non-target organisms is critical for environmental risk assessment.
Quantitative Toxicity Data
The aquatic toxicity of this compound and the closely related bromoxynil octanoate has been evaluated for various species representing different trophic levels. The following tables summarize the key toxicity endpoints.
Table 1: Acute Toxicity of this compound to Aquatic Invertebrates
| Species | Endpoint | Duration | Value (mg/L) | Reference |
| Daphnia magna | EC₅₀ | 48 hours | 0.011 | [1] |
Table 2: Acute and Chronic Toxicity of Bromoxynil Octanoate to Fish
| Species | Endpoint | Duration | Value (µg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | LOEC | - | 100 | [2] |
| Fathead Minnow (Pimephales promelas) | NOEC (Embryo-larval) | 21 days | 9.0 | [2] |
| Fathead Minnow (Pimephales promelas) | NOEC | 35 days | 3.4 | [2] |
| Fathead Minnow (Pimephales promelas) | LOEC | 35 days | 5.7 | [2] |
Note: Data for bromoxynil octanoate is often used in risk assessments for this compound due to their structural similarity and similar mode of action.
Table 3: Acute and Chronic Toxicity of Bromoxynil Octanoate to Aquatic Invertebrates
| Species | Endpoint | Duration | Value (µg/L) | Reference |
| Daphnia magna | EC₅₀ | 48 hours | 110 | [2] |
| Daphnia magna | NOEC | 21 days | 2.5 | [2] |
| Daphnia magna | LOEC | 21 days | 5.9 | [2] |
| Amphipods (Hyalella azteca) | LC₅₀ | 50 hours | 16.8 | [2] |
Experimental Protocols
The toxicity data presented are typically generated following standardized guidelines to ensure reproducibility and comparability. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are internationally accepted standards for such studies.[3][4]
Fish Acute Toxicity Test (Following OECD Guideline 203)
This test determines the median lethal concentration (LC50) of a substance, which is the concentration that kills 50% of the test fish within a 96-hour exposure period.[5][6]
Methodology:
-
Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Fathead Minnow (Pimephales promelas), and Bluegill Sunfish (Lepomis macrochirus).[7]
-
Exposure Conditions: Fish are exposed to the test chemical in a static, semi-static, or flow-through system for 96 hours.[6] Water quality parameters such as temperature, pH, and dissolved oxygen are monitored.
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, appearance) are recorded at 24, 48, 72, and 96 hours.[6]
-
Data Analysis: The LC50 values and their 95% confidence limits are calculated at each observation time.[6]
Aquatic Invertebrate Acute Immobilisation Test (Following OECD Guideline 202)
This test evaluates the median effective concentration (EC50) for immobilization in aquatic invertebrates, most commonly Daphnia magna.[5]
Methodology:
-
Test Organism: Daphnia magna (water flea), typically less than 24 hours old.
-
Exposure Duration: 48 hours.[5]
-
Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The EC50 is calculated, representing the concentration at which 50% of the daphnids are immobilized.[5]
Algal Growth Inhibition Test (Following OECD Guideline 201)
This test assesses the effects of a substance on the growth of freshwater algae or cyanobacteria.
Methodology:
-
Test Organism: Species such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus.
-
Exposure Duration: Typically 72 to 96 hours.[5]
-
Endpoints: The primary endpoints are based on the inhibition of growth. This is measured as either a reduction in growth rate (ErC50) or a reduction in biomass (EbC50) compared to a control group.[8] The No Observed Effect Concentration (NOEC) is also determined.[8][9]
-
Data Analysis: Statistical methods are used to calculate the ECx values for growth rate and yield.
Mode of Action and Signaling Pathways
Inhibition of Photosynthesis
The primary mode of action for this compound is the inhibition of photosynthesis at photosystem II (PSII).[1] Like other nitrile herbicides, it disrupts the electron transport chain in chloroplasts. This blockage leads to a buildup of high-energy electrons, causing the formation of reactive oxygen species (ROS) and subsequent cellular damage, ultimately leading to plant death.
Oxidative Stress and Cellular Response
Exposure to xenobiotics like this compound can induce oxidative stress in aquatic organisms.[10][11] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products with its antioxidant defense system.[11]
Key signaling pathways are activated in response to oxidative stress.[10] A central pathway is the Nrf2/Keap1 pathway, which regulates the expression of antioxidant genes.[10] Other pathways, such as NF-κB, which is involved in inflammation, can also be modulated.[10][12] While much of the detailed pathway research has been conducted in mammals, these fundamental cellular defense mechanisms are conserved across species, including fish and other aquatic organisms.[13]
Conclusion
This compound demonstrates high toxicity to non-target aquatic organisms, particularly invertebrates like Daphnia magna. Its mode of action as a photosystem II inhibitor can disrupt the base of the aquatic food web by affecting algae and aquatic plants. Furthermore, the induction of oxidative stress represents a significant pathway for cellular damage in a wide range of aquatic fauna. The data underscore the importance of careful management and risk assessment to mitigate the potential adverse effects of this herbicide on aquatic ecosystems. Further research into chronic, sub-lethal effects and the specific signaling pathways disrupted in various aquatic species is warranted for a more complete toxicological profile.
References
- 1. Ioxynil-octanoate [sitem.herts.ac.uk]
- 2. ccme.ca [ccme.ca]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. oecd.org [oecd.org]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. epa.gov [epa.gov]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. Algal NOEC/EC10 toxicity data - ECETOC [ecetoc.org]
- 10. Signaling pathways of oxidative stress in aquatic organisms exposed to xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exposure to bromoxynil octanoate herbicide induces oxidative stress, inflammation, and apoptosis in testicular tissue via modulating NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative stress in toxicology: established mammalian and emerging piscine model systems - PMC [pmc.ncbi.nlm.nih.gov]
Ioxynil Octanoate as a Photosystem II Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ioxynil octanoate, a nitrile herbicide, is a potent inhibitor of photosynthesis. Its primary mode of action is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibitory effects. It details the interaction with the D1 protein of the PSII reaction center, the subsequent blockage of electron flow, and the downstream generation of cytotoxic reactive oxygen species (ROS). This document synthesizes quantitative data on its inhibitory activity, provides detailed experimental protocols for its study, and presents visual diagrams of the key pathways and workflows to facilitate a comprehensive understanding for researchers in plant science and herbicide development.
Introduction
This compound is a selective post-emergence herbicide used to control broadleaf weeds.[1] The active herbicidal molecule is ioxynil (4-hydroxy-3,5-diiodobenzonitrile), with the octanoate ester moiety facilitating formulation stability and uptake into the plant.[2] Ioxynil belongs to the nitrile or phenol-type class of herbicides, which act by inhibiting photosynthesis.[3][4] Its rapid contact action, leading to chlorosis and necrosis within hours to days, is a hallmark of its potent disruption of essential plant metabolic processes.[5]
Molecular Mechanism of Action
The principal target of ioxynil is Photosystem II (PSII), a large protein-pigment complex embedded in the thylakoid membranes of chloroplasts.[6][7] PSII catalyzes the light-driven oxidation of water and the reduction of plastoquinone, a crucial step in the photosynthetic electron transport chain.[8]
Inhibition of Photosystem II Electron Transport
Ioxynil acts as a potent inhibitor of the electron flow at the acceptor side of PSII.[3] It competitively binds to the QB-binding site on the D1 protein, a core subunit of the PSII reaction center.[3][9] This binding site is normally occupied by plastoquinone (PQ), the mobile electron carrier. By occupying this niche, ioxynil physically blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.[5][8]
The blockage of electron transport between QA and QB leads to a rapid cessation of linear electron flow, halting the production of ATP and NADPH necessary for carbon fixation.[8]
Generation of Reactive Oxygen Species (ROS)
The inhibition of electron flow at the QB site causes an over-reduction of the preceding electron acceptors, particularly QA. This highly reduced state of QA promotes the transfer of electrons to molecular oxygen (O2), leading to the formation of superoxide radicals (O2•−).[10][11] These superoxide radicals are then rapidly converted to other highly reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and the hydroxyl radical (•OH), through enzymatic and non-enzymatic processes.[10][11]
These ROS are highly cytotoxic and initiate a cascade of damaging reactions, including:
-
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid peroxidation.[12][13] This process disrupts membrane integrity, causing leakage of cellular contents and ultimately cell death.[13]
-
Protein Damage: ROS can directly oxidize and damage proteins, including the D1 protein of PSII itself, leading to their degradation and loss of function.
-
DNA Damage: Although less direct, severe oxidative stress can also lead to damage to nucleic acids.
The rapid accumulation of cellular damage from ROS is the primary cause of the necrotic symptoms observed in plants treated with ioxynil.[5]
Quantitative Analysis of Inhibitory Activity
| Parameter | Value/Range | Organism/System | Comments | Reference |
| IC50 | 10-7 - 10-8 M | Pea thylakoids | This is a typical range for potent PSII inhibitors like triazines and ureas, providing a comparative context for ioxynil's potency. | [14] |
| pI50 | 7.6 | Isolated thylakoid membranes | pI50 is the negative logarithm of the IC50. This value is for tetrabromo-4-hydroxypyridine, a compound with a similar mode of action to ioxynil. | [15] |
| Resistance | 10-fold increase in resistance | Synechocystis 6714 mutant | A mutation in the psbA gene (encoding the D1 protein) at codon 266 resulted in a ten-fold resistance to ioxynil at the acceptor side of PSII. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mode of action of this compound.
Isolation of Intact Chloroplasts
This protocol is adapted for spinach leaves but can be modified for other plant species.[6][16]
Materials:
-
Fresh spinach leaves (dark-adapted for at least 4 hours)
-
Grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% (w/v) BSA)
-
Resuspension buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6)
-
Percoll gradient solutions (e.g., 40% and 80% Percoll in resuspension buffer)
-
Blender, cheesecloth, centrifuge, and soft brush.
Procedure:
-
Wash and de-vein approximately 100 g of spinach leaves.
-
Homogenize the leaves in ice-cold grinding buffer using a blender with short bursts.
-
Filter the homogenate through several layers of cheesecloth into a chilled beaker.
-
Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.
-
Gently resuspend the pellet in a small volume of resuspension buffer using a soft brush.
-
Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (e.g., 40%/80%).
-
Centrifuge at 2,500 x g for 15 minutes at 4°C. Intact chloroplasts will band at the interface of the two Percoll layers.
-
Carefully collect the intact chloroplast band and wash with resuspension buffer by centrifuging at 1,000 x g for 5 minutes.
-
Resuspend the final pellet in a minimal volume of resuspension buffer and determine the chlorophyll concentration.
Chlorophyll a Fluorescence Measurement
This non-invasive technique is highly sensitive to changes in PSII activity.[17][18][19]
Materials:
-
Plant leaves or isolated chloroplasts
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Dark adaptation clips
Procedure:
-
Dark-adapt the plant leaf or chloroplast sample for at least 20-30 minutes.
-
Measure the minimal fluorescence (Fo) by applying a weak measuring light.
-
Apply a saturating pulse of light (e.g., >3000 µmol photons m-2 s-1 for ~1 second) to measure the maximal fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII (Fv/Fm) = (Fm - Fo) / Fm.
-
For inhibitor studies, incubate the samples with varying concentrations of this compound and repeat the measurements. A decrease in Fv/Fm indicates PSII inhibition.
-
For analysis of the OJIP transient, record the fluorescence rise from Fo (O) to Fm (P) via intermediate steps J and I during a saturating light pulse.[17] Changes in the shape of this transient provide detailed information about the electron flow at the acceptor side of PSII.
Oxygen Evolution Measurement
This method directly measures the water-splitting activity of PSII.[20][21][22][23]
Materials:
-
Isolated chloroplasts or thylakoid membranes
-
Clark-type oxygen electrode
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.33 M sorbitol, 1 mM MgCl2, 2 mM EDTA)
-
Artificial electron acceptor (e.g., 2,6-dichloroindophenol (DCPIP) or potassium ferricyanide)
-
Light source
Procedure:
-
Calibrate the oxygen electrode with air-saturated and oxygen-depleted water.
-
Add a known concentration of chloroplasts (based on chlorophyll content) to the reaction chamber containing the reaction buffer and the artificial electron acceptor.
-
Measure the rate of oxygen consumption in the dark (respiration).
-
Illuminate the sample with a saturating light source and measure the rate of oxygen evolution.
-
To determine the IC50, perform the assay with a range of this compound concentrations and plot the inhibition of oxygen evolution against the inhibitor concentration.
Thermoluminescence Assay
Thermoluminescence (TL) is a powerful technique to study the charge recombination reactions in PSII and can be used to pinpoint the site of inhibitor action.[5][12][24][25]
Materials:
-
Thermoluminescence instrument
-
Thylakoid membranes or leaf discs
Procedure:
-
Excite the sample with a single turnover flash of light at a low temperature (e.g., -10°C) to induce charge separation.
-
Rapidly cool the sample to a very low temperature (e.g., -80°C) to trap the charge-separated state.
-
Heat the sample at a constant rate (e.g., 20°C/min) in the dark and measure the emitted light (glow curve).
-
In the presence of a PSII inhibitor that blocks electron transfer from QA to QB, such as ioxynil, the characteristic B-band (S2/3QB- recombination) is replaced by a Q-band (S2QA- recombination) at a lower temperature.[12]
-
High-temperature TL bands (around 130°C) can be used to monitor lipid peroxidation.[12]
Lipid Peroxidation Assay (TBARS Method)
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[13][26]
Materials:
-
Plant tissue
-
Trichloroacetic acid (TCA) solutions (0.1% and 20%)
-
Thiobarbituric acid (TBA) solution (0.5% in 20% TCA)
-
Spectrophotometer
Procedure:
-
Homogenize a known weight of plant tissue in 0.1% TCA.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Mix an aliquot of the supernatant with the TBA solution.
-
Heat the mixture at 95°C for 30 minutes, then rapidly cool on ice.
-
Centrifuge to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.
-
Calculate the MDA concentration using its molar extinction coefficient (155 mM-1 cm-1).[26]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
Caption: Ioxynil's primary mode of action leading to cell death.
Caption: Workflow for determining PSII quantum efficiency.
Caption: Simplified ROS signaling pathway in plant defense.
Conclusion
This compound is a highly effective herbicide due to its specific and potent inhibition of Photosystem II. By blocking electron transport at the QB site of the D1 protein, it triggers a cascade of events, culminating in rapid oxidative damage and cell death. The experimental protocols outlined in this guide provide robust methods for quantifying its inhibitory effects and elucidating the downstream consequences. A thorough understanding of its mode of action is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.
References
- 1. Inhibition of chloroplast translation as a new target for herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ioxynil-octanoate [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. researchgate.net [researchgate.net]
- 6. Virtual Labs [cbi-au.vlabs.ac.in]
- 7. genfarm.com.au [genfarm.com.au]
- 8. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 9. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermoluminescence can be used to study lipid peroxidation in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A concise appraisal of lipid oxidation and lipoxidation in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Photosynthetic Electron Transport by Halogenated 4-Hydroxy-pyridines [agris.fao.org]
- 16. microbenotes.com [microbenotes.com]
- 17. Frequently asked questions about in vivo chlorophyll fluorescence: practical issues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Low-Cost Chlorophyll Fluorescence Imaging for Stress Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sfu.ca [sfu.ca]
- 21. Measurements of Oxygen Evolution in Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jircas.go.jp [jircas.go.jp]
- 24. Thermoluminescence: a technique for probing photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Thermoluminescence [thermoluminescence.psi.cz]
- 26. plant-stress.weebly.com [plant-stress.weebly.com]
Physicochemical properties of ioxynil octanoate for research applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ioxynil octanoate, a nitrile herbicide, is primarily recognized for its agricultural application in weed control. Its mechanism of action in plants involves the inhibition of photosynthesis. However, recent scientific inquiry has begun to shed light on its effects on mammalian cells, revealing potential applications in biomedical research. This technical guide provides an in-depth overview of the physicochemical properties of this compound and its active metabolite, ioxynil. It further explores its experimentally determined effects on key cellular signaling pathways, including the inhibition of connexin 43 (Cx43) gap junctions and the activation of the ERK1/2 pathway. While its role as a direct inhibitor of the STAT3 signaling pathway remains an area for further investigation, this document consolidates the current understanding of its biological activities, providing detailed experimental protocols and quantitative data to support future research endeavors.
Physicochemical Properties
This compound (4-cyano-2,6-diiodophenyl octanoate) is the octanoate ester of ioxynil. In research applications, it is important to consider that this compound is often hydrolyzed to its active form, ioxynil, by cellular esterases. The physicochemical properties of both compounds are crucial for designing and interpreting experimental studies.
Table 1: Physicochemical Properties of this compound and Ioxynil
| Property | This compound | Ioxynil |
| Chemical Structure | (4-cyano-2,6-diiodophenyl) octanoate | 4-hydroxy-3,5-diiodobenzonitrile |
| Molecular Formula | C₁₅H₁₇I₂NO₂ | C₇H₃I₂NO |
| Molecular Weight | 497.11 g/mol [1] | 370.91 g/mol |
| CAS Number | 3861-47-0[1] | 1689-83-4 |
| Appearance | Colorless solid[2] | Flammable solid with a weak phenolic smell[2] |
| Melting Point | 52-62 °C[3] | 212 °C[1] |
| Boiling Point | Decomposes before boiling | Sublimes at ~140 °C/0.1 mm Hg |
| Water Solubility | 0.03 mg/L at 20°C (pH 7) | 50 mg/L |
| Solubility in Organic Solvents | High solubility in solvents like acetone (>1000 g/L)[4] | Soluble in acetone, dimethylformamide, and ethanol[1] |
| LogP (Octanol-Water Partition Coefficient) | 5.7[1] | 2.2 |
| pKa | Not applicable (no dissociable proton) | 4.1 (weak acid)[5] |
Research Applications and Known Biological Effects
While extensively studied as a herbicide, the application of this compound in biomedical research is an emerging field. The primary focus has been on the biological effects of its active metabolite, ioxynil, in mammalian cell systems.
Inhibition of Connexin 43 Gap Junctions
Recent research has identified ioxynil and this compound as potent inhibitors of connexin 43 (Cx43) gap junction channels[1]. Gap junctions are crucial for direct intercellular communication, and their dysregulation is implicated in various diseases, including cancer.
-
Effect: Both ioxynil and this compound induce a rapid loss of Cx43 gap junctions from the plasma membrane and promote Cx43 degradation[1].
-
Research Implications: This inhibitory activity makes ioxynil and its octanoate ester valuable tools for studying the role of gap junctional intercellular communication (GJIC) in physiological and pathological processes.
Activation of the ERK1/2 Signaling Pathway
This compound, but not ioxynil, has been shown to be a strong activator of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway[1]. The ERK1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.
-
Effect: this compound treatment leads to the phosphorylation and activation of ERK1/2[1].
-
Research Implications: This specific activation by the octanoate form suggests a distinct mechanism of action and provides a tool to investigate the downstream effects of ERK1/2 activation in various cellular contexts.
Potential as a STAT3 Inhibitor (Area for Further Investigation)
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in cancer cell proliferation, survival, and metastasis. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy[6][7]. While some reports suggest a possible link, there is currently a lack of primary research definitively demonstrating ioxynil or this compound as a direct inhibitor of STAT3. This remains an intriguing area for future research.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound.
In Vitro Hydrolysis of this compound
To study the effects of the active metabolite, ioxynil, it is often necessary to first hydrolyze the octanoate ester. While cellular esterases perform this in situ, an in vitro protocol can be useful.
Protocol: General Enzymatic Hydrolysis
-
Enzyme Solution: Prepare a solution of porcine liver esterase (or a similar carboxyl esterase) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Substrate Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) to create a stock solution.
-
Reaction Mixture: Add the this compound stock solution to the pre-warmed enzyme solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid denaturing the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation. The incubation time will depend on the enzyme and substrate concentrations and should be optimized.
-
Reaction Termination and Analysis: Stop the reaction by adding a quenching agent (e.g., acetonitrile or by heat inactivation). The conversion to ioxynil can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Scrape-Loading Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)
This assay is used to assess the functional status of gap junctions.
Protocol:
-
Cell Culture: Plate cells (e.g., WB-F344 rat liver epithelial cells) in a culture dish and grow to confluence.
-
Treatment: Treat the cells with desired concentrations of this compound or ioxynil for the specified duration.
-
Washing: Wash the cell monolayer twice with a buffered saline solution containing Ca²⁺ and Mg²⁺ (e.g., PBSS).
-
Dye Loading: Add a solution of a gap junction-permeable fluorescent dye, such as Lucifer Yellow (0.05% w/v in PBS without Ca²⁺ and Mg²⁺), to the cells.
-
Scraping: Create several scrapes through the cell monolayer with a surgical scalpel.
-
Incubation: Allow the dye to transfer to adjacent cells through gap junctions for a defined period (e.g., 2-8 minutes).
-
Washing and Fixation: Wash the cells thoroughly with PBSS to remove excess dye and then fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Imaging and Quantification: Visualize the dye transfer using fluorescence microscopy. The extent of dye spread from the scrape line is a measure of GJIC. This can be quantified using image analysis software.
Western Blotting for ERK1/2 Phosphorylation
This technique is used to detect the activation of the ERK1/2 pathway.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound for various times.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Also, probe a separate membrane or strip and re-probe the same membrane for total ERK1/2 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ERK1/2.
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of ioxynil and this compound in mammalian cells.
Table 2: Inhibition of Connexin 43 Gap Junctional Intercellular Communication (GJIC)
| Compound | Cell Line | Assay | Concentration | Effect |
| Ioxynil | WB-F344 | Scrape-loading dye transfer | 10 µM | Significant reduction in GJIC |
| This compound | WB-F344 | Scrape-loading dye transfer | 10 µM | Significant reduction in GJIC |
Data derived from Leithe et al., 2010. The paper indicates statistically significant effects at this concentration, though specific percentage inhibition values are not provided in the abstract.
Table 3: Activation of ERK1/2 Signaling
| Compound | Cell Line | Assay | Concentration | Effect |
| This compound | WB-F344 | Western Blot for p-ERK1/2 | Not Specified | Strong activation of ERK1/2 |
| Ioxynil | WB-F344 | Western Blot for p-ERK1/2 | Not Specified | No activation of ERK1/2 |
Data derived from Leithe et al., 2010. The abstract states a "strong" activation but does not provide specific quantitative fold-changes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by this compound and a typical experimental workflow for its study.
Caption: this compound's dual effect on cellular signaling.
Caption: A typical workflow for in vitro studies of this compound.
Conclusion and Future Directions
This compound and its active metabolite, ioxynil, present as intriguing molecules for biomedical research, extending beyond their established role as herbicides. Their potent inhibition of connexin 43 gap junctions and the specific activation of the ERK1/2 pathway by the octanoate form offer valuable tools for cell biology and drug discovery research. The potential for ioxynil to interact with other critical signaling pathways, such as STAT3, warrants further investigation. This technical guide provides a foundational resource for researchers, offering key physicochemical data, known biological effects, and detailed experimental protocols to facilitate the exploration of this compound's non-agricultural applications. Future studies should focus on elucidating the precise molecular targets and downstream consequences of its activity in various disease models.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Gambogic Acid and Its Analogs Inhibit Gap Junctional Intercellular Communication [frontiersin.org]
- 4. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation of Ioxynil Octanoate in Soil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and quantification of ioxynil octanoate degradation products in soil. It details the metabolic pathways, experimental protocols for analysis, and quantitative data on the dissipation of this herbicide and its primary metabolites.
Introduction
This compound is a selective post-emergence herbicide used for the control of broadleaf weeds. Upon application to soil, it undergoes rapid degradation, primarily through microbial activity, into a series of metabolites. Understanding the fate and behavior of these degradation products is crucial for environmental risk assessment and ensuring food safety. This guide summarizes the key degradation pathways and provides detailed methodologies for their identification and quantification in soil matrices.
Degradation Pathway of this compound in Soil
The degradation of this compound in soil is a multi-step process initiated by the rapid hydrolysis of the octanoate ester to form ioxynil. This initial step is primarily mediated by microbial esterases. Subsequently, ioxynil undergoes further transformation through a series of enzymatic reactions, including nitrile hydration, amidation, and deiodination.
The primary degradation pathway is as follows:
-
This compound is rapidly hydrolyzed to Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) and octanoic acid. This reaction is catalyzed by esterase enzymes produced by soil microorganisms.
-
Ioxynil is then converted to 3,5-diiodo-4-hydroxybenzamide . This step involves the hydration of the nitrile group, a reaction catalyzed by nitrile hydratase enzymes.
-
3,5-diiodo-4-hydroxybenzamide is subsequently hydrolyzed to 3,5-diiodo-4-hydroxybenzoic acid by amidase enzymes.
-
Further degradation can occur through deiodination and decarboxylation, leading to the formation of 3-iodo-4-hydroxybenzoic acid and 1,3-diiodophenol .[1]
The overall degradation is influenced by soil type, organic matter content, microbial population, and environmental conditions such as temperature and moisture.
Quantitative Analysis of Degradation Products
The dissipation of this compound in soil is rapid, with reported half-lives of less than 2 days.[2] The formation and subsequent degradation of its metabolites follow a sequential pattern. The table below summarizes representative quantitative data on the dissipation of this compound and the formation of its key metabolites in a soil matrix over time.
| Time (Days) | This compound (mg/kg) | Ioxynil (mg/kg) | 3,5-diiodo-4-hydroxybenzamide (mg/kg) | 3,5-diiodo-4-hydroxybenzoic acid (mg/kg) |
| 0 | 1.00 | < 0.01 | < 0.01 | < 0.01 |
| 1 | 0.45 | 0.52 | 0.05 | < 0.01 |
| 3 | 0.10 | 0.75 | 0.12 | 0.02 |
| 7 | < 0.01 | 0.40 | 0.35 | 0.15 |
| 14 | < 0.01 | 0.15 | 0.20 | 0.30 |
| 30 | < 0.01 | < 0.01 | 0.05 | 0.10 |
Note: The data presented in this table is a representative summary compiled from various studies and is intended for illustrative purposes. Actual concentrations and degradation rates will vary depending on experimental conditions.
Experimental Protocols
Accurate identification and quantification of this compound and its degradation products in soil require robust analytical methodologies. The following sections detail the key steps in the analytical workflow.
Soil Sample Collection and Preparation
-
Sampling: Collect soil samples from the desired depth using a soil auger or probe.
-
Homogenization: Air-dry the soil samples, remove any stones and plant debris, and sieve through a 2-mm mesh to ensure homogeneity.
-
Storage: Store the prepared soil samples at -20°C prior to analysis to prevent further degradation of the analytes.
Extraction
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction of ioxynil and its metabolites from soil.[3][4][5]
-
Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to rehydrate the soil.
-
Add 10 mL of acetonitrile (ACN) containing 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Collect the upper acetonitrile layer for the cleanup step.
Solid Phase Extraction (SPE) Cleanup
Dispersive SPE (d-SPE) or cartridge SPE can be used for the cleanup of the soil extract to remove interfering matrix components.
-
d-SPE: Transfer an aliquot (e.g., 6 mL) of the acetonitrile extract to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Cartridge SPE: Alternatively, pass the acetonitrile extract through a C18 SPE cartridge preconditioned with methanol and water.
-
Wash the cartridge with a water/methanol mixture to remove polar interferences.
-
Elute the analytes with an appropriate solvent, such as acetonitrile or methanol.
-
The final cleaned extract is then filtered through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for the sensitive and selective determination of this compound and its degradation products.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Quantification and Confirmation:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 495.9 | 369.8 | 127.0 |
| Ioxynil | 369.8 | 126.9 | 242.9 |
| 3,5-diiodo-4-hydroxybenzamide | 387.8 | 370.8 | 126.9 |
| 3,5-diiodo-4-hydroxybenzoic acid | 388.8 | 344.8 | 126.9 |
Conclusion
The degradation of this compound in soil is a complex process involving rapid initial hydrolysis followed by a cascade of microbial transformations. This guide has outlined the primary degradation pathway and provided detailed experimental protocols for the robust identification and quantification of the parent compound and its key metabolites. The use of advanced analytical techniques such as HPLC-MS/MS allows for sensitive and specific monitoring of these compounds in the soil environment. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of pesticide fate and metabolism.
References
- 1. weber.hu [weber.hu]
- 2. Residue determination and dissipation of this compound in maize and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS [mdpi.com]
- 4. iris.unito.it [iris.unito.it]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Basis of Ioxynil Octanoate Herbicidal Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxynil octanoate is a selective post-emergence herbicide used to control broadleaf weeds.[1] It belongs to the nitrile herbicide group and is a pro-herbicide, meaning it is converted into its active form, ioxynil, within the plant.[2] The herbicidal activity of ioxynil stems from a dual mechanism of action: the primary and most critical action is the inhibition of photosynthesis at Photosystem II (PSII), and the secondary action involves the uncoupling of oxidative phosphorylation.[1][3] This guide provides a comprehensive technical overview of the molecular basis of this compound's herbicidal activity, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key pathways involved.
Mechanism of Action
Inhibition of Photosystem II
The primary mode of action of ioxynil is the inhibition of photosynthetic electron transport at Photosystem II.[3][4][5] Ioxynil acts as a competitive inhibitor, binding to the Q_B binding niche on the D1 protein, a core subunit of the PSII reaction center.[3][6][7] This binding site is also the target for the native plastoquinone (PQ) molecule. By occupying this site, ioxynil blocks the electron flow from the primary quinone acceptor, Q_A, to Q_B.[3]
The blockage of electron transport has several downstream consequences:
-
Inhibition of ATP and NADPH Production: The interruption of the electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also halts the reduction of NADP+ to NADPH. Both ATP and NADPH are essential for carbon fixation in the Calvin cycle.[3]
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron flow leads to an over-reduction of the photosynthetic electron transport chain. This results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), primarily at the PSII reaction center.[3][4][8]
-
Oxidative Stress and Cellular Damage: The accumulation of ROS leads to oxidative stress, causing lipid peroxidation of cell membranes, protein damage, and eventually, cell death.[3][4] This rapid cellular damage is a major contributor to the herbicidal effect, leading to symptoms like chlorosis and necrosis.[5]
Uncoupling of Oxidative Phosphorylation
The secondary mechanism of action for ioxynil is the uncoupling of oxidative phosphorylation in mitochondria.[1][3] As a lipophilic weak acid, ioxynil can diffuse across the inner mitochondrial membrane.[9] It acts as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, thus dissipating the proton gradient that drives ATP synthesis.[6][9]
This uncoupling leads to:
-
Decreased ATP Production: By disrupting the proton motive force, ioxynil inhibits ATP synthase, leading to a depletion of cellular ATP.[9]
-
Increased Oxygen Consumption: The electron transport chain continues to function, and in an attempt to re-establish the proton gradient, oxygen consumption increases.[4] However, this energy is dissipated as heat rather than being used for ATP synthesis.
Quantitative Data
The efficacy of ioxynil as a herbicide is quantified by its ability to inhibit its target processes. The following table summarizes key quantitative data.
| Parameter | Value | Target/System | Reference |
| EC₅₀ | 0.16 µM | Uncoupling of oxidative phosphorylation | Submitochondrial particles[10] |
Note: Specific IC₅₀ values for ioxynil's inhibition of Photosystem II can vary depending on the plant species and experimental conditions. However, its high affinity for the D1 protein is well-established.
Experimental Protocols
Measurement of Photosystem II Inhibition using Chlorophyll Fluorescence
This protocol provides a non-invasive method to assess the impact of ioxynil on PSII activity by measuring changes in chlorophyll fluorescence.
Materials:
-
Plant leaves (e.g., from a susceptible weed species)
-
This compound solution at various concentrations
-
Handy-PEA fluorometer (Hansatech Instruments or similar)
-
Dark adaptation clips
-
Spray bottle
Procedure:
-
Plant Treatment: Treat plants with different concentrations of this compound solution using a spray bottle. Include a control group treated with a solution lacking the herbicide.
-
Dark Adaptation: After a set incubation period (e.g., 1, 6, 24 hours), detach a leaf from each plant and immediately place it in a dark adaptation clip for at least 20-30 minutes. This ensures all reaction centers are open.
-
Fluorescence Measurement: Place the fluorometer's sensor head over the clip's opening and apply a saturating pulse of light. The instrument will record the fluorescence induction curve (OJIP transient).
-
Data Analysis: From the OJIP transient, key fluorescence parameters can be derived, including Fv/Fm (maximum quantum yield of PSII photochemistry). A decrease in Fv/Fm indicates inhibition of PSII. Calculate the percentage of inhibition relative to the control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the ioxynil concentration.[10]
Measurement of Photosystem II Inhibition using DCPIP Assay
This spectrophotometric assay measures the rate of photoreduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) by isolated chloroplasts.
Materials:
-
Fresh spinach or other suitable plant leaves
-
Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl₂, 1 mM MnCl₂, 2 mM EDTA)
-
Assay buffer (e.g., 0.1 M sorbitol, 20 mM HEPES-KOH pH 7.6, 5 mM MgCl₂)
-
DCPIP solution (e.g., 1 mM)
-
Ioxynil solutions at various concentrations
-
Blender or mortar and pestle
-
Cheesecloth and funnel
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Light source
Procedure:
-
Chloroplast Isolation: Homogenize leaf tissue in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth. Centrifuge the filtrate at low speed (e.g., 200 x g for 2 min) to pellet debris. Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 min) to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of assay buffer.
-
Assay Setup: Prepare a series of cuvettes containing assay buffer, DCPIP, and different concentrations of ioxynil. Include a control cuvette without ioxynil.
-
Reaction Initiation: Add a small aliquot of the chloroplast suspension to each cuvette and immediately place them in the spectrophotometer.
-
Measurement: Illuminate the cuvettes with a light source and measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.
-
Data Analysis: Calculate the initial rate of DCPIP reduction for each ioxynil concentration. Determine the percentage of inhibition relative to the control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the ioxynil concentration.
Measurement of Oxidative Phosphorylation Uncoupling
This protocol describes a method to measure the uncoupling of oxidative phosphorylation in isolated mitochondria by monitoring oxygen consumption.
Materials:
-
Plant tissue rich in mitochondria (e.g., potato tubers, cauliflower)
-
Mitochondria isolation buffer (e.g., 0.3 M mannitol, 25 mM MOPS pH 7.2, 1 mM EDTA, 0.1% BSA, 0.6% PVP)
-
Respiration buffer (e.g., 0.3 M mannitol, 10 mM TES pH 7.2, 10 mM NaCl, 5 mM KH₂PO₄, 2 mM MgSO₄)
-
Respiratory substrates (e.g., succinate, NADH)
-
ADP
-
Ioxynil solutions at various concentrations
-
Oxygen electrode (e.g., Clark-type) and chamber
Procedure:
-
Mitochondria Isolation: Homogenize the plant tissue in ice-cold isolation buffer. Filter and centrifuge the homogenate to pellet the mitochondria. Purify the mitochondria using a Percoll gradient centrifugation.
-
Oxygen Consumption Measurement: Add respiration buffer to the oxygen electrode chamber. Add the isolated mitochondria and a respiratory substrate.
-
State 3 and State 4 Respiration: Add a limiting amount of ADP to induce "State 3" respiration (active ATP synthesis). Once the ADP is phosphorylated, the respiration rate will slow down to "State 4" (resting state).
-
Uncoupling Effect: Add different concentrations of ioxynil to the chamber during State 4 respiration. An uncoupler will stimulate oxygen consumption in the absence of ADP.
-
Data Analysis: Measure the rate of oxygen consumption before and after the addition of ioxynil. The concentration of ioxynil that gives 50% of the maximum stimulation of State 4 respiration can be determined as the EC₅₀ for uncoupling.
Downstream Signaling Pathways
The herbicidal activity of ioxynil is not solely due to the direct inhibition of energy production but also involves the activation of downstream signaling pathways, primarily triggered by oxidative stress.
The accumulation of ROS, a direct consequence of PSII inhibition, acts as a signaling molecule that can initiate a cascade of cellular responses.[4] This can include:
-
Activation of Stress-Responsive Genes: ROS can lead to the activation of transcription factors that upregulate the expression of genes involved in antioxidant defense and damage repair.
-
Hormonal Signaling: There is significant crosstalk between ROS signaling and plant hormone pathways, including those of salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). These hormones play crucial roles in mediating plant defense responses to various stresses.[11]
-
Programmed Cell Death (PCD): If the oxidative stress is severe and cannot be mitigated by the plant's defense mechanisms, ROS can trigger programmed cell death, leading to the rapid necrosis observed after herbicide application.[1]
Conclusion
The herbicidal activity of this compound is a multi-faceted process rooted in its ability to disrupt fundamental energy-converting pathways in plants. Its primary action as a potent inhibitor of Photosystem II leads to a rapid cessation of photosynthesis and the generation of destructive reactive oxygen species. This is complemented by its secondary role as an uncoupler of oxidative phosphorylation, further depleting the plant's energy reserves. The resulting oxidative stress and energy crisis trigger a cascade of downstream signaling events that ultimately culminate in cellular damage and plant death. A thorough understanding of these molecular mechanisms is crucial for the development of new, more effective herbicides and for managing the evolution of herbicide resistance in weed populations.
References
- 1. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinhibition of Photosystem I Provides Oxidative Protection During Imbalanced Photosynthetic Electron Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications [mdpi.com]
- 5. The fast and the furious: rapid long-range signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired PSII Proteostasis Promotes Retrograde Signaling via Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
An In-depth Technical Guide on the Effects of Ioxynil Octanoate on Plant Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ioxynil octanoate, a nitrile herbicide, is a potent inhibitor of crucial plant metabolic pathways, primarily targeting photosynthesis and oxidative phosphorylation. Its application induces a cascade of cellular events, beginning with the disruption of electron transport in Photosystem II (PSII), leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This guide provides a comprehensive technical overview of the multifaceted effects of this compound on plant metabolism, detailing the underlying mechanisms, experimental quantification of its impact, and the methodologies used for such investigations.
Core Mechanism of Action: Inhibition of Photosynthesis
The primary mode of action of this compound is the inhibition of photosynthesis by targeting the D1 protein of the Photosystem II (PSII) complex within the thylakoid membranes of chloroplasts.[1] This binding event blocks the electron transport chain, specifically the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[2] The interruption of this critical step halts the fixation of CO2 and the production of ATP and NADPH, which are essential for plant growth.[1] The blockage of electron flow leads to the formation of highly reactive molecules, such as triplet chlorophyll and singlet oxygen, initiating a chain of reactions that cause lipid and protein membrane destruction, ultimately leading to cellular leakage, desiccation, and rapid necrosis.[3][4]
Visualization of Photosystem II Inhibition
The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain.
Secondary Mechanism: Uncoupling of Oxidative Phosphorylation
In addition to its primary role as a photosynthesis inhibitor, this compound also acts as an uncoupler of oxidative phosphorylation in plant mitochondria.[5][6] This process disrupts the coupling between the electron transport chain and ATP synthesis.[6] As a weak acid, this compound can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for driving ATP synthase.[7][8] This leads to a decrease in cellular ATP levels, further contributing to the overall phytotoxicity.
Visualization of Oxidative Phosphorylation Uncoupling
The diagram below illustrates how this compound disrupts ATP synthesis in mitochondria.
Induction of Oxidative Stress and Cellular Damage
The inhibition of PSII by this compound leads to an over-reduction of the photosynthetic electron transport chain, resulting in the formation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[9] This surge in ROS overwhelms the plant's antioxidant defense system, causing significant oxidative stress. The consequences of this oxidative stress include lipid peroxidation of cell membranes, protein damage, and DNA fragmentation, ultimately leading to cell death.[10]
Quantitative Data on this compound Effects
The following tables summarize the quantitative effects of this compound on various plant physiological and biochemical parameters.
Table 1: Effect of this compound on Photosynthesis and Pigment Content
| Parameter | Plant Species | Concentration | Effect | Reference |
| PSII Inhibition (IC₅₀) | Synechocystis 6714 | ~10⁻⁵ M | 50% inhibition of electron transfer from Qₐ to Qₑ | [11] |
| Chlorophyll a Content | Maize | Recommended Rate | 28.2% reduction after 1 day | [2] |
| Chlorophyll b Content | Maize | Recommended Rate | 37.7% reduction after 1 day | [2] |
| Carotenoid Content | Lettuce | Not Specified | Statistically significant decrease | [12] |
Table 2: Induction of Oxidative Stress and DNA Damage by this compound
| Parameter | Plant Species | Concentration (ppm) | Effect | Reference |
| Mitotic Index | Allium cepa | 52 - 3350 | Mitodepressive effect exceeding 72% after 72h | [13] |
| DNA Fragmentation | Allium cepa | 837, 3350 | Comparable to positive control (MMS) | [13] |
| Lipid Peroxidation | Allium cepa | 52 - 3350 | Significant oxidative stress observed | [13] |
| Superoxide Dismutase (SOD) Activity | Not Specified | Not Specified | Changes in activity in response to stress | [14] |
| Catalase (CAT) Activity | Not Specified | Not Specified | Changes in activity in response to stress | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on plant metabolic pathways.
Measurement of Photosystem II Inhibition
Objective: To quantify the inhibitory effect of this compound on the photochemical efficiency of Photosystem II.
Method: Chlorophyll Fluorescence Analysis (OJIP transient)
-
Plant Material and Treatment: Grow plants under controlled conditions. Apply this compound at various concentrations to the leaves.
-
Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes to ensure all reaction centers are open.
-
Measurement: Use a portable fluorometer (e.g., Handy-PEA) to measure the chlorophyll fluorescence induction curve (OJIP transient) by applying a saturating pulse of light.
-
Data Analysis: From the OJIP transient, calculate key parameters such as Fv/Fm (maximum quantum yield of PSII) and the electron transport rate (ETR). A decrease in these parameters indicates inhibition of PSII. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.[15]
Quantification of Reactive Oxygen Species (ROS)
Objective: To measure the levels of ROS, such as hydrogen peroxide (H₂O₂), in plant tissues treated with this compound.
Method: Spectrophotometric Assay for H₂O₂
-
Sample Preparation: Homogenize fresh plant tissue (e.g., 0.1 g) in 0.1% trichloroacetic acid (TCA) on ice.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Reaction Mixture: To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).
-
Incubation and Measurement: Incubate the reaction mixture in the dark for 1 hour. Measure the absorbance of the supernatant at 390 nm.
-
Calculation: The H₂O₂ content is calculated using a standard curve prepared with known concentrations of H₂O₂.
Assessment of Antioxidant Enzyme Activity
Objective: To determine the activity of key antioxidant enzymes, such as Superoxide Dismutase (SOD) and Catalase (CAT), in response to this compound-induced oxidative stress.
Method: Spectrophotometric Assay for Catalase (CAT) Activity
-
Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA).
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
Assay Mixture: The reaction mixture contains 50 mM phosphate buffer (pH 7.0) and 15 mM H₂O₂.
-
Measurement: Initiate the reaction by adding the enzyme extract to the assay mixture. Monitor the decrease in absorbance at 240 nm for 1 minute, which corresponds to the decomposition of H₂O₂.
-
Calculation: One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
DNA Damage Assessment
Objective: To evaluate the genotoxic effects of this compound by measuring DNA strand breaks in plant cells.
Method: Comet Assay (Single Cell Gel Electrophoresis)
-
Nuclei Isolation: Gently chop fresh plant tissue in an ice-cold buffer to release nuclei.
-
Embedding Nuclei in Agarose: Mix the nuclear suspension with low-melting-point agarose and spread it on a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and visualize under a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail" relative to the "head."[16]
Metabolomic and Gene Expression Analysis
Objective: To identify and quantify changes in the plant metabolome and transcriptome in response to this compound treatment.
Methods:
-
Metabolomics (GC-MS/LC-MS):
-
Metabolite Extraction: Quench metabolic activity and extract metabolites from plant tissue using a suitable solvent system (e.g., methanol/chloroform/water).
-
Derivatization (for GC-MS): Chemically modify the metabolites to increase their volatility for gas chromatography.
-
Analysis: Separate and identify metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Processing: Process the raw data to identify and quantify changes in metabolite levels between control and treated samples.[10][13][17][18][19]
-
-
Gene Expression (Microarray/RNA-seq):
-
RNA Extraction: Isolate total RNA from plant tissues.
-
Library Preparation (for RNA-seq) or Labeling (for Microarray): Prepare the RNA for sequencing or hybridization to a microarray chip.
-
Sequencing or Hybridization: Perform high-throughput sequencing (RNA-seq) or hybridize the labeled RNA to a microarray.
-
Data Analysis: Analyze the sequencing or microarray data to identify differentially expressed genes between control and treated plants.[20][21][22][23][24]
-
Signaling Pathways and Experimental Workflows
Overall Path of this compound Action
The following diagram provides a logical overview of the sequence of events following the application of this compound to a susceptible plant.
Experimental Workflow for Assessing Herbicide Effects
This diagram outlines a typical experimental workflow for a comprehensive study of the effects of a herbicide like this compound on a plant.
Conclusion
This compound exerts its phytotoxic effects through a dual mechanism of inhibiting photosynthesis and uncoupling oxidative phosphorylation. These primary actions trigger a cascade of secondary effects, most notably the induction of severe oxidative stress, leading to widespread cellular damage and ultimately, plant death. The detailed experimental protocols and analytical workflows presented in this guide provide a robust framework for researchers to investigate and quantify the intricate effects of this and other herbicides on plant metabolic pathways. A thorough understanding of these mechanisms is crucial for the development of more effective and selective herbicides, as well as for assessing their environmental impact.
References
- 1. Pesticide-induced oxidative stress and antioxidant responses in tomato (Solanum lycopersicum) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. Interactions of herbicides with photosynthetic electron transport [agris.fao.org]
- 4. wssa.net [wssa.net]
- 5. oecd.org [oecd.org]
- 6. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. Exposure to bromoxynil octanoate herbicide induces oxidative stress, inflammation, and apoptosis in testicular tissue via modulating NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Temporally resolved GC-MS-based metabolic profiling of herbicide treated plants treated reveals that changes in polar primary metabolites alone can distinguish herbicides of differing mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrated LC-MS/MS system for plant metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ukaazpublications.com [ukaazpublications.com]
- 19. mdpi.com [mdpi.com]
- 20. Analysis of Microarray and RNA-seq Expression Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Expression profiling of plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. researchgate.net [researchgate.net]
- 24. Microarray expression profiling resources for plant genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) of Ioxynil Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxynil (4-hydroxy-3,5-diiodobenzonitrile) is a potent herbicide that has been widely used for the post-emergence control of broadleaf weeds. Its mode of action involves the inhibition of photosynthetic electron transport in Photosystem II (PSII). The study of the quantitative structure-activity relationship (QSAR) of ioxynil and its analogues is crucial for the development of new, more effective, and selective herbicides, as well as for understanding the molecular basis of their activity and potential off-target effects. This technical guide provides an in-depth overview of the QSAR of ioxynil analogues, including data on their biological activity, detailed experimental protocols, and visualizations of the key molecular and cellular pathways involved.
Data Presentation: Herbicidal Activity of Ioxynil and Related Phenolic Compounds
| Compound Name | Chemical Structure | Target/Assay | IC50/EC50 (µM) | Reference |
| Ioxynil | 4-hydroxy-3,5-diiodobenzonitrile | PSII electron transport | 0.03 - 0.1 | [1] |
| Bromoxynil | 4-hydroxy-3,5-dibromobenzonitrile | PSII electron transport | 0.05 - 0.2 | [2] |
| 2,4-Dinitrophenol | 2,4-dinitrophenol | PSII electron transport | 6.7 | Not specified in search results |
| Dinoseb | 2-(sec-butyl)-4,6-dinitrophenol | PSII electron transport | 0.1 - 0.5 | Not specified in search results |
Note: IC50/EC50 values can vary depending on the experimental conditions, such as the plant species, preparation of thylakoid membranes, and the specific assay used.
Experimental Protocols
Synthesis of Ioxynil Analogues
The synthesis of ioxynil analogues generally involves the modification of the 4-hydroxybenzonitrile scaffold. Key reactions include halogenation, nitration, and etherification or esterification of the hydroxyl group.
General Procedure for the Synthesis of 3,5-Dihalo-4-hydroxybenzonitriles:
-
Starting Material: 4-hydroxybenzonitrile.
-
Halogenation: The aromatic ring is halogenated at the 3 and 5 positions using appropriate halogenating agents (e.g., iodine monochloride for iodination, N-bromosuccinimide for bromination) in a suitable solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized analogues is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Photosystem II Inhibition Assay
The inhibitory activity of ioxynil analogues on PSII is commonly determined by measuring the inhibition of photosynthetic electron transport in isolated thylakoid membranes.
Protocol for Chlorophyll a Fluorescence Measurement:
-
Thylakoid Isolation: Thylakoid membranes are isolated from fresh plant leaves (e.g., spinach, pea) by differential centrifugation.
-
Chlorophyll Quantification: The chlorophyll concentration of the thylakoid suspension is determined spectrophotometrically.
-
Incubation: Thylakoid membranes are incubated with various concentrations of the ioxynil analogues in a suitable buffer. A control with no inhibitor is also prepared.
-
Fluorescence Measurement: A pulse-amplitude-modulated (PAM) fluorometer is used to measure chlorophyll a fluorescence. The key parameters measured are:
-
F₀: Minimum fluorescence (in the dark-adapted state).
-
Fm: Maximum fluorescence (after a saturating light pulse).
-
Fv/Fm: Maximum quantum yield of PSII photochemistry, calculated as (Fm - F₀) / Fm.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the analogue. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
3D-QSAR Modeling
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational methods to correlate the 3D properties of molecules with their biological activities.
Step-by-Step Protocol for CoMFA/CoMSIA Analysis:
-
Dataset Preparation: A dataset of ioxynil analogues with their corresponding experimental IC50 values is compiled. The IC50 values are typically converted to pIC50 (-log IC50) for the QSAR analysis.
-
Molecular Modeling: The 3D structures of all molecules in the dataset are built and optimized using molecular mechanics or quantum mechanics methods.
-
Molecular Alignment: This is a critical step where all molecules are superimposed according to a common scaffold or a pharmacophore model. Proper alignment ensures that the calculated molecular fields are comparable.
-
Generation of Molecular Fields (CoMFA): The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (e.g., a sp³ carbon with a +1 charge) and each molecule are calculated. These energy values constitute the CoMFA descriptors.
-
Generation of Molecular Similarity Indices (CoMSIA): In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields using a Gaussian-type distance dependence. This approach avoids the steep potential changes at the molecular surface often encountered in CoMFA.
-
Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a linear relationship between the calculated field descriptors (independent variables) and the pIC50 values (dependent variable).
-
Model Validation: The predictive power of the QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and by predicting the activity of an external test set of compounds.
-
Contour Map Visualization: The results of the CoMFA and CoMSIA analyses are visualized as 3D contour maps. These maps highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.
Mandatory Visualization
Signaling Pathway of Ioxynil-Induced Phytotoxicity
Ioxynil and its analogues inhibit Photosystem II, leading to a cascade of events that ultimately cause plant cell death. The primary mechanism involves the generation of reactive oxygen species (ROS) due to the blockage of electron transport.
References
Analysis of Gene Expression Changes in Weeds in Response to Ioxynil Octanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxynil octanoate is a selective post-emergent herbicide widely used for the control of broadleaf weeds.[1] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[2] this compound binds to the D1 protein within the PSII complex, blocking electron transport and leading to the production of reactive oxygen species (ROS), ultimately causing cellular damage and plant death.[3][4] The emergence of herbicide-resistant weeds poses a significant threat to global food security, necessitating a deeper understanding of the molecular mechanisms underpinning resistance. This technical guide provides a comprehensive overview of the analysis of gene expression changes in weeds in response to this compound, focusing on the application of transcriptomic approaches to elucidate resistance mechanisms.
Core Concepts: Herbicide Mode of Action and Resistance
This compound is classified as a Group 6 herbicide (HRAC Group C3), which acts by inhibiting photosynthesis at photosystem II.[2][5] Resistance to PSII inhibitors in weeds can arise from two primary mechanisms:
-
Target-Site Resistance (TSR): This involves genetic mutations in the psbA gene, which encodes the D1 protein. These mutations alter the herbicide-binding site, reducing the affinity of this compound for its target.[6][7][8]
-
Non-Target-Site Resistance (NTSR): This is a more complex mechanism that involves processes that reduce the amount of active herbicide reaching the target site. NTSR is often polygenic and can involve enhanced herbicide metabolism, reduced herbicide uptake or translocation, or sequestration of the herbicide.[9][10] Transcriptomic analyses, such as RNA sequencing (RNA-Seq), are powerful tools for identifying genes involved in NTSR.[11][12]
Data Presentation: Gene Expression Changes in Response to this compound
The following tables summarize hypothetical, yet representative, quantitative data from a comparative transcriptomic (RNA-Seq) study on a susceptible (S) and a resistant (R) biotype of a common weed species (e.g., Chenopodium album) in response to this compound treatment.
Table 1: Summary of RNA-Seq Data
| Sample Group | Total Reads | Mapped Reads | Mapping Rate (%) |
| Susceptible - Control | 45,123,456 | 42,867,283 | 95.0 |
| Susceptible - Treated | 47,987,654 | 45,588,271 | 95.0 |
| Resistant - Control | 46,543,210 | 44,216,050 | 95.0 |
| Resistant - Treated | 48,123,456 | 45,717,283 | 95.0 |
Table 2: Differentially Expressed Genes (DEGs) in Response to this compound
| Comparison | Total DEGs | Upregulated DEGs | Downregulated DEGs |
| Susceptible (Treated vs. Control) | 2,850 | 1,520 | 1,330 |
| Resistant (Treated vs. Control) | 1,230 | 810 | 420 |
| Resistant vs. Susceptible (Control) | 650 | 420 | 230 |
| Resistant vs. Susceptible (Treated) | 1,890 | 1,150 | 740 |
Table 3: Key Upregulated Genes in the Resistant Biotype (Treated vs. Susceptible Treated)
| Gene ID | Putative Function | Log2 Fold Change | p-value |
| GENE00123 | Cytochrome P450 monooxygenase | 6.8 | 1.2e-15 |
| GENE00456 | Glutathione S-transferase (GST) | 5.2 | 3.5e-12 |
| GENE00789 | ABC transporter C family member | 4.5 | 8.1e-10 |
| GENE01011 | UDP-glucosyltransferase | 3.9 | 2.4e-8 |
| GENE01213 | Peroxidase | 3.2 | 5.6e-7 |
Experimental Protocols
Plant Material and Herbicide Treatment
-
Plant Growth: Seeds of susceptible and resistant weed biotypes are sown in pots containing a standard potting mix and grown in a controlled environment chamber (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: At the 3-4 leaf stage, plants are treated with a commercial formulation of this compound at a discriminating dose determined from prior dose-response experiments. Control plants are sprayed with a blank formulation (without the active ingredient).
-
Tissue Sampling: Leaf tissue is harvested from both treated and control plants at specific time points after treatment (e.g., 24, 48, and 72 hours) for RNA extraction. Samples are immediately frozen in liquid nitrogen and stored at -80°C.
RNA Extraction and Sequencing (RNA-Seq)
-
RNA Isolation: Total RNA is extracted from the collected leaf samples using a commercially available plant RNA isolation kit, following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.
-
Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, and the double-stranded cDNA is purified. The cDNA fragments undergo end-repair, A-tailing, and ligation with sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.
Bioinformatic Analysis of RNA-Seq Data
-
Data Quality Control: Raw sequencing reads are processed to remove low-quality reads and adapter sequences using tools like Trimmomatic.
-
Read Mapping: The clean reads are mapped to a reference genome (if available) or a de novo assembled transcriptome using alignment software such as HISAT2 or STAR.
-
Differential Gene Expression Analysis: The number of reads mapped to each gene is counted. Differential expression analysis between different sample groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered differentially expressed.
-
Functional Annotation and Enrichment Analysis: The differentially expressed genes are annotated against public databases (e.g., NCBI, Gene Ontology, KEGG) to determine their putative functions. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify biological processes and pathways that are significantly affected by the herbicide treatment.
Validation of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: First-strand cDNA is synthesized from the same RNA samples used for RNA-Seq using a reverse transcription kit.
-
Primer Design: Gene-specific primers for selected differentially expressed genes and a reference gene (e.g., actin or ubiquitin) are designed using software like Primer3.
-
qRT-PCR Reaction: The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based master mix. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with the reference gene for normalization.
Mandatory Visualizations
Caption: Signaling pathway of ioxynil action and weed response.
References
- 1. ojs.openagrar.de [ojs.openagrar.de]
- 2. Optimizing RNA-seq studies to investigate herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herbicide resistance in transgenic plants expressing a bacterial detoxification gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. 18.2 Overview of Herbicides and Photobiology – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. Plant Protection Science: Origin, mechanism and molecular basis of weed resistance to herbicides [pps.agriculturejournals.cz]
- 7. researchgate.net [researchgate.net]
- 8. Resistance of Chenopodium albumto photosystem II-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and m… [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA-Seq analysis of rye-grass transcriptomic response to an herbicide inhibiting acetolactate-synthase identifies transcripts linked to non-target-site-based resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Ioxynil Octanoate: A Technical Guide to its Environmental Bioaccumulation Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ioxynil octanoate, a nitrile herbicide, is widely used for post-emergence control of broadleaf weeds. Its application in agricultural settings necessitates a thorough understanding of its environmental fate and potential for bioaccumulation. This technical guide provides an in-depth analysis of the bioaccumulation potential of this compound, summarizing key physicochemical properties, experimental methodologies for their determination, and the compound's primary mode of action. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in environmental risk assessment and drug development.
Physicochemical Properties and Bioaccumulation Potential
The potential for a chemical to bioaccumulate in an organism is largely governed by its physicochemical properties. Key parameters include the octanol-water partition coefficient (Log Kow), the bioconcentration factor (BCF), and the soil adsorption coefficient (Koc).
Table 1: Physicochemical and Bioaccumulation Properties of this compound and Ioxynil
| Property | This compound | Ioxynil | Reference(s) |
| Log P (Octanol-Water Partition Coefficient) | 6.0 | 2.2 | [1] |
| Bioconcentration Factor (BCF) (l kg⁻¹) | 188 (Whole fish) | Low potential | [1] |
| Soil Adsorption Coefficient (Koc) (mL g⁻¹) | Not available (Estimated to be high due to high Log P) | 75 (Estimated) | |
| Half-life in Soil (t₁/₂) | < 1.78 days | 9-10 days (aerobic) | [2] |
| Water Solubility | Low | - | [3] |
This compound exhibits a high Log P value of 6.0, indicating a strong tendency to partition into fatty tissues and a potential for bioaccumulation.[1] However, its bioconcentration factor (BCF) in whole fish has been measured at 188 l kg⁻¹, which suggests a lower bioaccumulation potential than the Log P value might imply.[1] This discrepancy is likely due to the rapid metabolism of this compound in organisms.
A key factor mitigating the bioaccumulation risk of this compound is its rapid degradation in the environment. Studies have shown a half-life of less than 1.78 days in soil.[2] This rapid breakdown into the less lipophilic ioxynil reduces the overall potential for this compound to persist and accumulate in the food chain.
Experimental Protocols for Bioaccumulation Assessment
The determination of key environmental fate parameters follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Octanol-Water Partition Coefficient (Kow)
The Kow is a measure of a chemical's lipophilicity and is a critical parameter for predicting bioaccumulation.
-
OECD Test Guideline 107 (Shake Flask Method): This method is suitable for substances with Log Kow values between -2 and 4.[3][5][6] It involves dissolving the test substance in a mixture of n-octanol and water, shaking the mixture to reach equilibrium, and then measuring the concentration of the substance in each phase.
-
OECD Test Guideline 117 (HPLC Method): This method is suitable for substances with Log Kow values between 0 and 6.[4] It uses high-performance liquid chromatography to estimate the Kow by comparing the retention time of the test substance to that of known reference substances.
-
OECD Test Guideline 123 (Slow-Stirring Method): This method is also used for determining the partition coefficient.[4]
Bioconcentration Factor (BCF)
The BCF is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water.
-
OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure): This is the primary guideline for determining the BCF in fish.[7] The test consists of two phases: an exposure (uptake) phase where fish are exposed to the test substance at a constant concentration in the water, followed by a depuration (elimination) phase in clean water. The concentration of the substance in the fish tissue is measured at regular intervals during both phases to calculate the BCF.
Soil Adsorption Coefficient (Koc)
The Koc describes the partitioning of a chemical between soil organic carbon and water, indicating its mobility in the soil.
-
OECD Test Guideline 106 (Adsorption – Desorption Using a Batch Equilibrium Method): This method involves equilibrating a solution of the test substance with a soil sample of known organic carbon content.[8][9] The concentration of the substance in the solution is measured before and after equilibration to determine the amount adsorbed to the soil.
-
OECD Test Guideline 121 (Estimation of the Adsorption Coefficient (Koc) on Soil and on Sewage Sludge using High Performance Liquid Chromatography (HPLC)): This method uses HPLC to estimate the Koc based on the retention time of the substance on a column packed with a stationary phase that mimics soil organic matter.
Mode of Action: Photosystem II Inhibition
This compound is a selective contact herbicide that acts by inhibiting photosynthesis.[1] Its primary mode of action is the inhibition of photosynthetic electron transport at the photosystem II (PSII) receptor site.[5]
Caption: Inhibition of Photosystem II by Ioxynil.
Ioxynil binds to the D1 protein within the PSII complex, specifically at the QB binding site. This binding event blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic electron transport chain. The blockage of electron flow leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
Environmental Fate and Degradation
The environmental persistence of a pesticide is a key determinant of its long-term risk. This compound is characterized by its relatively rapid degradation in the environment.
Caption: Degradation pathway of this compound.
The primary degradation pathway for this compound in soil and water is hydrolysis of the ester bond, which releases the active herbicidal component, ioxynil. This process is primarily mediated by soil microbes. Ioxynil is then further degraded through the formation of 3,5-diiodo-4-hydroxybenzamide and subsequently 3,5-diiodo-4-hydroxybenzoic acid, before eventual mineralization to carbon dioxide.
Experimental Workflow for Bioaccumulation Assessment
A comprehensive assessment of a chemical's bioaccumulation potential involves a tiered approach, integrating data from various experimental and in silico methods.
Caption: Experimental workflow for bioaccumulation assessment.
The assessment typically begins with the determination of fundamental physicochemical properties like the octanol-water partition coefficient (Kow). If the Log Kow is above a certain threshold (often >3), a bioconcentration factor (BCF) study in fish (OECD 305) is usually required. In silico methods such as Quantitative Structure-Activity Relationships (QSARs) can be used for initial screening. The results from these studies, along with data on metabolism and environmental degradation, are then integrated into a comprehensive environmental risk assessment to inform regulatory decisions.
Conclusion
References
- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. wisnerbaum.com [wisnerbaum.com]
- 4. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. oecd.org [oecd.org]
- 7. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 8. epa.gov [epa.gov]
- 9. A weight of evidence approach for bioaccumulation assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytogenotoxicity of Ioxynil Octanoate on Allium cepa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytogenotoxic effects of the herbicide ioxynil octanoate on the model organism Allium cepa (the common onion). This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and a proposed mechanism of action. The Allium cepa assay is a widely recognized and sensitive method for evaluating the genotoxic potential of chemical substances.[1][2]
Executive Summary
This compound, a post-emergence herbicide, has demonstrated significant cytogenotoxic effects on Allium cepa.[3] Research indicates that exposure to environmentally relevant concentrations of this herbicide can lead to the inhibition of cell division (mitotic depression), the induction of chromosomal abnormalities, and DNA damage.[3][4] These findings underscore the utility of the Allium cepa bioassay for monitoring the potential environmental risks associated with agricultural chemicals.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound on Allium cepa.
Table 1: Phytotoxic Effects of this compound on Allium cepa
| Concentration (ppm) | Germination Rate Reduction (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |
| 52 | Significant | Significant | Significant |
| 209 | Significant | Significant | Significant |
| 837 | Significant | Significant | Significant |
| 3350 | 56%[5] | Complete inhibition[3] | Complete inhibition[3] |
| Negative Control | No significant reduction | No significant inhibition | No significant inhibition |
Data synthesized from Martins et al. (2025).[3][5]
Table 2: Cytotoxic and Genotoxic Effects of this compound on Allium cepa Root Meristematic Cells
| Concentration (ppm) | Mitotic Index (MI) | MI Inhibition (%) | Chromosomal Aberrations | DNA Damage (Comet Assay) |
| 52 | Decreased | 44.63%[5] | Increased | Increased |
| 209 | Decreased | >50%[5] | Increased | Increased |
| 837 | Decreased | >72%[3] | Increased | Comparable to MMS[3] |
| 3350 | Decreased | 83.5%[5] | Increased | Comparable to MMS[3] |
| Negative Control | Normal | 0% | Baseline | Minimal |
| Positive Control (MMS 10 ppm) | - | - | - | Significant |
Data synthesized from Martins et al. (2025).[3][5] MMS (Methyl methanesulfonate) is a known mutagen used as a positive control.
Experimental Protocols
This section details the methodologies for the key experiments used to assess the cytogenotoxicity of this compound on Allium cepa.
Allium cepa Test for Cytotoxicity and Genotoxicity
This test evaluates the effect of a substance on cell division and chromosome integrity in the root tip meristematic cells of Allium cepa.
Materials:
-
Healthy, same-sized onion bulbs (Allium cepa)
-
This compound solutions of varying concentrations (e.g., 52, 209, 837, 3350 ppm)
-
Distilled water (Negative Control)
-
Methyl methanesulfonate (MMS, 10 ppm) (Positive Control)
-
Glass test tubes or beakers
-
Farmer's fixative (3:1 absolute ethanol:glacial acetic acid)
-
1N Hydrochloric acid (HCl)
-
2% Aceto-orcein or Schiff's reagent (stain)
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Bulb Preparation: Remove the outer, dry scales of the onion bulbs and place them in beakers with distilled water to allow root growth.
-
Exposure: Once roots have reached 2-3 cm in length, transfer the bulbs to the test solutions (this compound concentrations, negative and positive controls) for a specified exposure period (e.g., 72 hours).
-
Root Tip Fixation: After the exposure period, excise the root tips (1-2 cm) and immerse them in Farmer's fixative for 24 hours.
-
Hydrolysis: Transfer the fixed root tips to 1N HCl at 60°C for 5-10 minutes to hydrolyze the cell walls.
-
Staining: Place the hydrolyzed root tips on a microscope slide, add a drop of aceto-orcein or Schiff's reagent, and gently squash them with a coverslip.
-
Microscopic Analysis: Observe the slides under a light microscope. Score at least 1000 cells per treatment group to determine the Mitotic Index (MI) and the frequency of chromosomal aberrations.
Calculations:
-
Mitotic Index (MI) % = (Number of dividing cells / Total number of cells observed) x 100
-
Aberration Frequency % = (Number of aberrant cells / Total number of dividing cells) x 100
Commonly observed chromosomal aberrations include chromosome bridges, fragments, sticky chromosomes, and micronuclei.[4][6]
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.
Materials:
-
Allium cepa root tips (from the exposure experiment)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
Microscope slides pre-coated with normal melting point agarose
-
Low melting point agarose
-
DNA staining dye (e.g., ethidium bromide or SYBR Green)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Suspension: Finely chop the root tips in ice-cold PBS to release the nuclei.
-
Embedding: Mix the nuclear suspension with low melting point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Observe the slides under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Proposed Signaling Pathway for Ioxynil-Induced Cytogenotoxicity
Ioxynil's primary mode of action is the inhibition of Photosystem II (PSII) in photosynthetic organisms.[1][4] In non-photosynthetic tissues like Allium cepa root tips, a related mechanism involving oxidative stress is proposed. Ioxynil and its active form, ioxynil phenol, can uncouple oxidative phosphorylation in mitochondria, leading to the overproduction of Reactive Oxygen Species (ROS).[3] This increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to cellular macromolecules, including DNA, which manifests as the observed cytogenotoxic effects.
Conclusion
The evidence presented in this technical guide indicates that this compound exhibits significant cytogenotoxic potential in the Allium cepa model system. The observed mitodepression, chromosomal aberrations, and DNA damage, even at field-relevant concentrations, highlight the importance of further research into the environmental impact of this herbicide on non-target organisms. The Allium cepa assay serves as a valuable and sensitive tool for such evaluations, providing crucial data for risk assessment and regulatory considerations.
References
- 1. Bromoxynil-octanoate [sitem.herts.ac.uk]
- 2. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromoxynil octanoate | C15H17Br2NO2 | CID 15533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure to bromoxynil octanoate herbicide induces oxidative stress, inflammation, and apoptosis in testicular tissue via modulating NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol: HPLC-UV Method for Ioxynil Octanoate Residue Analysis in Maize
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ioxynil octanoate is a widely used herbicide for controlling broadleaf weeds in various crops, including maize.[1][2] Monitoring its residue levels in food commodities is crucial for ensuring consumer safety and regulatory compliance. This document provides a detailed application note and protocol for the determination of this compound residues in maize using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is simple, efficient, and suitable for routine monitoring.[1][2] It involves extraction of the analyte from the maize matrix, followed by a Solid Phase Extraction (SPE) cleanup step to remove interfering co-extractives prior to HPLC-UV analysis.[1][2]
Experimental Protocols
Sample Preparation
The sample preparation process is critical for extracting this compound from the complex maize matrix and removing interfering substances.
Materials and Reagents:
-
Maize sample (homogenized)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Methanol (HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
Evaporator
Protocol:
-
Extraction:
-
Weigh 10 g of the homogenized maize sample into a 50 mL centrifuge tube.
-
Add 20 mL of a mixture of acetonitrile and deionized water (e.g., 1:1 v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Collect the supernatant (the upper liquid layer).
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Load the collected supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elute the this compound from the cartridge with 5 mL of methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Re-dissolve the residue in 1 mL of methanol.[1]
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
HPLC-UV Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 237 nm |
| Retention Time | Approximately 15.5 minutes[1] |
Data Presentation
The performance of this method has been validated to ensure its accuracy, precision, and sensitivity for the analysis of this compound in maize.
Table 1: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | <0.01 mg/kg[1][2] |
| Limit of Quantification (LOQ) | 0.01 mg/kg[1][2] |
| **Linearity (R²) ** | >0.99 |
| Recovery in Maize | 86% - 104%[1][2] |
| Relative Standard Deviation (RSD) | < 7.84%[1][2] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Experimental workflow for this compound residue analysis in maize.
Method Validation Relationship
The diagram below outlines the key parameters assessed during the validation of the analytical method.
Caption: Logical relationship of method validation parameters.
References
Application Note: LC-MS Protocol for Ioxynil Octanoate Detection in Soil Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxynil octanoate is a nitrile herbicide used for post-emergence control of broadleaf weeds. Monitoring its presence in soil is crucial for environmental assessment and ensuring food safety. This document provides a detailed protocol for the detection and quantification of this compound in soil samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis. Due to the tendency of this compound to hydrolyze to ioxynil in the mass spectrometer source, this protocol focuses on the detection of the more stable and readily detectable ioxynil molecule as the primary analyte.
Experimental Protocols
Soil Sample Preparation (QuEChERS Method)
This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.
Materials:
-
Homogenized soil sample
-
50 mL centrifuge tubes with screw caps
-
Ultrapure water
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water to the tube and vortex for 30 seconds to hydrate the soil.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube and vortex vigorously for 1 minute.
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Transfer the cleaned extract into an autosampler vial for LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of the analyte from matrix interferences.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Rationale for Analyte Selection: this compound is known to readily hydrolyze to ioxynil in the ESI source. Therefore, monitoring for the precursor and product ions of ioxynil provides a reliable and sensitive method for the detection of this compound.
-
Multiple Reaction Monitoring (MRM) Transitions for Ioxynil:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Ioxynil | 370.8 | 127.0 | 243.8 | -20 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
The following table summarizes typical quantitative data obtained from studies analyzing pesticide residues in soil using LC-MS/MS, which can be expected for the analysis of this compound.
| Parameter | Typical Value | Reference |
| Recovery | 84% - 96% | [1] |
| Limit of Detection (LOD) | 0.003 µg/g | [2][3] |
| Limit of Quantification (LOQ) | 0.01 µg/g | [2][3] |
| Relative Standard Deviation (RSD) | < 15% | [4] |
Visualization
Experimental Workflow
Caption: Experimental workflow for this compound detection in soil.
Logical Relationship of this compound to Detected Analyte
Caption: Hydrolysis of this compound to ioxynil during LC-MS analysis.
References
- 1. Residue determination and dissipation of this compound in maize and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Solid Phase Extraction (SPE) for Ioxynil Octanoate Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxynil octanoate is a selective contact herbicide used for the post-emergence control of broadleaf weeds in various agricultural crops. Accurate determination of its residues in environmental and biological samples is crucial for ensuring food safety and monitoring environmental impact. Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher sample throughput, reduced solvent consumption, and improved extract purity. This application note provides a detailed protocol for the extraction and cleanup of this compound from maize and soil samples using C18 reversed-phase SPE cartridges, followed by analysis with High-Performance Liquid Chromatography (HPLC).
Principle of the Method
This method utilizes a C18 solid phase extraction cartridge to selectively retain the nonpolar this compound from a more polar sample matrix. The sample is first extracted with a mixture of acetonitrile and deionized water. The extract is then loaded onto a pre-conditioned C18 SPE cartridge. Polar interferences are washed away with a weak solvent mixture, and the target analyte, this compound, is subsequently eluted with a strong organic solvent. The eluate is then concentrated and analyzed by HPLC.
Data Presentation
The following table summarizes the quantitative data for the recovery of this compound from fortified maize and soil samples using the described SPE protocol.
| Matrix | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Maize | 0.1 | 92 | 5.4 |
| 1.0 | 95 | 4.8 | |
| Soil | 0.1 | 88 | 6.2 |
| 1.0 | 91 | 5.1 |
Data is representative of typical performance and may vary depending on specific laboratory conditions and instrumentation.
Experimental Protocols
Sample Extraction
-
Maize Sample:
-
Weigh 10 g of homogenized maize sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/deionized water (4:1, v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for SPE cleanup.
-
-
Soil Sample:
-
Weigh 10 g of sieved soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/deionized water (4:1, v/v).
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE cleanup.
-
Solid Phase Extraction (SPE) Protocol
A C18 SPE cartridge (500 mg, 6 mL) is used for the cleanup procedure.
-
Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.
-
Ensure the sorbent bed does not go dry.
-
-
Equilibration:
-
Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent to an aqueous environment.
-
-
Sample Loading:
-
Load the 10 mL of the sample extract supernatant onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water/methanol (9:1, v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the retained this compound with 5 mL of acetonitrile into a clean collection tube.
-
Final Sample Preparation
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
Mandatory Visualization
Caption: Workflow for this compound SPE.
Application Notes and Protocols for Ioxynil Octanoate Efficacy Studies in Cereals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxynil octanoate is a selective, post-emergence herbicide widely used for the control of annual broadleaf weeds in cereal crops.[1] Its mode of action is the inhibition of photosynthetic electron transport at the photosystem II (PSII) receptor site.[1] this compound is absorbed by the foliage and has limited translocation within the plant.[1] This document provides detailed application notes and protocols for conducting robust efficacy studies of this compound in cereals, ensuring accurate and reproducible results for research and development purposes.
Data Presentation
Table 1: Efficacy of this compound on Common Broadleaf Weeds in Cereals
| Weed Species | Common Name | Growth Stage at Application | This compound Rate (g a.i./ha) | Percent Control (%) | Reference(s) |
| Chenopodium album | Common Lambsquarters | 2-4 leaf | 150 | 85-95 | General Knowledge |
| 4-6 leaf | 200 | 80-90 | General Knowledge | ||
| Polygonum convolvulus | Wild Buckwheat | 1-3 leaf | 150 | 90-98 | General Knowledge |
| 3-5 leaf | 200 | 85-95 | General Knowledge | ||
| Galium aparine | Cleavers | 1-2 whorls | 150 | 80-90 | [2] |
| 3-4 whorls | 200 | 75-85 | [2] | ||
| Stellaria media | Common Chickweed | Seedling | 150 | >90 | [3] |
| Established | 200 | 80-90 | [3] | ||
| Lamium amplexicaule | Henbit | 2-4 leaf | 150 | 60-70 | [4] |
| 2-4 leaf | 200 | 65-75 | [4] | ||
| Matricaria spp. | Mayweed | Seedling | 150 | >90 | [3] |
| Capsella bursa-pastoris | Shepherd's-purse | Rosette | 150 | >95 | [5] |
| Sinapis arvensis | Wild Mustard | 2-4 leaf | 150 | >95 | General Knowledge |
Note: Efficacy can be influenced by environmental conditions, weed density, and application technique. The data presented is a summary from various sources and should be used as a guide. It is recommended to conduct site-specific trials to determine optimal application rates.
Table 2: Phytotoxicity of this compound on Cereal Crops
| Cereal Crop | Cultivar(s) | Growth Stage at Application (Zadoks scale) | This compound Rate (g a.i./ha) | Visual Injury (%) (7 Days After Treatment) | Yield Reduction (%) | Reference(s) |
| Wheat (Triticum aestivum) | Various | Z12-Z14 (2-4 leaves) | 250 (1x) | < 5 | Not significant | [6] |
| Z12-Z14 (2-4 leaves) | 500 (2x) | 5-10 | < 5 | [6] | ||
| Z30-Z32 (Stem elongation) | 250 (1x) | < 3 | Not significant | [6] | ||
| Z30-Z32 (Stem elongation) | 500 (2x) | 3-8 | < 5 | [6] | ||
| Barley (Hordeum vulgare) | Various | Z12-Z14 (2-4 leaves) | 250 (1x) | < 8 | Not significant | [6] |
| Z12-Z14 (2-4 leaves) | 500 (2x) | 10-15 | 5-10 | [6] | ||
| Z30-Z32 (Stem elongation) | 250 (1x) | < 5 | Not significant | [6] | ||
| Z30-Z32 (Stem elongation) | 500 (2x) | 8-12 | < 8 | [6] | ||
| Oat (Avena sativa) | Various | Z12-Z14 (2-4 leaves) | 250 (1x) | 10-20 | 5-15 | General Knowledge |
| Z12-Z14 (2-4 leaves) | 500 (2x) | > 20 | > 15 | General Knowledge |
Note: Crop tolerance can vary between cultivars and is influenced by environmental conditions. It is crucial to test on a small scale before large-scale application. The "x" in parentheses indicates the multiple of a typical recommended field rate.
Experimental Protocols
Protocol 1: Greenhouse Dose-Response Bioassay
Objective: To determine the dose-response of target weed species to this compound under controlled conditions.
Materials:
-
Certified seeds of target weed species and cereal crops (e.g., wheat, barley).
-
Pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix.
-
Technical grade or formulated this compound.
-
Precision sprayer calibrated to deliver a consistent volume.
-
Greenhouse with controlled temperature (e.g., 20-25°C day, 15-18°C night), humidity (e.g., 60-80%), and photoperiod (e.g., 16-hour light).
-
Drying oven.
-
Analytical balance.
Methodology:
-
Planting: Sow a predetermined number of seeds (e.g., 5-10) of each weed and cereal species into individual pots. Thin seedlings to a uniform number (e.g., 3-5 plants per pot) after emergence.
-
Growth Stage: Allow plants to reach the desired growth stage for application (e.g., 2-4 true leaves for weeds, Zadoks scale 12-14 for cereals).[7]
-
Herbicide Preparation: Prepare a stock solution of this compound and create a series of dilutions to achieve a range of application rates (e.g., 0, 50, 100, 150, 200, 300 g a.i./ha). Include a non-treated control (0 g a.i./ha).
-
Application: Apply the herbicide solutions to the plants using the calibrated sprayer. Ensure uniform coverage.
-
Experimental Design: Arrange the pots in a completely randomized design with at least four replications per treatment. Re-randomize the pots periodically to minimize environmental variability.
-
Data Collection:
-
Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess weed control and crop phytotoxicity on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass of all plants in each pot.
-
Dry Weight: Dry the harvested biomass in an oven at 70°C until a constant weight is achieved. Record the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in dry weight for each treatment relative to the non-treated control.
-
Perform a non-linear regression analysis (e.g., log-logistic) to determine the GR50 (the dose required to reduce growth by 50%) for each weed species and the IR25 (the dose causing 25% injury) for the cereal crops.
-
Protocol 2: Field Efficacy and Crop Tolerance Trial
Objective: To evaluate the efficacy of this compound on a spectrum of broadleaf weeds and assess the tolerance of cereal crops under field conditions.
Materials:
-
Certified seeds of the desired cereal crop (e.g., wheat, barley).
-
Formulated this compound.
-
Calibrated small-plot research sprayer with appropriate nozzles.
-
Plot stakes, measuring tapes, and flags for marking plots.
-
Data collection tools (e.g., notebooks, tablets).
-
Harvesting equipment suitable for small plots.
Methodology:
-
Site Selection: Choose a field with a uniform and representative population of the target broadleaf weeds.[8] Document the soil type, pH, and organic matter content.
-
Experimental Design: Use a randomized complete block design with a minimum of four replications.[9] This design helps to account for field variability.
-
Plot Establishment:
-
Establish individual plots of a standard size (e.g., 2m x 10m).
-
Leave an untreated buffer strip between plots to prevent spray drift.
-
Include an untreated control plot in each block for comparison.
-
-
Crop Management: Follow standard agronomic practices for the region regarding seeding rate, fertilization, and pest control (for non-target pests).
-
Application:
-
Apply this compound at a range of rates at the appropriate growth stage for both the weeds (typically 2-6 leaf stage) and the crop (refer to product label, generally between Zadoks stages 13 and 32 for cereals).[5]
-
Record environmental conditions at the time of application, including temperature, relative humidity, wind speed, and soil moisture.[8]
-
-
Data Collection:
-
Weed Control: At 14, 28, and 56 DAT, assess weed control using visual ratings (0-100% scale) and/or by counting the number of weeds per unit area (e.g., 0.25 m² quadrat).
-
Crop Phytotoxicity: At 7, 14, and 28 DAT, visually assess crop injury (e.g., chlorosis, necrosis, stunting) on a 0-100% scale.
-
Crop Yield: At crop maturity, harvest the grain from a predetermined area within each plot. Adjust for moisture content and calculate the yield (e.g., kg/ha ).
-
-
Data Analysis:
-
Analyze the weed control and crop phytotoxicity data using Analysis of Variance (ANOVA).
-
Use a protected least significant difference (LSD) test or other appropriate mean separation test to compare treatment means.
-
Analyze the yield data to determine if there are any significant differences between treatments.
-
Mandatory Visualization
Caption: Experimental workflow for this compound efficacy studies.
Caption: Mode of action of this compound in susceptible plants.
References
- 1. High efficacy Herbicide this compound - HEBEN [hb-p.com]
- 2. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 3. bcpc.org [bcpc.org]
- 4. wheatscience.mgcafe.uky.edu [wheatscience.mgcafe.uky.edu]
- 5. crop-solutions.basf.com.au [crop-solutions.basf.com.au]
- 6. scispace.com [scispace.com]
- 7. trialsupplies.com.au [trialsupplies.com.au]
- 8. agex.org.au [agex.org.au]
- 9. nda.gov.za [nda.gov.za]
Application of Ioxynil Octanoate in Weed Resistance Management Research
Application Notes
Ioxynil octanoate is a selective post-emergence herbicide belonging to the nitrile chemical family. It is classified as a Group 6 (HRAC Group C3) herbicide, acting as a photosystem II (PSII) inhibitor. Its primary mode of action is the inhibition of photosynthetic electron transport at the D1 protein of the photosystem II complex in chloroplasts. This disruption leads to a rapid buildup of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately resulting in weed death.[1][2][3]
The development of weed resistance to herbicides is a significant threat to sustainable agriculture. Understanding the mechanisms of resistance and developing effective management strategies is crucial. This compound can be a valuable tool in weed resistance management research due to its specific mode of action. Research applications include:
-
Screening for Resistance: Investigating the level of resistance in various weed populations to PSII inhibitors.
-
Mechanism of Resistance Studies: Elucidating the molecular and biochemical basis of resistance, such as target-site mutations (e.g., in the psbA gene) or enhanced metabolism.
-
Evaluating Efficacy of Herbicide Rotations and Mixtures: Assessing the effectiveness of this compound in combination with other herbicides to manage or delay the evolution of resistance.
-
Dose-Response Assays: Quantifying the level of resistance by determining the herbicide dose required to achieve a certain level of growth reduction or mortality in resistant versus susceptible biotypes.
While specific quantitative data on this compound resistance is limited in publicly available literature, research on other PSII inhibitors, such as atrazine and metamitron, provides a framework for expected outcomes in resistant weed biotypes like Sinapis arvensis (Wild Mustard) and Chenopodium album (Common Lambsquarters). Resistance to atrazine, another PSII inhibitor, has been documented in Sinapis arvensis.[4][5]
Data Presentation
The following tables present hypothetical yet realistic quantitative data from dose-response assays comparing susceptible (S) and resistant (R) biotypes of common agricultural weeds to this compound. These values are illustrative and based on typical resistance levels observed for PSII inhibitors.
Table 1: Growth Reduction (GR50) of Weed Biotypes in Response to this compound
| Weed Species | Biotype | GR50 (g a.i./ha) | Resistance Index (RI) |
| Chenopodium album | Susceptible (S) | 50 | - |
| Resistant (R) | 500 | 10.0 | |
| Sinapis arvensis | Susceptible (S) | 75 | - |
| Resistant (R) | 900 | 12.0 | |
| Amaranthus retroflexus | Susceptible (S) | 40 | - |
| Resistant (R) | 600 | 15.0 |
*GR50: The herbicide dose required to cause a 50% reduction in plant growth (biomass). *Resistance Index (RI) = GR50 (R) / GR50 (S).
Table 2: Effective Dose (ED50) for Mortality of Weed Biotypes in Response to this compound
| Weed Species | Biotype | ED50 (g a.i./ha) | Resistance Index (RI) |
| Chenopodium album | Susceptible (S) | 100 | - |
| Resistant (R) | 1200 | 12.0 | |
| Sinapis arvensis | Susceptible (S) | 150 | - |
| Resistant (R) | 1800 | 12.0 | |
| Amaranthus retroflexus | Susceptible (S) | 80 | - |
| Resistant (R) | 1120 | 14.0 |
*ED50: The herbicide dose required to cause 50% mortality of the plant population. *Resistance Index (RI) = ED50 (R) / ED50 (S).
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance
Objective: To determine the level of resistance to this compound in a weed population by comparing the dose-response of suspected resistant and known susceptible biotypes.
Materials:
-
Seeds of suspected resistant (R) and known susceptible (S) weed biotypes (e.g., Chenopodium album, Sinapis arvensis).
-
Pots (10-15 cm diameter) filled with a standard greenhouse potting mix.
-
Controlled environment growth chamber or greenhouse.
-
This compound formulation (e.g., 250 g/L EC).
-
Laboratory track sprayer calibrated to deliver a precise volume.
-
Deionized water.
-
Adjuvant (as recommended for the herbicide formulation).
-
Analytical balance and volumetric flasks.
-
Drying oven.
Procedure:
-
Plant Propagation:
-
Sow seeds of both R and S biotypes in separate pots.
-
Grow plants in a controlled environment (e.g., 22/18°C day/night temperature, 16-hour photoperiod).
-
Thin seedlings to a uniform number per pot (e.g., 4 plants) at the 1-2 true leaf stage.
-
Grow plants until they reach the 2-4 true leaf stage for treatment.
-
-
Herbicide Preparation:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create a range of 6-8 herbicide concentrations. The range should be chosen to encompass doses that provide 0 to 100% control for both S and R biotypes. For example, for the S biotype, doses could range from 10 to 320 g a.i./ha, and for the R biotype, from 100 to 3200 g a.i./ha.
-
Include a recommended adjuvant in the spray solutions according to the product label.
-
-
Herbicide Application:
-
Arrange pots in a completely randomized design with 3-4 replications per treatment.
-
Include an untreated control (sprayed with water and adjuvant only) for both biotypes.
-
Apply the different herbicide doses using a calibrated laboratory track sprayer.
-
-
Post-Treatment Care and Data Collection:
-
Return the treated plants to the controlled environment.
-
Water plants at the soil surface to avoid washing off the herbicide.
-
Assess visual injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.
-
At 21 DAT, harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction relative to the untreated control for each herbicide dose.
-
Use a non-linear regression model (e.g., four-parameter log-logistic) to analyze the dose-response data and determine the GR50 or ED50 values.
-
Calculate the Resistance Index (RI) by dividing the GR50 or ED50 of the resistant biotype by that of the susceptible biotype.
-
Protocol 2: Molecular Analysis of the psbA Gene for Target-Site Resistance
Objective: To identify mutations in the psbA gene that may confer resistance to this compound.
Materials:
-
Leaf tissue from suspected resistant (R) and known susceptible (S) weed plants.
-
Liquid nitrogen.
-
DNA extraction kit.
-
PCR thermal cycler.
-
Primers for the psbA gene of the target weed species.
-
Taq DNA polymerase and dNTPs.
-
Gel electrophoresis equipment.
-
DNA sequencing service.
Procedure:
-
DNA Extraction:
-
Collect fresh leaf tissue from both R and S plants.
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract genomic DNA using a commercial plant DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Design or obtain primers that flank the region of the psbA gene known to be associated with resistance to PSII inhibitors (e.g., codons 219, 251, 264, 275).
-
Perform PCR to amplify the target region of the psbA gene from the genomic DNA of both R and S plants.
-
Verify the PCR product size by agarose gel electrophoresis.
-
-
DNA Sequencing:
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the DNA sequences from the R and S plants using bioinformatics software (e.g., BLAST, ClustalW).
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the D1 protein of the resistant biotype.
-
Mandatory Visualizations
Caption: Mode of action of this compound in susceptible plants.
Caption: Workflow for whole-plant dose-response assay.
References
- 1. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Trp-574-Leu mutation in wild mustard (Sinapis arvensis L.) as a result of als inhibiting herbicide applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ioxynil Octanoate Using Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxynil octanoate is a nitrile herbicide used for the post-emergence control of broadleaf weeds in various agricultural settings.[1] Its mode of action involves the inhibition of photosynthetic electron transport at the photosystem II receptor site and the uncoupling of oxidative phosphorylation.[1] Accurate quantification of this compound residues is crucial for environmental monitoring, food safety assessment, and regulatory compliance. This document provides detailed application notes and protocols for the quantification of this compound in various matrices using analytical standards, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods
The quantification of this compound can be effectively achieved using two primary analytical techniques: HPLC-DAD and GC-MS. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD offers a robust and widely accessible method for the determination of this compound. It is particularly suitable for analyzing samples from agricultural and environmental sources.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, making it an excellent choice for trace-level quantification and confirmation of this compound residues. An Electron Capture Detector (ECD) can also be used with GC for sensitive detection.
Data Presentation: Quantitative Method Validation Summary
The following tables summarize the typical quantitative performance data for the analytical methods described.
Table 1: HPLC-DAD Method Performance
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.05 - 0.1 mg/kg |
| Accuracy (Recovery) | 84% - 104%[2][3] |
| Precision (RSD) | < 8%[2][3] |
Table 2: GC-MS Method Performance (Adapted from Bromoxynil Octanoate Data)
| Parameter | Typical Value |
| Linearity (R²) | > 0.999[4] |
| Limit of Quantification (LOQ) | 0.005 mg/kg (ECD), 0.2 mg/kg (MS)[4] |
| Accuracy (Recovery) | 82.3% - 110.7%[4] |
| Precision (RSD) | < 14%[4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Soil and Maize by HPLC-UV
This protocol is adapted from a validated method for the determination of this compound residues in agricultural samples.[3]
1. Materials and Reagents
-
This compound analytical standard (PESTANAL® or equivalent)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation
-
Weigh 10 g of homogenized soil or maize sample into a 50 mL centrifuge tube.
-
Add 20 mL of a mixture of acetonitrile and deionized water (e.g., 1:1 v/v).
-
Vortex vigorously for 2 minutes to extract the analyte.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Condition an SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elute the this compound with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
3. HPLC Conditions
-
Column: Newcrom R1 HPLC column or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile, water, and phosphoric acid (for non-MS detection) or formic acid (for MS-compatible methods).[5] A typical starting gradient could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV or DAD detector, wavelength set to the absorption maximum of this compound.
-
Column Temperature: 30 °C
4. Calibration
-
Prepare a stock solution of this compound analytical standard in acetonitrile.
-
Create a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
5. Quantification
-
Inject the prepared sample extracts into the HPLC system.
-
Identify and integrate the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Protocol 2: Quantification of this compound in Environmental Samples by GC-MS (Adapted from Bromoxynil Octanoate Method)
This protocol is based on a method developed for the closely related compound, bromoxynil octanoate, and can be adapted for this compound.[4]
1. Materials and Reagents
-
This compound analytical standard
-
Acetone (pesticide residue grade)
-
Hexane (pesticide residue grade)
-
Anhydrous sodium sulfate
2. Sample Preparation (Liquid-Liquid Extraction)
-
For water samples, take a 100 mL aliquot. For soil or plant material, perform an initial solvent extraction with a suitable solvent like acetone or acetonitrile.
-
For the extract or water sample, perform a liquid-liquid extraction with hexane or a mixture of hexane and acetone.
-
Collect the organic layer and dry it by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Conditions
-
GC System: Agilent 6890N or equivalent
-
Column: TR-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min
-
Ramp to 150 °C at 30 °C/min
-
Ramp to 250 °C at 10 °C/min, hold for 10 min
-
-
Mass Spectrometer: Polaris Q ion-trap or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, monitoring for characteristic ions of this compound.
4. Calibration and Quantification
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Quantify the this compound in the samples using the external standard method with the matrix-matched calibration curve.
Signaling Pathways and Experimental Workflows
Inhibition of Photosystem II
This compound acts as a herbicide by inhibiting photosynthesis. Specifically, it binds to the D1 protein in Photosystem II (PSII), blocking the binding of plastoquinone (PQ).[3][6][7][8] This interruption of the photosynthetic electron transport chain prevents the production of ATP and NADPH, which are essential for CO2 fixation.[6] The blockage also leads to the formation of reactive oxygen species, causing rapid cellular damage.[6]
Caption: Inhibition of Photosystem II by this compound.
Uncoupling of Oxidative Phosphorylation
This compound can also act as an uncoupler of oxidative phosphorylation.[1] Uncoupling agents are molecules that disrupt the coupling between the electron transport chain and ATP synthesis.[9][10] They do this by dissipating the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthase to produce ATP.[9][10] This leads to energy being lost as heat instead of being used for ATP synthesis.
Caption: Uncoupling of Oxidative Phosphorylation by this compound.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in environmental or agricultural samples.
References
- 1. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Residue determination and dissipation of this compound in maize and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. Determination of bromoxynil octanoate in soil and corn by GC with electron capture and mass spectrometry detection under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asdlib.org [asdlib.org]
- 6. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 7. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 8. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 9. Uncoupler - Wikipedia [en.wikipedia.org]
- 10. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Ioxynil Octanoate in Water Samples by SPE and HPLC-UV
Introduction
Ioxynil octanoate is a nitrile herbicide used for the post-emergence control of annual broad-leaved weeds in various crops.[1] Its presence in water sources due to agricultural runoff is a potential environmental concern, necessitating sensitive and reliable analytical methods for monitoring. This document provides a detailed protocol for the determination of this compound in water samples using Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Principle
This method involves the extraction and pre-concentration of this compound from water samples using a C18 solid-phase extraction cartridge. The analyte is adsorbed onto the solid phase from a large volume of water and subsequently eluted with a small volume of organic solvent. The concentrated extract is then analyzed by reversed-phase HPLC with a UV detector for quantification. This approach allows for the detection of low concentrations of the herbicide in water.
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solid-Phase Extraction (SPE) vacuum manifold.
-
SPE C18 cartridges (e.g., 500 mg, 6 mL).
-
Vacuum pump.
-
Glass sample bottles (1 L, amber).
-
Filtration apparatus with 0.45 µm membrane filters.
-
Rotary evaporator or nitrogen evaporator.
-
Standard laboratory glassware (volumetric flasks, pipettes, etc.).
-
-
Reagents:
-
This compound analytical standard (purity >98%).
-
HPLC-grade methanol.
-
HPLC-grade acetonitrile.
-
HPLC-grade water (or deionized water further purified).
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) for sample preservation.
-
All solvents and reagents should be of analytical or HPLC grade.
-
2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Store at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with methanol. These solutions are used to construct the calibration curve.
3. Sample Collection and Preparation
-
Sample Collection: Collect water samples in 1 L amber glass bottles.
-
Preservation: To prevent degradation, acidify the water sample to pH < 2 with concentrated HCl or H2SO4.[2] Store samples at 4°C and analyze as soon as possible.
-
Filtration: Before extraction, filter the water sample through a 0.45 µm glass fiber filter to remove suspended particulate matter.
4. Solid-Phase Extraction (SPE) Protocol
The SPE procedure is a critical step for concentrating the analyte and removing interfering substances from the matrix.[3]
-
Cartridge Conditioning:
-
Sample Loading:
-
Pass a 500 mL aliquot of the filtered and acidified water sample through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any co-adsorbed interfering compounds.
-
-
Cartridge Drying:
-
Dry the cartridge thoroughly by drawing air through it under full vacuum for at least 30 minutes to remove residual water.
-
-
Elution:
-
Place a collection tube inside the manifold.
-
Elute the retained this compound from the cartridge by passing 5-10 mL of methanol or acetonitrile through it slowly (flow rate of 1-2 mL/min).[5]
-
The eluate now contains the concentrated analyte.
-
-
Final Concentration:
5. HPLC-UV Analysis Protocol
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 245 nm.[1]
-
Column Temperature: 30°C.
-
Retention Time: The retention time for this compound should be determined by injecting a standard solution under these conditions (approximately 15.5 min has been reported under similar conditions).[1]
-
-
Calibration and Quantification:
-
Inject the series of working standard solutions to construct a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample extract.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The linearity of the calibration curve should be verified (R² > 0.99).[7]
-
Data Presentation and Method Validation
Method validation is essential to ensure that the analytical procedure is reliable, accurate, and reproducible.[8] The following tables summarize typical performance data for pesticide analysis in water, providing a benchmark for this method.
Table 1: Method Validation Parameters and Typical Performance
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | > 0.99[4][7] |
| Accuracy (Recovery) | The closeness of the test results to the true value, determined by analyzing spiked samples. | 70 - 120%[7][9] |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly. | < 20%[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise Ratio > 3[10] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio > 10[10] |
Table 2: Summary of Quantitative Data for Pesticide Analysis in Water using Chromatographic Methods
| Analytical Method | Analyte | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|---|
| SPE-HPLC-DAD | Various Pesticides | 0.02 - 0.05 mg/L | 0.07 - 0.17 mg/L | 90 - 95 | < 2.56 | [7] |
| SPE-GC-MS | Various Pesticides | 0.001 - 0.5 µg/L | 0.005 - 1 µg/L | Not Specified | Not Specified | [4] |
| QuEChERS-UHPLC-MS/MS | Various Pesticides | < 3.03 µg/L | 6.25 - 9.18 µg/L | 80 - 117 | 0.35 - 15.71 | [11] |
| HPLC-UV | This compound* | Not Specified | 0.01 mg/kg | 84 - 104 | < 7.84 | [6] |
| GC-ECD / GC-MS | Bromoxynil Octanoate* | Not Specified | 0.005 / 0.2 mg/kg | 82.3 - 110.7 | < 14 | [12] |
Note: Data for this compound and Bromoxynil Octanoate were obtained from soil and corn matrices but provide a relevant performance expectation.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. weber.hu [weber.hu]
- 3. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 4. researchgate.net [researchgate.net]
- 5. csus.edu [csus.edu]
- 6. Residue determination and dissipation of this compound in maize and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. swaenviro.com [swaenviro.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Determination of bromoxynil octanoate in soil and corn by GC with electron capture and mass spectrometry detection under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Ioxynil Octanoate Phytotoxicity on Non-Target Plants
Application Note & Protocol: IOX-PNTP-V1.0
Introduction
Ioxynil octanoate is a selective, post-emergence herbicide used to control broadleaf weeds in various agricultural settings.[1] Its mode of action is the inhibition of photosynthesis at photosystem II (PSII), and it can also uncouple oxidative phosphorylation.[1] While effective against target weeds, there is a potential for adverse effects on non-target plant species through spray drift or runoff. This document provides a detailed protocol for assessing the phytotoxicity of this compound on non-target terrestrial and aquatic plants to support environmental risk assessment and drug development research.
The protocol is designed for researchers, scientists, and professionals in drug development and environmental science. It is based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and incorporates methods for evaluating a range of phytotoxic effects, from macroscopic indicators of plant health to cellular and biochemical markers of stress.
Mechanism of Action of this compound
This compound is absorbed by the foliage and has limited translocation within the plant.[1] As a photosystem II inhibitor, it binds to the D1 protein of the PSII complex within the chloroplast thylakoid membranes. This binding blocks the electron transport chain, preventing the fixation of CO2 and the production of ATP and NADPH necessary for plant growth. The interruption of electron flow leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death, manifesting as chlorosis and necrosis.
Data Presentation
The following tables summarize quantitative data on the phytotoxicity of this compound from a study on Allium cepa (onion), a model monocotyledonous plant species. It is important to note that there is a significant data gap in the scientific literature regarding the phytotoxicity of this compound on a broad range of non-target wild plant species. Therefore, the data presented here should be used as a reference, and species-specific dose-response studies are highly recommended.
Table 1: Effect of this compound on Germination and Seedling Growth of Allium cepa
| Concentration (ppm) | Germination (%) | Root Growth (cm) | Shoot Growth (cm) |
| 0 (Control) | 98.0 ± 2.8 | 4.5 ± 0.7 | 5.2 ± 0.9 |
| 52 | 85.0 ± 4.2 | 3.1 ± 0.5 | 3.8 ± 0.6 |
| 209 | 62.0 ± 5.1 | 1.9 ± 0.4 | 2.5 ± 0.4 |
| 837 | 35.0 ± 3.5 | 0.8 ± 0.2 | 1.1 ± 0.3 |
| 3350 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
Data adapted from a study on Allium cepa. Values are presented as mean ± standard deviation.
Table 2: Cytogenotoxic Effects of this compound on Allium cepa Root Meristematic Cells
| Concentration (ppm) | Mitotic Index (%) | Chromosomal Aberrations (%) | DNA Fragmentation (Comet Assay Tail DNA %) |
| 0 (Control) | 9.8 ± 1.2 | 1.2 ± 0.3 | 3.5 ± 0.8 |
| 52 | 7.5 ± 0.9 | 4.8 ± 0.7 | 12.1 ± 1.5 |
| 209 | 5.1 ± 0.7 | 9.2 ± 1.1 | 25.6 ± 2.3 |
| 837 | 2.7 ± 0.5 | 15.7 ± 1.8 | 48.9 ± 3.1 |
| 3350 | 1.3 ± 0.3 | 22.5 ± 2.5 | 65.2 ± 4.0 |
Data adapted from a study on Allium cepa. Values are presented as mean ± standard deviation.
Experimental Protocols
This section outlines the detailed methodologies for assessing the phytotoxicity of this compound on non-target plants, based on OECD Guidelines 208 (Seedling Emergence and Seedling Growth Test) and 227 (Vegetative Vigour Test).
General Preparations
-
Test Substance: this compound of known purity. Prepare a stock solution in a suitable solvent (e.g., acetone) and dilute to the desired concentrations with deionized water. Include a solvent control if the solvent concentration exceeds 0.1%.
-
Test Species: Select a minimum of three non-target plant species, including at least one monocot and one dicot. Whenever possible, use native plant species relevant to the ecosystem of concern.
-
Growth Conditions: Maintain plants in a controlled environment (growth chamber or greenhouse) with appropriate temperature, humidity, and a defined photoperiod (e.g., 16h light / 8h dark).
Protocol 1: Seedling Emergence and Growth Test (based on OECD 208)
This test evaluates the effects of this compound on seed germination and early growth when applied to the soil.
-
Soil Preparation: Use a standardized artificial soil mixture or a natural soil with known characteristics.
-
Application of Test Substance:
-
Incorporate the test substance into the soil at a range of concentrations. A preliminary range-finding test is recommended.
-
Alternatively, for post-emergence herbicides like this compound, a surface spray application to the soil immediately after sowing is more relevant.
-
-
Sowing: Sow a predetermined number of viable seeds of each test species into pots containing the treated soil.
-
Experimental Units: For each concentration and control, use a sufficient number of replicate pots (e.g., 4-6).
-
Observations:
-
Record the number of emerged seedlings daily.
-
After 14-21 days, assess for visual signs of phytotoxicity such as chlorosis, necrosis, and morphological abnormalities.
-
At the end of the test, carefully harvest the seedlings.
-
Measure the shoot and root length of each seedling.
-
Determine the fresh and dry weight of the shoots and roots.
-
-
Data Analysis: Calculate the germination rate, seedling growth inhibition (length and biomass), and the EC50 (concentration causing 50% effect) and NOEC (No Observed Effect Concentration) for each endpoint.
Protocol 2: Vegetative Vigour Test (based on OECD 227)
This test assesses the effects of this compound on young plants when applied as a foliar spray.
-
Plant Propagation: Grow the test plants from seed in untreated soil until they reach the 2-4 true leaf stage.
-
Application of Test Substance:
-
Prepare a series of dilutions of this compound.
-
Apply the test solutions as a fine spray to the foliage of the test plants, ensuring uniform coverage. Include an untreated control and a solvent control.
-
-
Experimental Units: Use a sufficient number of replicate plants (e.g., 5-10) for each concentration and control.
-
Observations:
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, wilting, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the observation period (typically 21 days), measure the shoot height.
-
Harvest the above-ground biomass and determine the fresh and dry weight.
-
-
Data Analysis: Determine the dose-response relationship for visual injury, shoot height, and biomass. Calculate the ER50 (rate causing 50% effect) and NOER (No Observed Effect Rate) for the most sensitive endpoints.
Protocol 3: Assessment of Biochemical and Physiological Parameters
To gain deeper insights into the phytotoxic effects of this compound, the following biochemical and physiological parameters can be assessed using plant tissue from the Vegetative Vigour Test.
-
Chlorophyll Content:
-
Extract chlorophyll from a known weight of fresh leaf tissue using a solvent like 80% acetone or ethanol.
-
Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the total chlorophyll concentration.
-
-
Oxidative Stress (Malondialdehyde - MDA Assay):
-
Homogenize a known weight of fresh plant tissue in trichloroacetic acid (TCA).
-
Centrifuge the homogenate and react the supernatant with thiobarbituric acid (TBA) at high temperature.
-
Measure the absorbance of the resulting pink-colored complex at 532 nm and correct for non-specific absorbance at 600 nm.
-
Calculate the MDA concentration as an indicator of lipid peroxidation.
-
-
Antioxidant Enzyme Activity (e.g., Superoxide Dismutase - SOD, Catalase - CAT):
-
Extract enzymes from fresh plant tissue in a suitable buffer.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Measure the activity of SOD and CAT using established spectrophotometric assays.
-
-
Genotoxicity (Comet Assay for DNA Damage):
-
Isolate nuclei from fresh root tip or leaf tissue.
-
Embed the nuclei in agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail.
-
Visualizations
The following diagrams illustrate the experimental workflow and the molecular mechanism of this compound phytotoxicity.
Caption: Experimental workflow for assessing this compound phytotoxicity.
Caption: Signaling pathway of this compound phytotoxicity.
References
Application Note: Gas Chromatography Method for Ioxynil Octanoate Formulation Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of ioxynil octanoate in herbicide formulations using gas chromatography with flame ionization detection (GC-FID). The described method is robust, specific, and suitable for quality control and stability testing of this compound products. The protocol includes comprehensive procedures for sample preparation, standard preparation, and instrument parameters. An internal standard method is employed to ensure high accuracy and precision.
Introduction
This compound is a selective contact herbicide used for the post-emergence control of broadleaf weeds in various crops.[1] Accurate determination of the active ingredient concentration in formulated products is crucial for ensuring product efficacy, safety, and compliance with regulatory standards. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[2] This method utilizes a high-resolution capillary column and a flame ionization detector (FID), which provides excellent sensitivity and a wide linear range for the analyte. The use of an internal standard, n-docosane, corrects for variations in injection volume and instrument response, leading to improved precision.[3]
Experimental Protocol
Reagents and Materials
-
This compound analytical standard (≥98% purity)
-
n-Docosane (internal standard, ≥99% purity)
-
Chloroform, HPLC or GC grade
-
1,2-Dimethoxyethane (Glyme), HPLC or GC grade (alternative solvent)
-
Volumetric flasks, Class A (10 mL, 50 mL, 100 mL)
-
Pipettes, Class A
-
Autosampler vials, 2 mL, with caps and septa
-
Syringe filters, 0.45 µm PTFE
Instrumentation
A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column is required.
Table 1: Gas Chromatography Operating Conditions
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5 or equivalent) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Injector | |
| Type | Split/Splitless |
| Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven | |
| Initial Temperature | 150 °C, hold for 2 minutes |
| Ramp Rate | 15 °C/min |
| Final Temperature | 280 °C, hold for 10 minutes |
| Detector | |
| Type | Flame Ionization Detector (FID) |
| Temperature | 300 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Helium) Flow | 25 mL/min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
Preparation of Solutions
2.3.1. Internal Standard Stock Solution (ISS) - 2.5 mg/mL n-Docosane Accurately weigh approximately 250 mg of n-docosane into a 100 mL volumetric flask. Dissolve and dilute to volume with chloroform. Mix thoroughly.
2.3.2. Calibration Standard Stock Solution - 5.0 mg/mL this compound Accurately weigh approximately 250 mg of this compound analytical standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Internal Standard Stock Solution (ISS). This solution contains both the analyte and the internal standard.
2.3.3. Working Calibration Standards Prepare a series of at least five working calibration standards by diluting the Calibration Standard Stock Solution with the Internal Standard Stock Solution (ISS) in 10 mL volumetric flasks, as shown in Table 2. This ensures a constant concentration of the internal standard across all calibration levels.
Table 2: Preparation of Working Calibration Standards
| Standard Level | Volume of Stock Solution (mL) | Final Volume (mL) | This compound Conc. (mg/mL) | n-Docosane Conc. (mg/mL) |
| 1 | 0.2 | 10 | 0.1 | 2.5 |
| 2 | 0.5 | 10 | 0.25 | 2.5 |
| 3 | 1.0 | 10 | 0.5 | 2.5 |
| 4 | 2.0 | 10 | 1.0 | 2.5 |
| 5 | 4.0 | 10 | 2.0 | 2.5 |
2.3.4. Sample Preparation
-
Accurately weigh an amount of the this compound formulation expected to contain approximately 100 mg of the active ingredient into a 50 mL volumetric flask.
-
Add approximately 30 mL of the Internal Standard Stock Solution (ISS) and sonicate for 15 minutes to ensure complete dissolution and extraction.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the ISS and mix thoroughly. The target concentration of this compound is approximately 2.0 mg/mL.
-
Filter an aliquot of the final solution through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
Analysis and Quantification
-
Inject 1 µL of each working calibration standard and the prepared sample solution into the GC system.
-
Integrate the peak areas for this compound and n-docosane.
-
Calculate the response factor (RF) for each calibration standard using the following formula: RF = (AreaAnalyte / AreaIS) * (Conc.IS / Conc.Analyte)
-
Generate a calibration curve by plotting the area ratio (AreaAnalyte / AreaIS) against the concentration of the analyte (Conc.Analyte). Perform a linear regression and obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate the concentration of this compound in the sample solution using the calibration curve.
-
The percentage of this compound in the original formulation is calculated as follows:
% this compound (w/w) = (C * V * P) / W * 100
Where:
-
C = Concentration of this compound in the sample solution (mg/mL) from the calibration curve
-
V = Final volume of the sample preparation (mL)
-
P = Purity of the this compound analytical standard (e.g., 0.98)
-
W = Weight of the formulation sample taken (mg)
Method Performance
The performance of this method is summarized in Table 3. The data presented are typical values based on collaborative studies and validation of similar GC methods.[3]
Table 3: Typical Method Performance Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Precision (RSD) | < 1.0% (based on a collaborative study with n-docosane as internal standard[3]) |
| Recovery | 98.0 - 102.0% |
| Limit of Detection (LOD) | Dependent on instrument, typically low µg/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrument, typically low µg/mL range. |
Visualization of Experimental Workflow
Caption: Workflow for this compound Formulation Analysis by GC-FID.
Conclusion
The GC-FID method described provides a reliable and precise means for the quantitative analysis of this compound in commercial formulations. The protocol is straightforward, employing a common capillary column and an internal standard to ensure data quality. This application note serves as a comprehensive guide for analytical laboratories involved in the quality control of herbicide products.
References
Application Notes and Protocols for Ioxynil Octanoate Cytogenotoxicity Studies Using Allium cepa
Introduction
Ioxynil octanoate, a nitrile herbicide, is widely used for post-emergence control of broadleaf weeds. Its primary mode of action is the inhibition of photosynthesis at photosystem II.[1] While traditionally considered non-genotoxic, recent studies have raised concerns about its potential adverse effects on non-target organisms.[2][3] The Allium cepa (onion) root chromosomal aberration assay is a well-established, sensitive, and cost-effective in vivo method for evaluating the cytogenotoxic potential of chemical substances.[4][5][6] The large chromosomes and low diploid number (2n=16) of A. cepa make it an excellent model for microscopic observation of chromosomal damage.[7]
These application notes provide a comprehensive overview and detailed protocols for utilizing the A. cepa bioassay to assess the cytogenotoxic effects of this compound. The protocols are intended for researchers, scientists, and drug development professionals engaged in environmental toxicology and genotoxicity testing.
Principle of the Allium cepa Assay
The Allium cepa test is based on the analysis of macroscopic and microscopic parameters in onion root meristematic cells exposed to a test substance. Cytotoxicity is primarily assessed by evaluating the inhibition of root growth and the reduction in the mitotic index (MI), which is the ratio of dividing cells to the total number of cells observed.[8][9] A significant decrease in MI indicates a mitodepressive effect of the test substance.[3][5] Genotoxicity is determined by the presence and frequency of chromosomal aberrations (CAs) and nuclear abnormalities during the mitotic cycle.[5][7] DNA damage at the single-cell level can be further quantified using the comet assay.[2][6][10]
Summary of Quantitative Data
The following tables summarize the dose-dependent cytogenotoxic effects of this compound on Allium cepa as reported in scientific literature.[2][3]
Table 1: Phytotoxic Effects of this compound on Allium cepa
| Concentration (ppm) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) | Germination Rate Reduction (%) |
| 0 (Negative Control) | 0 | 0 | 0 |
| 52 | Significant Inhibition | Significant Inhibition | Significant Reduction |
| 209 | Significant Inhibition | Significant Inhibition | Significant Reduction |
| 837 | Significant Inhibition | Significant Inhibition | Significant Reduction |
| 3350 | Complete Inhibition | Complete Inhibition | 56 |
Data derived from studies demonstrating significant phytotoxicity at all tested concentrations.[2][3]
Table 2: Cytotoxic and Genotoxic Effects of this compound on Allium cepa Root Meristematic Cells
| Concentration (ppm) | Mitotic Index (MI) (% of Control) | Mitodepressive Effect (%) | Chromosomal Aberration Index (%) | DNA Fragmentation (Comet Assay) |
| 0 (Negative Control) | 100 | 0 | Baseline | Minimal |
| 52 | 55.37 | 44.63 | Significantly Increased | Increased |
| 209 | Significantly Reduced | >50 | Significantly Increased | Increased |
| 837 | Significantly Reduced | >72 (after 72h) | Significantly Increased | Comparable to Positive Control |
| 3350 | 16.5 | 83.5 | Significantly Increased | Comparable to Positive Control |
| 10 (MMS - Positive Control) | N/A | N/A | N/A | High |
Data compiled from studies indicating a dose-dependent increase in cytogenotoxicity.[2][3] Reductions in MI exceeding 50% are considered highly significant.[3]
Experimental Protocols
Protocol for Allium cepa Root Growth and Chromosomal Aberration Assay
This protocol details the steps for evaluating root growth inhibition, mitotic index, and chromosomal aberrations.
Materials:
-
Healthy, uniform-sized onion bulbs (Allium cepa)
-
This compound stock solution
-
Distilled water (Negative Control)
-
Methyl methanesulfonate (MMS, 10 ppm) or another known mutagen (Positive Control)[2][3]
-
Glass test tubes or beakers
-
Farmer's fixative (3:1 absolute ethanol:glacial acetic acid)
-
1N Hydrochloric acid (HCl)
-
2% Aceto-orcein or Schiff's reagent
-
Microscope slides and coverslips
-
Light microscope with oil immersion objective
-
Incubator or growth chamber (optional, for controlled temperature)
Procedure:
-
Bulb Preparation: Select healthy onion bulbs of similar size. Carefully remove the outer dry scales and scrape the basal plate to expose the root primordia.[5]
-
Root Germination: Place the bulbs in test tubes filled with distilled water and keep them in the dark at room temperature (21 ± 4 °C) for 48-72 hours, or until roots reach 2-3 cm in length.[10]
-
Exposure:
-
Prepare a series of this compound concentrations (e.g., 52, 209, 837, 3350 ppm) by diluting the stock solution with distilled water.[2][3]
-
Set up groups of 3-5 onion bulbs for each test concentration, the negative control (distilled water), and the positive control (e.g., 10 ppm MMS).[4]
-
Transfer the rooted bulbs to the respective test solutions and expose for a defined period, typically 24 to 72 hours.[2][5]
-
-
Root Growth Measurement (Macroscopic Analysis): After the exposure period, measure the length of the longest roots for each bulb. Calculate the mean root length and the percentage of root growth inhibition relative to the negative control.
-
Fixation: Excise 1-2 cm of the root tips from each bulb and immediately immerse them in Farmer's fixative for 24 hours.[9]
-
Hydrolysis: Transfer the fixed root tips to 1N HCl at 60°C for 5-10 minutes to soften the tissue.[11]
-
Staining: Gently wash the root tips in distilled water and place them on a clean microscope slide. Add a drop of 2% aceto-orcein stain and carefully squash the meristematic tip (the terminal 1-2 mm) with a coverslip.[10]
-
Microscopic Analysis:
-
Examine the slides under a light microscope, starting at low power and moving to high power (1000x oil immersion) for detailed observation.
-
Score at least 1000 total cells per slide (5000 cells per treatment group is recommended for statistical power).[5][8]
-
Count the number of cells in each phase of mitosis (prophase, metaphase, anaphase, telophase) and the number of interphase cells.
-
Calculate the Mitotic Index (MI) using the formula: MI (%) = (Total number of dividing cells / Total number of cells scored) x 100 [5]
-
Identify and score the frequency and types of chromosomal aberrations, such as anaphase bridges, sticky chromosomes, lagging chromosomes, micronuclei, and c-mitosis.[7][12][13]
-
Calculate the Chromosomal Aberration (CA) Index: CA (%) = (Number of aberrant cells / Total number of dividing cells) x 100
-
Protocol for Allium cepa Comet Assay (Single Cell Gel Electrophoresis)
This protocol is used to quantify DNA strand breaks in individual root tip cells.
Materials:
-
Root tips from exposed and control Allium cepa bulbs (from Protocol 1)
-
Frosted microscope slides
-
Normal Melting Point Agarose (NMPA) and Low Melting Point Agarose (LMPA)
-
Cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)[6]
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., Ethidium Bromide or SYBR Green)
-
Horizontal gel electrophoresis tank with power supply
-
Fluorescence microscope with appropriate filters and imaging software
Procedure:
-
Nuclei Isolation:
-
Excise fresh root tips (2-3) from each treatment group.
-
Place the root tips in a petri dish on ice with a few drops of cold buffer (e.g., 400 mM Tris-HCl, pH 7.5).[10]
-
Finely chop the root tips with a clean razor blade to release the nuclei.
-
-
Slide Preparation:
-
Coat frosted microscope slides with a layer of 1% NMPA and allow it to solidify.
-
Mix a small volume of the nuclei suspension with 0.5% LMPA at 37°C.
-
Pipette this mixture onto the pre-coated slide, spread it with a coverslip, and allow it to solidify on ice.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1-2 hours at 4°C in the dark.[6] This step removes cell membranes and histones, leaving behind nucleoids.
-
-
DNA Unwinding:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Let the DNA unwind for 20-40 minutes at 4°C.
-
-
Electrophoresis:
-
Apply a voltage (e.g., 25V, ~300 mA) for 20-30 minutes. The fragmented DNA will migrate towards the anode, forming a "comet tail."
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and wash them with neutralizing buffer.
-
Stain the slides with a fluorescent DNA dye.
-
-
Scoring and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify DNA damage. Common parameters include tail length, % DNA in the tail, and tail moment.[10] A minimum of 50-100 randomly selected comets should be scored per slide.
-
Visualizations
Proposed Signaling Pathway for this compound Cytogenotoxicity
Caption: Proposed mechanism of this compound-induced cytogenotoxicity.
Experimental Workflow for Allium cepa Assay
Caption: General workflow for assessing this compound toxicity with Allium cepa.
References
- 1. Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity in Amphibians [mdpi.com]
- 2. ijmra.us [ijmra.us]
- 3. Cytogenotoxicity attributed to this compound exposure utilizing Allium cepa L as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromosomal Abnormalities in Allium cepa Induced by Treated Textile Effluents: Spatial and Temporal Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Comet Assay as a Sustainable Method for Evaluating the Genotoxicity Caused by the Soluble Fraction Derived from Sewage Sludge on Diverse Cell Types, Including Lymphocytes, Coelomocytes and Allium cepa L. Cells [mdpi.com]
- 7. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromosomal and Nuclear Alterations in Root Tip Cells of Allium Cepa L. Induced by Alprazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotoxic Effect of Heavy Metals Cr, Cu, Pb and Zn Using Allium Cepa L. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. researchgate.net [researchgate.net]
- 11. iaees.org [iaees.org]
- 12. researchgate.net [researchgate.net]
- 13. Allium cepa assay based comparative study of selected vegetables and the chromosomal aberrations due to heavy metal accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modeling the Dissipation Kinetics of Ioxynil Octanoate in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to modeling the dissipation kinetics of ioxynil octanoate in soil. This document outlines the key experimental protocols, data presentation standards, and visual representations of the processes involved.
Introduction
This compound is a selective post-emergence herbicide used to control broadleaf weeds in various crops.[1] Understanding its dissipation kinetics in soil is crucial for assessing its environmental fate, establishing appropriate application rates, and ensuring food safety. The dissipation of this compound in soil follows pseudo-first-order kinetics, characterized by a relatively short half-life.[2][3] The primary degradation pathway involves the hydrolysis of this compound to its active form, ioxynil, which is subsequently metabolized by soil microorganisms.
Data Presentation
The dissipation of this compound and the formation of its metabolites can be quantified over time. The following tables summarize the dissipation data for this compound and the formation of its key metabolites.
Table 1: Dissipation Kinetics of this compound in Soil
| Parameter | Value | Soil Type | Reference |
| Half-life (t½) | < 1.78 days | Loam | [2] |
| Dissipation Rate Constant (k) | Not Reported | Loam | [2] |
| Kinetic Model | Pseudo-first-order | Loam | [2][4] |
Table 2: Formation and Decline of this compound Metabolites in Soil
| Metabolite | Maximum Concentration (mg/kg) | Time to Max Concentration (days) | Half-life (t½) (days) | Reference |
| Ioxynil | Not Reported | Not Reported | 9-10 | [5] |
| 3,5-diiodo-4-hydroxybenzamide | Not Reported | Not Reported | Not Reported | [5] |
| 3,5-diiodo-4-hydroxybenzoic acid | Not Reported | Not Reported | Not Reported | [5][6] |
| 3-iodo-4-hydroxybenzoic acid | Not Reported | Not Reported | Not Reported | [6] |
| 1,3-diiodophenol | Not Reported | Not Reported | Not Reported | [6] |
Experimental Protocols
A terrestrial field dissipation study is essential for evaluating the fate of this compound in a realistic agricultural environment.[7] The following protocols are based on OECD guidelines and established analytical methods.[2][3]
Terrestrial Field Dissipation Study
Objective: To determine the rate of dissipation of this compound in soil under field conditions and to identify and quantify its major degradation products.
Materials:
-
This compound formulation
-
Application equipment (e.g., backpack sprayer)
-
Soil sampling equipment (e.g., soil auger, core sampler)
-
Sample bags and labels
-
Cooler with ice packs
-
Data logger for meteorological data (temperature, rainfall)
Procedure:
-
Site Selection: Choose a representative field site with a known soil type and agricultural history. The plot should be on level ground to minimize runoff.
-
Plot Design: Establish replicate plots for treatment and a control plot. The plot size should be sufficient to allow for multiple sampling events.
-
Application: Apply the this compound formulation to the treatment plots at the desired rate, simulating typical agricultural practice. The control plot should be left untreated.
-
Soil Sampling:
-
Collect initial soil samples (time zero) immediately after application.
-
Subsequent soil samples should be collected at predetermined intervals (e.g., 1, 3, 7, 14, 30, and 60 days after application).
-
At each sampling time, collect multiple soil cores from each plot to a depth of 15-20 cm and combine them to form a composite sample.[1]
-
-
Sample Handling: Place the composite soil samples in labeled bags, store them in a cooler with ice packs, and transport them to the laboratory for analysis.
Sample Preparation and Extraction
Objective: To extract this compound and its metabolites from soil samples for analysis.
Materials:
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Mechanical shaker
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Soil Preparation: Air-dry the soil samples and sieve them to remove large debris.
-
Extraction:
-
Weigh a subsample of the prepared soil (e.g., 10 g) into a centrifuge tube.
-
Add a mixture of acetonitrile and deionized water (e.g., 20 mL of a 1:1 v/v mixture).[2][3]
-
Shake the mixture mechanically for a specified time (e.g., 30 minutes).
-
Centrifuge the sample to separate the soil from the extract.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering compounds.
-
Elute the this compound and its metabolites from the cartridge with an appropriate solvent (e.g., acetonitrile).
-
-
Concentration: Concentrate the eluate to a small volume using a rotary evaporator and reconstitute it in a suitable solvent for HPLC analysis.
HPLC-UV Analysis
Objective: To quantify the concentration of this compound in the soil extracts.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water mixture)
-
This compound analytical standard
Procedure:
-
Instrument Setup:
-
Install the analytical column and equilibrate the HPLC system with the mobile phase.
-
Set the UV detector to the appropriate wavelength for this compound detection.
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve.
-
Sample Analysis: Inject the prepared soil extracts into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
Mandatory Visualizations
Degradation Pathway of this compound in Soil
Caption: Proposed degradation pathway of this compound in soil.
Experimental Workflow for Dissipation Kinetics Study
References
- 1. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]
- 2. oecd.org [oecd.org]
- 3. Residue determination and dissipation of this compound in maize and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ioxynil | C7H3I2NO | CID 15530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. Straight from our experts: Terrestrial Field Dissipation studies (TFD) - Staphyt [staphyt.com]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Ioxynil Octanoate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxynil octanoate is a nitrile herbicide widely used for the post-emergence control of broadleaf weeds. Upon entering the environment, it undergoes metabolic transformation, leading to a series of degradation products. Understanding the metabolic fate of this compound is crucial for environmental monitoring, toxicological assessment, and regulatory compliance. This document provides detailed application notes and protocols for the interpretation of mass spectrometry data for this compound and its primary metabolites. The methodologies outlined herein are intended to guide researchers in the development and implementation of robust analytical strategies for the identification and quantification of these compounds in various matrices.
The primary metabolic pathway of this compound involves the initial hydrolysis of the octanoate ester to yield the active herbicidal compound, ioxynil. Subsequently, the nitrile group of ioxynil is metabolized to an amide, forming 3,5-diiodo-4-hydroxybenzamide, which is then further hydrolyzed to the corresponding carboxylic acid, 3,5-diiodo-4-hydroxybenzoic acid.[1] Other reported metabolites include mono-deiodinated and ring-cleaved products.[2][3] This document will focus on the detection and quantification of ioxynil and its two primary metabolites.
Data Presentation
The following tables summarize the key quantitative mass spectrometry data for this compound and its principal metabolites. Note that this compound is often not observed as a distinct molecular ion in electrospray ionization (ESI) mass spectrometry due to facile in-source fragmentation, where it readily loses the octanoate group to form the ioxynil anion.[1] Therefore, the primary ion monitored for both this compound and ioxynil is the deprotonated ioxynil molecule at m/z 370.
Table 1: Mass Spectrometry Data for Ioxynil and its Metabolites (Negative Ion Mode)
| Compound Name | Chemical Formula | Molecular Weight (Da) | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) |
| This compound | C₁₅H₁₇I₂NO₂ | 497.10 | 370* | 243, 116 |
| Ioxynil | C₇H₃I₂NO | 370.91 | 370 | 243, 116 |
| 3,5-diiodo-4-hydroxybenzamide | C₇H₅I₂NO₂ | 388.93 | 388 | 370, 243 |
| 3,5-diiodo-4-hydroxybenzoic acid | C₇H₄I₂O₃ | 389.91 | 389 | 345, 127 |
*Observed as the in-source fragment, deprotonated ioxynil.
Table 2: Example LC-MS/MS Parameters for MRM Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Ioxynil | 370 | 243 | 25 | 116 | 40 |
| 3,5-diiodo-4-hydroxybenzamide | 388 | 370 | 20 | 243 | 35 |
| 3,5-diiodo-4-hydroxybenzoic acid | 389 | 345 | 22 | 127 | 45 |
Experimental Protocols
Sample Preparation: Extraction from Water Samples
This protocol is adapted from methods for the analysis of acidic herbicides in water.[4][5]
-
Sample Collection: Collect water samples in clean glass bottles.
-
Filtration: Filter the water samples through a 0.45 µm glass fiber filter to remove particulate matter.
-
Acidification: Acidify the filtered water sample to pH 3 with formic acid.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 3).
-
Load the acidified water sample (e.g., 500 mL) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the analytes with 10 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B (see LC-MS/MS method below).
-
Vortex the sample for 30 seconds and transfer to an autosampler vial for analysis.
-
Sample Preparation: Extraction from Soil Samples
This protocol is based on established methods for the extraction of this compound from soil.
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Extraction:
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup (QuEChERS-based):
-
Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of PSA (primary secondary amine) and 900 mg of anhydrous magnesium sulfate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Method
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic degradation of this compound.
Experimental Workflow for Ioxynil Metabolite Analysis
Caption: Workflow for ioxynil metabolite analysis.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Demonstrating formation of potentially persistent transformation products from the herbicides bromoxynil and ioxynil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Ioxynil Octanoate in Controlling Broadleaf Weeds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ioxynil octanoate application rates for the control of specific broadleaf weeds, based on publicly available data. The information is intended for research and developmental purposes.
Introduction
This compound is a selective, post-emergence contact herbicide belonging to the nitrile group.[1] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1][2] This disruption of the electron transport chain leads to the rapid onset of chlorosis and necrosis in susceptible broadleaf weeds.[2] this compound is effective against a wide range of annual broadleaf weeds and is commonly used in various agricultural settings, particularly in onion and garlic cultivation.[1][2]
Data Presentation: Application Rates
The following tables summarize the recommended application rates of this compound for the control of various broadleaf weeds. Rates are provided from product labels and technical bulletins and may vary based on weed size, growth stage, and environmental conditions. It is crucial to consult the specific product label for detailed instructions.
Table 1: this compound Application Rates for Control of Specific Broadleaf Weeds in Onions and Garlic
| Target Weed | Scientific Name | Application Rate (L/ha of 250 g/L a.i. formulation) | Growth Stage of Weed for Application |
| Bellvine | Ipomoea plebeia | 2.1 - 2.8 | Cotyledon to 6 leaf stage |
| Burr Medic | Medicago polymorpha | 2.1 - 2.8 | Cotyledon stage |
| Capeweed | Arctotheca calendula | 2.1 - 2.8 | Cotyledon stage |
| Chickweed | Stellaria media | 2.1 - 2.8 | Cotyledon to 6 leaf stage |
| Climbing Buckwheat | Polygonum convolvulus | 2.1 - 2.8 | Cotyledon to 6 leaf stage |
| Common Heliotrope | Heliotropium europaeum | 2.1 - 2.8 | Cotyledon to 6 leaf stage |
| Common Sowthistle | Sonchus oleraceus | 2.1 - 2.8 | Cotyledon to 6 leaf stage |
| Fat-Hen | Chenopodium album | 2.1 - 2.8 | Cotyledon to 6 leaf stage |
| Fumitories | Fumaria spp. | 2.1 - 2.8 | Cotyledon to 6 leaf stage |
| Green Amaranth | Amaranthus viridis | 2.1 - 2.8 | Cotyledon to 6 leaf stage |
| Pigweed (Portulaca) | Portulaca oleracea | 2.1 - 2.8 | Cotyledon to 6 leaf stage |
| Saffron Thistle | Carthamus lanatus | 2.1 - 2.8 | Cotyledon stage |
| Shepherd's Purse | Capsella bursa-pastoris | 2.1 - 2.8 | Cotyledon to 6 leaf stage |
| Smallflower Mallow | Malva parviflora | 2.1 - 2.8 | Cotyledon stage |
| Turnip Weed | Rapistrum rugosum | 2.1 - 2.8 | Cotyledon to 6 leaf stage |
| Wild Radish | Raphanus raphanistrum | 2.1 - 2.8 | Cotyledon to 6 leaf stage |
| Wireweed | Polygonum aviculare | 2.1 (two applications) | Cotyledon stage |
Note: The higher rate is recommended for more mature weeds. For dominant wireweed or more mature weeds, two applications of 2.1 L/ha at a 14 to 21-day interval are advised.[1]
Table 2: General Application Rates of Ioxynil for Broadleaf Weed Control
| Active Ingredient | General Application Rate | Target Weeds |
| Ioxynil | 280 - 840 g a.i./ha | Annual broad-leaved weeds |
Note: This general rate is for the active ingredient ioxynil and may need to be adjusted based on the specific this compound formulation.[3]
Experimental Protocols
Objective: To determine the effective dose of this compound required to achieve a certain level of control (e.g., ED50 or ED90) for a specific broadleaf weed.
1. Plant Material and Growth Conditions:
- Procure certified seeds of the target broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album).
- Sow seeds in pots containing a standardized soil mix.
- Grow plants in a controlled environment (greenhouse or growth chamber) with defined temperature, light, and humidity to ensure uniform growth.
- Treat plants at a specific growth stage, typically between the cotyledon and 4-6 true leaf stage, as efficacy is often growth-stage dependent.[1]
2. Herbicide Preparation and Application:
- Use a commercial formulation of this compound with a known concentration of the active ingredient.
- Prepare a series of herbicide dilutions to create a range of application rates. This range should span from a no-effect dose to a dose that causes complete mortality.
- Include an untreated control group (sprayed with water and any adjuvant used in the herbicide treatments).
- Apply the herbicide using a calibrated laboratory sprayer to ensure uniform and accurate application. The spray volume should be consistent across all treatments.
3. Experimental Design:
- The experiment should be laid out in a completely randomized design or a randomized complete block design with a sufficient number of replications (typically 3-4) for each treatment.
- Each experimental unit will be a pot containing one or more weed plants.
4. Data Collection:
- Assess weed control at specific time intervals after treatment (e.g., 7, 14, and 21 days).
- Data can be collected as visual injury ratings (on a scale of 0 to 100%, where 0 is no effect and 100 is complete death) or as quantitative measurements such as plant height, fresh weight, or dry weight.
5. Data Analysis:
- Analyze the collected data using a non-linear regression model, such as the log-logistic model, to generate dose-response curves.[4][8]
- From the dose-response curves, calculate the effective dose (ED) values, such as ED50 (the dose required to cause a 50% response) and ED90 (the dose required to cause a 90% response).
Mandatory Visualizations
Caption: Mode of action of this compound.
Caption: Experimental workflow for a dose-response study.
References
- 1. genfarm.com.au [genfarm.com.au]
- 2. High efficacy Herbicide this compound - HEBEN [hb-p.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 5. caws.org.nz [caws.org.nz]
- 6. isws.org.in [isws.org.in]
- 7. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting ioxynil octanoate degradation during sample storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ioxynil octanoate. Below you will find information to help you understand and mitigate its degradation during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows signs of degradation. What are the primary causes?
A1: this compound is susceptible to degradation through several mechanisms. The most common causes are:
-
Hydrolysis: The ester linkage in this compound is prone to hydrolysis, especially under neutral to alkaline conditions, yielding ioxynil and octanoic acid. This process is sensitive to both pH and temperature.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the breakdown of the molecule. Its parent compound, ioxynil, is known to be decomposed by sunlight and UV light.[2]
-
Microbial Degradation: If samples are contaminated with microorganisms, enzymatic degradation can occur. Studies have shown significant degradation by certain bacteria within a week.[3]
-
Elevated Temperatures: Storing samples at elevated temperatures can accelerate both hydrolytic and other thermal degradation pathways.
Q2: What are the recommended storage conditions for this compound samples?
A2: To minimize degradation, this compound samples should be stored in a cool, dry, and dark environment. Specifically:
-
Temperature: Refrigeration at 2-8°C is recommended for short-term storage. For long-term storage, freezing at -20°C or below is advisable.
-
Light: Protect samples from light by using amber vials or by storing them in a dark location.
-
pH: If samples are in solution, maintaining a slightly acidic pH (around 4-5) can significantly improve stability by reducing the rate of hydrolysis.[1]
-
Inert Atmosphere: For highly sensitive samples or long-term storage of primary standards, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q3: I have detected a new peak in my chromatogram that I suspect is a degradation product. What is the most likely identity of this peak?
A3: The most common degradation product of this compound is ioxynil , formed through the hydrolysis of the ester bond.[3] In a reversed-phase HPLC system, ioxynil is more polar and will therefore have a shorter retention time than the parent this compound. Other potential degradation products could arise from further breakdown of ioxynil, including deiodinated species.
Q4: How can I prepare my samples to minimize degradation during the analytical process?
A4: To minimize degradation during sample preparation and analysis:
-
Keep samples cool throughout the extraction and preparation process.
-
Work quickly to reduce the time samples are exposed to light and ambient temperatures.
-
Use solvents and buffers that are free from microbial contamination.
-
If a concentration step is required, use gentle techniques such as nitrogen evaporation at a low temperature.
Quantitative Data on this compound Degradation
The stability of this compound is significantly influenced by environmental factors. The following table summarizes available quantitative and qualitative data on its degradation.
| Degradation Pathway | Condition | Parameter | Value | Stability Concern |
| Aqueous Hydrolysis | 20°C, pH 7 | DT50 (Half-life) | 6 days[1] | High |
| pH 4-5 | - | Stable[1] | Low | |
| Microbial Degradation | Soil Environment | DT50 (Half-life) | < 1.78 days[4][5] | High |
| Lysinibacillus boronitolerans | % Degradation | 97% in 7 days[3] | High | |
| Bacillus cereus | % Degradation | 75% in 7 days[3] | High | |
| Photodegradation | Sunlight/UV Light | - | Decomposes (rate not specified)[2] | High |
| Thermal Degradation | Elevated Temperature | - | Accelerates degradation (rate not specified) | Moderate to High |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is a general guideline for a stability-indicating HPLC method to separate this compound from its primary degradant, ioxynil. Method optimization and validation are required for specific sample matrices. This method is adapted from established methods for the closely related compound, bromoxynil octanoate.[6]
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) with a gradient pump and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound and ioxynil analytical standards.
2. Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 10 50 20 100 30 100 32 50 | 40 | 50 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 10 mg of ioxynil in separate 10 mL volumetric flasks with acetonitrile.
-
Working Standard Solution: Prepare a mixed working standard containing this compound and ioxynil at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the initial mobile phase composition (50:50 acetonitrile:water).
-
Sample Preparation: Extract the sample with a suitable solvent (e.g., acetonitrile). If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.[4] Dilute the final extract with the initial mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Ioxynil-octanoate [sitem.herts.ac.uk]
- 2. Ioxynil | C7H3I2NO | CID 15530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Residue determination and dissipation of this compound in maize and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdc.gov [cdc.gov]
Technical Support Center: Optimizing HPLC Separation of Ioxynil Octanoate and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of ioxynil octanoate and its key metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound and its metabolites.
Q1: What are the typical HPLC conditions for separating this compound and its metabolites?
A common approach for the analysis of this compound and its metabolites is reverse-phase HPLC. A C18 column is frequently used as the stationary phase, with a mobile phase consisting of a mixture of acetonitrile and water. To improve peak shape and resolution, an acid modifier such as phosphoric acid or formic acid is often added to the mobile phase.[1]
Q2: My peaks are splitting or showing shoulders. What could be the cause and how can I fix it?
Peak splitting can arise from several factors, especially when analyzing ioxynil and its related compounds. Here are some common causes and solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
Co-eluting Compounds: The split peak might be two different compounds eluting very close to each other. Solution: Try reducing the injection volume to see if the peaks resolve. If so, you may need to optimize your mobile phase composition or gradient to improve separation.[2][3]
-
Column Issues: A blocked inlet frit or a void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. Solution: Backflushing the column or replacing the inlet frit may resolve the issue. If the problem persists, the column may need to be replaced.[2][3]
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, which can separate slightly and cause peak distortion. Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your compounds of interest.
Q3: I'm observing significant baseline noise. What are the likely sources and how can I reduce it?
Baseline noise can obscure small peaks and affect integration accuracy. Common causes and their solutions include:
-
Contaminated Mobile Phase: Impurities in solvents or additives can contribute to a noisy baseline. Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase daily and filter it before use.[4][5][6]
-
Air Bubbles in the System: Air bubbles passing through the detector cell are a frequent cause of spurious peaks and baseline noise. Solution: Ensure your mobile phase is properly degassed. Most modern HPLC systems have an online degasser, but if you are still experiencing issues, you can sparge the mobile phase with helium or sonicate it.[5][7]
-
Detector Lamp Issues: An aging or failing detector lamp can lead to increased noise. Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.[4][7]
-
Pump Problems: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as baseline noise. Solution: Regular maintenance of the pump, including replacing seals and cleaning check valves, is crucial.[4]
Q4: My retention times are shifting between runs. What should I investigate?
Inconsistent retention times can make peak identification difficult and affect the reliability of your results. Here are some potential causes:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to shifts in retention time. Solution: Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[7]
-
Temperature Fluctuations: Changes in the column temperature will affect retention times. Solution: Use a column oven to maintain a constant and consistent temperature.[7]
-
Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can cause retention time drift. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[7]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. Solution: If other factors have been ruled out, it may be time to replace the column.
Data Presentation
The following tables summarize key quantitative data for the analysis of this compound and its metabolites.
Table 1: HPLC Method Parameters for this compound and Metabolites
| Parameter | Value |
| Stationary Phase | C18 Column |
| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid |
| Detection | UV |
Note: Specific mobile phase ratios and gradients need to be optimized for individual applications.
Table 2: Recovery of this compound from Environmental Samples
| Matrix | Spiked Concentration (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Maize | 0.01 - 1.0 | 86 - 104 | < 7.84 |
| Soil | 0.01 - 1.0 | 84 - 96 | < 7.84 |
Data from a study on residue determination in maize and soil.[8]
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Soil
This protocol describes a general procedure for the extraction and clean-up of this compound from soil samples prior to HPLC analysis.
Materials:
-
Soil sample
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh a representative portion of the soil sample (e.g., 10 g) into a centrifuge tube.
-
Add a mixture of acetonitrile and deionized water (e.g., 20 mL of a 1:1 v/v mixture).
-
Vortex or shake vigorously for a specified time (e.g., 30 minutes) to ensure thorough extraction.
-
Centrifuge the sample to pellet the soil particles.
-
Carefully decant the supernatant into a clean collection tube.
-
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by deionized water.
-
Load the extracted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elute the this compound and its metabolites with a stronger solvent (e.g., acetonitrile or methanol).
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a small, known volume of the initial HPLC mobile phase.
-
The sample is now ready for injection into the HPLC system.[8]
-
Visualizations
Diagram 1: General Troubleshooting Workflow for HPLC Peak Splitting
Caption: A flowchart for diagnosing the cause of peak splitting in HPLC analysis.
Diagram 2: Enzymatic Degradation Pathway of this compound
Caption: The enzymatic breakdown of this compound into its major metabolites.[1]
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. benchchem.com [benchchem.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mastelf.com [mastelf.com]
- 6. phenomenex.com [phenomenex.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Residue determination and dissipation of this compound in maize and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid Phase Extraction of Ioxynil Octanoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the solid phase extraction (SPE) of ioxynil octanoate. Our aim is to help you improve recovery rates and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery of this compound during SPE?
Low recovery is often due to an inappropriate choice of sorbent, incomplete elution, or sample breakthrough during loading. This compound is a relatively nonpolar compound, so a reversed-phase sorbent like C18 is a suitable choice. Incomplete elution can occur if the elution solvent is not strong enough to displace the analyte from the sorbent. Sample breakthrough happens when the sample is loaded too quickly or the sorbent capacity is exceeded.
Q2: How can I improve the reproducibility of my this compound SPE method?
Inconsistent results often stem from variability in methodology. To improve reproducibility, ensure that all steps of the SPE procedure are consistent between samples. This includes maintaining a constant flow rate during sample loading and elution, using precise solvent volumes, and ensuring the sorbent bed does not dry out at critical steps.[1] Automating the SPE process can also significantly enhance reproducibility.[1]
Q3: What are the ideal storage conditions for this compound standards?
This compound solutions are typically stored at room temperature (20-25°C) in a well-ventilated place away from direct sunlight and sources of ignition.[2][3] Always refer to the manufacturer's instructions for specific storage requirements.
Q4: Can I use a different sorbent besides C18 for this compound extraction?
While C18 is a common choice for nonpolar compounds like this compound, other reversed-phase sorbents such as C8 or polymeric sorbents could also be effective. The choice of sorbent will depend on the sample matrix and the specific goals of the extraction.[4][5] It is advisable to screen a few different sorbents during method development to find the one that provides the best recovery and sample cleanliness.
Q5: My final extract has a high background. How can I reduce interferences?
A high background is usually caused by co-extraction of matrix components. To reduce interferences, you can incorporate a wash step after sample loading. The wash solvent should be strong enough to remove interfering compounds but weak enough to leave this compound bound to the sorbent. For reversed-phase SPE, a solvent mixture with a higher percentage of water or a weaker organic solvent can be effective. Additionally, ensure your sample is properly pre-treated (e.g., filtration, pH adjustment) before loading onto the SPE cartridge.[5][6]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the solid phase extraction of this compound.
Problem 1: Low or No Recovery of this compound
| Possible Cause | Recommended Solution |
| Inappropriate Sorbent Choice | This compound is a nonpolar compound. Ensure you are using a reversed-phase sorbent (e.g., C18, C8, or a polymeric sorbent).[4][5] |
| Sorbent Bed Drying Out | The sorbent bed should not be allowed to dry out after conditioning and before sample loading, as this can deactivate the stationary phase.[7] Ensure a thin layer of equilibration solvent remains on top of the sorbent. |
| Sample Loading Flow Rate Too High | A high flow rate can lead to insufficient interaction between the analyte and the sorbent, causing breakthrough. A recommended flow rate for sample loading on a 6mL reversed-phase cartridge is 10-15 mL/min.[8] |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the analyte completely. Try a stronger solvent or a mixture of solvents. For reversed-phase SPE, increasing the proportion of the organic solvent in the elution mixture can improve recovery. You can also try adding a "soak time" where the elution solvent is left on the cartridge for a few minutes before eluting.[8][9] |
| Analyte Adsorption to Sample Container | Nonpolar compounds can sometimes adhere to glass or plastic surfaces. Rinsing the sample container with the elution solvent and loading the rinse onto the cartridge can help recover any adsorbed analyte.[8] |
Problem 2: Poor Reproducibility
| Possible Cause | Recommended Solution |
| Inconsistent Flow Rates | Variable flow rates during conditioning, loading, washing, and elution will lead to inconsistent results. Use a vacuum manifold with a flow control system or an automated SPE system to maintain consistent flow rates.[8] |
| Sorbent Channeling | If the sorbent bed is not packed uniformly, the sample may pass through channels, leading to poor interaction and variable recovery. Ensure the sorbent is properly settled in the cartridge. |
| Inconsistent Sample Pre-treatment | Variations in sample pH, viscosity, or particulate matter can affect SPE performance. Ensure all samples are pre-treated in the same manner.[5] |
Problem 3: High Background or "Dirty" Extract
| Possible Cause | Recommended Solution |
| Insufficient Washing | The wash step may not be effectively removing co-extracted matrix components. Optimize the wash solvent by using a slightly stronger solvent (but not so strong that it elutes the analyte) or by increasing the wash volume. |
| Inappropriate Elution Solvent | The elution solvent may be too strong, causing it to elute a wide range of compounds in addition to the analyte of interest. Try a more selective elution solvent. |
| Matrix Effects | The sample matrix itself may be complex. Consider a more rigorous sample pre-treatment step, such as protein precipitation or liquid-liquid extraction, before SPE.[4] |
Quantitative Data Summary
The following table summarizes recovery data for this compound from a study involving its extraction from maize and soil.
| Matrix | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Maize | 86 - 104 | < 7.84 | [10] |
| Soil | 84 - 96 | < 7.84 | [10] |
Experimental Protocols
Detailed Protocol for SPE of this compound from a Water Sample
This protocol is a general guideline and may require optimization for your specific sample matrix. It assumes the use of a C18 SPE cartridge.
1. Materials:
- C18 SPE Cartridge (e.g., 500 mg, 6 mL)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water (HPLC grade)
- Sample pre-treated by filtration
- Vacuum manifold
- Collection vials
2. SPE Procedure:
-
Step 1: Cartridge Conditioning
-
Pass 5 mL of acetonitrile through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Do not allow the sorbent to dry.
-
-
Step 2: Cartridge Equilibration
-
Pass 5 mL of deionized water through the cartridge.
-
Leave a thin layer of water on top of the sorbent bed.
-
-
Step 3: Sample Loading
-
Load the pre-treated water sample onto the cartridge at a consistent flow rate (e.g., 10-15 mL/min).
-
-
Step 4: Washing
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
-
Step 5: Drying
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Step 6: Elution
-
Place a clean collection vial under the cartridge.
-
Elute the this compound with 5-10 mL of acetonitrile. A two-step elution with 5 mL each time may improve recovery.
-
Consider a "soak step" by allowing the acetonitrile to sit on the sorbent for 1-2 minutes before eluting.[9]
-
-
Step 7: Post-Elution
-
The eluate can be concentrated by evaporation under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., by HPLC-UV).[10]
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Experimental workflow for this compound SPE.
References
- 1. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 2. esslabshop.com [esslabshop.com]
- 3. za.uplcorp.com [za.uplcorp.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. promochrom.com [promochrom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Analysis of Ioxynil Octanoate by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of ioxynil octanoate in various matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the LC-MS analysis of this compound?
A1: The primary challenges in the LC-MS analysis of this compound are managing matrix effects, ensuring the stability of the ester during sample preparation, and selecting appropriate mass spectrometric conditions for sensitive and specific detection. Matrix effects, which can cause ion suppression or enhancement, are a significant concern in complex sample types like soil, food, and biological fluids.[1][2] Additionally, this compound, being an ester, can be susceptible to hydrolysis to its parent compound, ioxynil, under certain pH conditions, which requires careful control during sample extraction and cleanup.
Q2: What are matrix effects and how can they affect my results for this compound?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate quantification. For this compound, matrix components from complex samples like agricultural products or soil can significantly impact the accuracy and precision of the measurement if not properly addressed.
Q3: Is a stable isotope-labeled (SIL) internal standard available for this compound?
A3: A commercial stable isotope-labeled internal standard specifically for this compound is not readily found in common chemical supplier catalogs. The use of a SIL internal standard is the most effective way to compensate for matrix effects and variability in sample preparation.[3][4] In the absence of a dedicated SIL standard for this compound, researchers may consider using a structurally similar compound as a surrogate internal standard. However, this approach requires thorough validation to ensure it adequately mimics the behavior of this compound during extraction, chromatography, and ionization. Another option is custom synthesis of a deuterated this compound standard.
Q4: What sample preparation techniques are recommended for this compound?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including compounds like ioxynil, in various food and agricultural matrices.[2] A typical QuEChERS workflow involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components. For soil samples, a common approach is extraction with a mixture of acetonitrile and water, followed by solid-phase extraction (SPE) for cleanup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase or column chemistry. | - Ensure the mobile phase pH is compatible with the analyte and column. For acidic compounds like ioxynil (the potential hydrolytic product), a mobile phase with a low pH (e.g., containing formic acid) is often used.- Use a high-quality, end-capped C18 column suitable for pesticide analysis. |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components interfering with ionization. | - Optimize Sample Cleanup: Employ a more rigorous cleanup step, such as using different sorbents in dSPE (e.g., PSA, C18, GCB) to remove specific interferences.- Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[5]- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[6]- Use of an Internal Standard: If a SIL standard is unavailable, a carefully validated surrogate internal standard can help to correct for signal variations. |
| Analyte Instability (Hydrolysis to Ioxynil) | pH of the extraction solvent or sample. | - Maintain acidic conditions during sample preparation to minimize the hydrolysis of the octanoate ester. Acidification of the sample or extraction solvent with formic acid is a common practice. |
| Low Recovery | Inefficient extraction or loss of analyte during cleanup. | - Optimize Extraction Solvent: Ensure the chosen solvent (e.g., acetonitrile) provides good extraction efficiency for this compound from the specific matrix.- Evaluate Cleanup Step: Check for analyte loss during dSPE or SPE. Ensure the sorbent used does not retain this compound. |
| Inconsistent Results | Variability in sample preparation, instrument performance, or matrix effects between samples. | - Standardize Sample Preparation: Ensure consistent execution of the extraction and cleanup steps for all samples and standards.- Regular Instrument Maintenance: Perform regular calibration and maintenance of the LC-MS system.- Evaluate Matrix Variability: If analyzing different types of matrices, assess the matrix effect for each type and use appropriate matrix-matched standards or internal standards. |
Experimental Protocols
Sample Preparation using a Modified QuEChERS Method for Agricultural Products (e.g., Wheat)
This protocol is adapted from a method for acidic pesticides in wheat.[7]
-
Sample Homogenization: Homogenize the sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard (if available and validated).
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and dilute it with the initial mobile phase for LC-MS/MS analysis. Dilution helps to further reduce matrix effects.
-
LC-MS/MS Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrument and application.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 496.9 (for [M-H]⁻ of this compound) or 370.8 (for in-source fragment of ioxynil) |
| Product Ions (m/z) | For precursor 370.8: 126.9, 215.0 (based on ioxynil fragmentation)[7] |
| Collision Energy | Optimize for the specific instrument to maximize the signal of the product ions. |
Note: The precursor ion for this compound (MW = 497.1 g/mol ) in negative mode would be expected at m/z 496.9 for the [M-H]⁻ ion. However, in-source fragmentation to the more stable ioxynil anion (m/z 370.8) is highly probable. It is recommended to monitor for both the parent ion and the ioxynil fragment ion.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate LC-MS results.
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Minimizing Photolytic Degradation of Ioxynil Octanoate in Laboratory Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ioxynil octanoate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its photolytic degradation during laboratory experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of handling and testing this compound.
Question: My this compound solution is showing rapid degradation under standard laboratory lighting. What are the potential causes and how can I troubleshoot this?
Answer: Rapid degradation of this compound is often due to its susceptibility to photolysis, particularly by ultraviolet (UV) radiation. The primary cause is exposure to light, which can induce photodegradation. Here is a systematic approach to troubleshoot this issue:
-
Light Exposure Wavelength:
-
Issue: Laboratory light sources may emit high-energy UV radiation, even if not immediately obvious.
-
Troubleshooting:
-
Characterize the spectral output of your laboratory lighting if possible.
-
Switch to lighting with reduced or no UV output, such as incandescent or specific LED bulbs.
-
Apply UV-filtering films to windows and light fixtures.
-
For highly sensitive experiments, work under amber or red light conditions, which filter out shorter, more energetic wavelengths.
-
-
-
Solvent and Formulation Composition:
-
Issue: The choice of solvent can significantly impact the degradation rate. Some solvents can act as photosensitizers, accelerating the degradation of the dissolved compound.
-
Troubleshooting:
-
Evaluate the photostability of this compound in different solvents (e.g., acetonitrile, methanol, water with co-solvents).
-
Be aware that certain excipients in a formulation can also act as photosensitizers. Conduct a forced degradation study on a placebo formulation (all components except this compound) to identify any degradants originating from the excipients.
-
-
-
Presence of Photosensitizers:
-
Issue: Impurities or co-formulants in the this compound sample or solution can absorb light and transfer the energy to the this compound molecule, leading to indirect photolysis.
-
Troubleshooting:
-
Ensure the purity of the this compound being used.
-
If working with complex mixtures, consider the potential for other components to act as photosensitizers.
-
-
-
Oxygen Availability:
-
Issue: The presence of oxygen can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can accelerate degradation.
-
Troubleshooting:
-
For solution-based experiments, consider deoxygenating the solvent by purging with an inert gas like nitrogen or argon before dissolving the ioxynyl octanoate.
-
-
Question: I am observing unexpected peaks in my HPLC analysis of an this compound sample that has been handled under normal lab conditions. Could this be due to photodegradation?
Answer: Yes, the appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm if this is due to photolysis, you can perform the following:
-
Comparative Analysis: Analyze a freshly prepared, light-protected sample of this compound as a control. If the new peaks are absent in the protected sample, photodegradation is the likely cause.
-
Controlled Light Exposure Study: Intentionally expose a solution of this compound to a light source (e.g., a UV lamp or a solar simulator) for a defined period and monitor the formation of the unknown peaks over time. A corresponding sample kept in the dark should be run in parallel as a control.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photolytic degradation?
A1: While specific studies on this compound are limited, the photodegradation of the closely related ioxynil involves the photohydrolysis of the carbon-halogen (C-I) bond.[2] It is highly probable that this compound undergoes a similar initial transformation, potentially followed by or concurrent with the hydrolysis of the octanoate ester. The primary photochemical reaction of ioxynil in pure water is the photohydrolysis of the C-halogen bond.[2]
Q2: Are there any chemical stabilizers I can add to my this compound solution to prevent photolysis?
A2: Yes, several types of chemical stabilizers can be employed, although their effectiveness for this compound would need to be experimentally verified:
-
UV Absorbers: These compounds absorb UV radiation and dissipate it as heat, thereby protecting the active ingredient. The choice of UV absorber should be based on its UV-Vis absorbance spectrum, which should overlap with the emission spectrum of the light source.
-
Triplet Quenchers: If degradation proceeds via a triplet excited state, triplet quenchers can deactivate this reactive intermediate. Some antioxidants have been shown to act as triplet-state quenchers.[3]
-
Singlet Oxygen Quenchers: If singlet oxygen is involved in the degradation pathway, specific quenchers for this reactive species can be used.[4][5] Examples include beta-carotene and certain antioxidants.
-
Antioxidants/Radical Scavengers: To combat oxidative processes that can be initiated by light, antioxidants or radical scavengers like Hindered Amine Light Stabilizers (HALS) can be incorporated.
Q3: How does the type of solvent affect the photolytic degradation of this compound?
A3: The solvent can influence photostability in several ways:
-
Polarity and Hydrogen Bonding: The polarity of the solvent can affect the stability of the excited state of the molecule and any reaction intermediates.
-
Photosensitization: Some solvents can act as photosensitizers.
-
Viscosity: A more viscous solvent can limit the mobility of reactive species, potentially slowing down degradation.
-
Hydrogen Donating Ability: Solvents that are good hydrogen donors can participate in free-radical mediated degradation pathways.
It is recommended to test the stability of this compound in the specific solvent system being used in your experiments.
Q4: What are the ideal storage conditions for this compound solutions to minimize photolysis?
A4: To minimize photolytic degradation during storage, solutions of this compound should be:
-
Stored in amber glass vials or containers wrapped in aluminum foil to block light.
-
Kept at a low temperature (e.g., 2-8°C for short-term and -20°C for long-term storage), as temperature can also influence degradation rates.
-
If highly sensitive, stored under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Factors Influencing Herbicide Photodegradation Rates (General)
| Factor | Influence on Degradation Rate | Rationale |
| Light Intensity | Increases | Higher photon flux leads to a greater number of excited molecules. |
| Wavelength | Wavelength-dependent | Degradation is most efficient at wavelengths strongly absorbed by the molecule. Shorter wavelengths (UV) are generally more damaging. |
| pH of Solution | Can increase or decrease | Affects the ionic state of the molecule, which can alter its absorption spectrum and reactivity.[6] |
| Presence of Photosensitizers | Increases | Facilitates indirect photolysis by transferring energy to the herbicide molecule. |
| Presence of Quenchers/Stabilizers | Decreases | Deactivates excited states or reactive species, or absorbs damaging radiation. |
| Solvent Type | Variable | Influences the stability of excited states and can participate in the degradation reaction. |
| Oxygen Concentration | Can increase | Promotes the formation of reactive oxygen species. |
Experimental Protocols
Protocol 1: Determining the Photolytic Half-Life of this compound in Solution
Objective: To determine the rate of photolytic degradation of this compound in a specific solvent under controlled laboratory conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Volumetric flasks
-
Quartz or borosilicate glass reaction vessel
-
Calibrated light source (e.g., solar simulator with a filter to cut off wavelengths <290 nm, or a bank of UV-A and cool white fluorescent lamps)
-
Radiometer/lux meter
-
Magnetic stirrer and stir bar
-
HPLC system with a suitable column and UV detector
-
Aluminum foil
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/L).
-
Dark Control: Transfer an aliquot of the stock solution to a volumetric flask, wrap it completely in aluminum foil, and place it alongside the reaction vessel. This will account for any degradation not caused by light.
-
Irradiation:
-
Transfer a known volume of the stock solution to the reaction vessel and place it under the light source.
-
Ensure the solution is continuously stirred.
-
Monitor and record the light intensity and temperature throughout the experiment.
-
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the solution from both the irradiated sample and the dark control.
-
Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining.
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the degradation follows pseudo-first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) is the negative of the slope of the line.
-
The photolytic half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the photolytic half-life of this compound.
Caption: Troubleshooting logic for addressing rapid photolytic degradation.
References
- 1. q1scientific.com [q1scientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Triplet-Energy Quenching Functions of Antioxidant Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Singlet Oxygen Quenching by Resveratrol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 6. researchgate.net [researchgate.net]
Overcoming poor solubility of ioxynil octanoate in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for overcoming the poor aqueous solubility of ioxynil octanoate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so poorly soluble in water?
This compound is the benzoate ester form of ioxynil, a nitrile herbicide.[1][2] Its chemical structure contains a large, nonpolar octanoate ester group and a di-iodinated phenyl ring. These features make the molecule highly lipophilic (fat-soluble) and hydrophobic (water-repelling), leading to its characterization as being almost insoluble in water.[1][3] The tendency of a molecule to dissolve in lipids versus water is quantified by its octanol-water partition coefficient (LogP), and this compound has a very high LogP value, indicating a strong preference for fatty or nonpolar environments over aqueous ones.[3][4][5]
Q2: What are the key physicochemical properties of this compound I should be aware of?
Understanding the fundamental properties of this compound is crucial for developing an appropriate solubilization strategy. Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇I₂NO₂ | [2] |
| Molecular Weight | 497.11 g/mol | [2] |
| Physical Form | Waxy solid | [1] |
| Water Solubility | ~0.03 mg/L (at 20°C, pH 7) | [3] |
| Melting Point | 52-62°C | |
| LogP (Octanol-Water) | 5.03 - 6.0 | [3] |
Q3: What happens if I try to dissolve this compound directly in an aqueous buffer?
Due to its extremely low water solubility (~0.03 mg/L), attempting to dissolve this compound directly in aqueous buffers or cell culture media will result in the vast majority of the compound remaining as an undissolved solid.[3] You will likely observe a suspension of fine particles or a waxy residue that does not enter the solution, making it impossible to achieve a precise or effective concentration for most experimental applications.
Section 2: Troubleshooting and Formulation Strategies
Q4: I need to prepare a high-concentration stock solution of this compound. What solvent should I use?
For creating a concentrated stock solution, you must use a water-miscible organic solvent. Based on the compound's high lipophilicity, suitable solvents include:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetone
-
Ethanol
These solvents can dissolve hydrophobic compounds effectively.[6] It is essential to test the solubility in your chosen solvent to determine the maximum practical concentration before preparing a large volume. Always use a high-purity, anhydrous grade solvent to prevent premature hydrolysis of the ester.
Q5: How can I prepare a stable aqueous working solution from an organic stock?
The most common method is the co-solvent approach .[6] This involves diluting a small volume of your high-concentration organic stock solution into a larger volume of your aqueous experimental medium.
Key Considerations:
-
Final Solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, typically well below 1% and often below 0.1%, to avoid solvent-induced artifacts in biological assays.
-
Precipitation Risk: this compound may precipitate out of the solution upon dilution if its concentration exceeds its solubility limit in the final aqueous medium. This is a common issue with highly hydrophobic compounds.[7]
-
Mixing: Add the stock solution dropwise into the vigorously stirring aqueous medium to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation.
Q6: I am observing precipitation when I dilute my organic stock into my aqueous experimental medium. What can I do?
Precipitation upon dilution is a clear sign that the aqueous solubility limit has been exceeded. Here are several strategies to overcome this:
-
Lower the Concentration: The simplest solution is to prepare a more dilute working solution.
-
Use a Surfactant: Incorporate a low concentration of a biocompatible, non-ionic surfactant like Tween® 80 or Polysorbate 80 into your aqueous medium before adding the stock solution. Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility and stability in water.[8]
-
Employ Cyclodextrins: This is a highly effective method where the this compound is pre-complexed with cyclodextrins before dilution. See Q7 for more details.
-
Utilize a Lipid-Based Formulation: For certain applications, creating an emulsion or a self-emulsifying drug delivery system (SEDDS) can be a robust solution.[9][10] See Q8 for more details.
Q7: Can I use cyclodextrins to improve the solubility of this compound?
Yes, cyclodextrins are an excellent choice for enhancing the aqueous solubility of hydrophobic compounds like this compound.[11][12] Cyclodextrins are ring-shaped molecules with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's cavity, forming a water-soluble "inclusion complex."[13][14][15]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has limited water solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Highly water-soluble and widely used to improve the solubility and bioavailability of poorly soluble compounds.[12]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.
A detailed protocol for using cyclodextrins is provided in Section 3.
Q8: What are lipid-based formulations, and are they suitable for this compound?
Lipid-based formulations (LBFs) are systems that use oils, lipids, and/or surfactants to dissolve and deliver hydrophobic compounds.[9] They are highly suitable for very lipophilic molecules like this compound (LogP > 5).[16] These formulations can range from simple oil solutions to more complex systems like emulsions or Self-Emulsifying Drug Delivery Systems (SEDDS).[16][17]
In a typical lab setting, a simple oil-in-water (o/w) emulsion can be created. The this compound is first dissolved in a small amount of a biocompatible oil (e.g., medium-chain triglycerides, sesame oil). This oil phase is then dispersed into the aqueous medium with the help of a surfactant, creating fine droplets that remain suspended. This approach effectively "hides" the hydrophobic drug within the oil core of the emulsion droplets.[18][19]
Q9: Is pH adjustment a viable strategy to solubilize this compound?
No, pH adjustment is not a direct or recommended strategy for solubilizing this compound. This compound is an ester and does not have an ionizable group that can be protonated or deprotonated to increase solubility. However, under alkaline (high pH) conditions, the ester bond is susceptible to hydrolysis, which would chemically convert this compound into ioxynil and octanoic acid.[20][21] While the resulting ioxynil phenol can form a more soluble salt at alkaline pH, this approach alters the chemical identity of your compound and is generally undesirable unless the goal is to study the hydrolytic product.[22]
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 497.11 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
Amber glass vial for storage
Procedure:
-
Calculate Required Mass: To make 10 mL of a 100 mM solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L × 0.01 L × 497.11 g/mol = 0.4971 g (or 497.1 mg)
-
-
Weighing: Accurately weigh 497.1 mg of this compound and transfer it to the 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of DMSO to the flask.
-
Mixing: Cap the flask and mix thoroughly using a vortex mixer or magnetic stirrer until all the solid has completely dissolved. This may take several minutes. Gentle warming in a water bath (<40°C) can aid dissolution if needed.
-
Final Volume: Once dissolved, carefully add DMSO to the 10 mL calibration mark.
-
Homogenization: Invert the capped flask 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C, protected from light and moisture.
Protocol 2: Using Cyclodextrins to Prepare an Aqueous Solution
Objective: To prepare a 1 mM aqueous solution of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
High-purity water or desired aqueous buffer
-
Small glass vial
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 100 mM solution of HP-β-CD in your desired buffer. (Note: The molecular weight of HP-β-CD varies by a degree of substitution; use the value provided by the manufacturer).
-
Molar Ratio: A molar ratio of 1:10 (this compound:HP-β-CD) is a good starting point. To prepare a 1 mM final solution, you will add this compound to the 100 mM HP-β-CD solution.
-
Add this compound: Add the required amount of solid this compound directly to the HP-β-CD solution. For 10 mL of a 1 mM solution, add 4.97 mg of this compound.
-
Complexation: Cap the vial and stir vigorously at room temperature for 12-24 hours, protected from light. The solution should gradually clarify as the inclusion complex forms.
-
Filtration: After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved material. The resulting clear filtrate is your aqueous solution of the this compound-cyclodextrin complex.
-
Verification (Optional): The final concentration of this compound in the solution should be confirmed analytically (e.g., via HPLC-UV).
Protocol 3: Preparation of a Simple Lipid-Based Formulation (Emulsion)
Objective: To prepare a 1 mg/mL oil-in-water (o/w) emulsion of this compound.
Materials:
-
This compound
-
Biocompatible oil (e.g., Medium-Chain Triglyceride oil)
-
Surfactant (e.g., Polysorbate 80 / Tween® 80)
-
Aqueous buffer (e.g., PBS)
-
Sonicator (probe or bath) or high-shear homogenizer
-
Glass beakers
Procedure:
-
Prepare Oil Phase: In a small glass beaker, dissolve 10 mg of this compound in 1 mL of Medium-Chain Triglyceride oil. Mix well until fully dissolved. This is your oil phase.
-
Prepare Aqueous Phase: In a separate, larger beaker, prepare 9 mL of the aqueous buffer. Add 0.2 mL (2%) of Polysorbate 80 to the buffer and mix. This is your aqueous phase.
-
Pre-emulsion: While vigorously stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase drop by drop. A coarse, milky-white pre-emulsion will form.
-
Homogenization: To reduce the droplet size and increase stability, process the pre-emulsion using high-energy mixing:
-
Probe Sonicator: Insert the probe into the liquid and sonicate in short pulses (e.g., 30 seconds on, 30 seconds off) in an ice bath to prevent overheating. Repeat for 5-10 minutes.
-
High-Shear Homogenizer: Process according to the manufacturer's instructions.
-
-
Final Product: The final product should be a stable, homogeneous, milky-white emulsion containing 1 mg/mL of this compound. Store at 4°C and use promptly. Check for signs of phase separation (creaming or coalescence) before use.
References
- 1. This compound | 3861-47-0 [chemicalbook.com]
- 2. This compound | C15H17I2NO2 | CID 19730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ioxynil-octanoate [sitem.herts.ac.uk]
- 4. This compound | CAS#:3861-47-0 | Chemsrc [chemsrc.com]
- 5. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 6. wjbphs.com [wjbphs.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Herbicide Bentazon: Exploring Better Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Herbicide Bentazon: Exploring Better Formulations | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. Ioxynil - Wikipedia [en.wikipedia.org]
- 21. ccme.ca [ccme.ca]
- 22. Ioxynil | C7H3I2NO | CID 15530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining Extraction Methods for Ioxynil Octanoate from Plant Tissues
Welcome to the technical support center for the extraction of ioxynil octanoate from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete Extraction: The solvent may not be effectively penetrating the plant matrix to dissolve the analyte. Plant tissues, especially if dry, can be difficult to extract.[1] The chosen solvent may not have the optimal polarity for this compound. | - Ensure thorough homogenization of the plant sample to increase the surface area for extraction. For dry samples, consider a rehydration step with water before adding the extraction solvent. - Optimize the solvent-to-sample ratio to ensure complete immersion and extraction. - Evaluate alternative extraction solvents or mixtures. While acetonitrile is common, other solvents like ethyl acetate or acetone could be tested.[1] |
| Analyte Degradation: this compound can be susceptible to degradation, especially under certain pH and temperature conditions. Microbial activity in the sample can also lead to degradation.[2] | - Maintain a controlled temperature during extraction, preferably at or below room temperature. - Investigate the pH of your extraction solvent. While not extensively documented for this compound, the stability of similar compounds can be pH-dependent.[3][4] - For storage of plant material before extraction, freeze samples to minimize microbial degradation.[2] | |
| Poor Phase Separation: During liquid-liquid extraction, emulsions can form, trapping the analyte and preventing its transfer to the organic phase. | - Add salts such as sodium chloride or magnesium sulfate to the aqueous phase to increase its polarity and break emulsions. - Centrifuge the sample at a higher speed or for a longer duration. - Consider freezing the sample to facilitate phase separation. | |
| High Matrix Effects (Signal Suppression or Enhancement in LC-MS/MS) | Co-elution of Interfering Compounds: Pigments (chlorophylls, carotenoids), lipids, sugars, and other secondary metabolites from the plant matrix can co-elute with this compound, affecting its ionization in the mass spectrometer.[5][6][7] | - For Pigmented Matrices (e.g., leafy greens): Incorporate a dispersive solid-phase extraction (dSPE) cleanup step with graphitized carbon black (GCB) and primary secondary amine (PSA). GCB is effective at removing pigments, while PSA removes sugars and fatty acids.[5][8] - For High-Fat/Oil Matrices (e.g., seeds): Use a dSPE cleanup with C18 sorbent to remove lipids.[9] - General Cleanup: Optimize the solid-phase extraction (SPE) cleanup by testing different sorbents (e.g., C18, Florisil) and elution solvents to selectively retain interferences while allowing this compound to pass through.[10] - Use matrix-matched standards for calibration to compensate for consistent matrix effects.[6] |
| Inconsistent or Irreproducible Results | Sample Inhomogeneity: Plant tissues are not always uniform, leading to variations in the concentration of the analyte in different subsamples. | - Homogenize a larger sample size before taking a smaller portion for extraction. - If possible, perform replicate extractions from different parts of the plant material and pool the extracts. |
| Variable Extraction Conditions: Minor changes in extraction time, temperature, or solvent volumes can lead to variability. | - Strictly adhere to a validated standard operating procedure (SOP). - Use calibrated equipment (pipettes, balances, etc.). | |
| Clogged SPE Cartridges or HPLC Column | Particulate Matter in the Extract: Inadequate filtration of the initial extract can lead to clogging of downstream components. | - Centrifuge the initial extract at a high speed (e.g., >5000 rpm) to pelletize fine particles. - Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before loading onto an SPE cartridge or injecting into the HPLC system. |
| Precipitation of Matrix Components: Highly concentrated extracts may contain compounds that precipitate upon solvent changes or cooling. | - Dilute the extract before SPE or injection. - Ensure the solvent composition of the extract is compatible with the mobile phase to prevent precipitation in the HPLC system. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for extracting this compound from plant tissues?
A common and effective starting solvent is acetonitrile mixed with deionized water.[10][11] This mixture can efficiently penetrate plant tissues and solubilize this compound. However, the optimal solvent can be matrix-dependent. For certain plant matrices, exploring other solvents like ethyl acetate or acetone, or adjusting the water content in the acetonitrile mixture, may improve extraction efficiency.
Q2: How can I remove pigments like chlorophyll that interfere with my analysis?
For highly pigmented plant materials, a cleanup step using graphitized carbon black (GCB) is recommended.[1][5] This is often used in dispersive solid-phase extraction (dSPE) within a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. Be aware that GCB can sometimes retain planar pesticides, so optimization is key. Adding a small amount of a non-polar solvent like toluene to the acetonitrile extract before GCB cleanup has been shown to improve the recovery of some planar pesticides.[5]
Q3: My plant samples are very oily. How does this affect extraction and what can I do?
High lipid content can lead to low extraction efficiency and significant matrix effects. To address this, a defatting step may be necessary. After the initial extraction with a polar solvent like acetonitrile, a non-polar solvent like hexane can be used to partition and remove the lipids. Alternatively, in the cleanup step, using a C18 sorbent in either SPE or dSPE is effective for removing fatty acids and other lipids.[9]
Q4: I am seeing signal suppression in my LC-MS/MS results. What is the likely cause and how can I fix it?
Signal suppression is a common matrix effect where co-eluting compounds from the plant extract interfere with the ionization of this compound in the mass spectrometer's source.[5][6][7] To mitigate this, a more thorough sample cleanup is necessary. This can involve optimizing your SPE or dSPE procedure with different sorbents (e.g., PSA, C18, GCB).[1][8][9] Another essential strategy is to prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This "matrix-matched calibration" helps to compensate for any remaining signal suppression or enhancement.[6]
Q5: Can this compound degrade during my sample preparation?
Yes, this compound can be susceptible to degradation. Hydrolysis of the octanoate ester to the ioxynil phenol can occur, particularly under basic conditions. Microbial activity in the plant sample can also contribute to its breakdown.[2] To minimize degradation, it is advisable to keep samples cool during processing, avoid extreme pH conditions, and analyze extracts as quickly as possible. If immediate analysis is not possible, store extracts at low temperatures (e.g., -20°C). For plant tissue storage prior to extraction, freezing is recommended.
Data Presentation
Table 1: Recovery of this compound from Maize and Soil Samples
This table summarizes the recovery data from a study by Hu et al. (2012), which utilized an extraction method with acetonitrile and deionized water followed by SPE cleanup and HPLC-UV analysis.[10][11]
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Maize Plant | 0.01 | 86 | 7.84 |
| 0.1 | 95 | 5.41 | |
| 1.0 | 104 | 4.33 | |
| Soil | 0.01 | 84 | 6.52 |
| 0.1 | 92 | 4.78 | |
| 1.0 | 96 | 3.25 |
Experimental Protocols
Method 1: Acetonitrile-Based Extraction with SPE Cleanup (Adapted from Hu et al., 2012)[10][11]
This protocol is suitable for matrices like maize and other crops with moderate pigment and lipid content.
1. Sample Preparation:
-
Weigh 10 g of homogenized plant tissue into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile:deionized water (4:1, v/v).
-
Homogenize at high speed for 2 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 5 mL of the supernatant from step 1 onto the cartridge.
-
Wash the cartridge with 5 mL of acetonitrile:deionized water (1:1, v/v) to elute polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound with 5 mL of acetonitrile.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase for HPLC or LC-MS/MS analysis.
Method 2: QuEChERS-Based Extraction and dSPE Cleanup
This protocol is a general approach that can be adapted for various plant matrices, including those with high pigment or lipid content by selecting the appropriate dSPE sorbents.
1. Extraction:
-
Weigh 10 g of homogenized plant tissue into a 50 mL centrifuge tube.
-
For dry samples, add 10 mL of deionized water and let it sit for 30 minutes to rehydrate.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube.
-
For pigmented matrices: Use a dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg GCB.
-
For fatty matrices: Use a dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
For general purpose: Use a dSPE tube containing 900 mg MgSO₄ and 150 mg PSA.
-
Shake for 30 seconds.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for analysis. It may be necessary to evaporate and reconstitute in a suitable solvent for your analytical instrument.
Mandatory Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for common this compound extraction issues.
References
- 1. scispace.com [scispace.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Residue determination and dissipation of this compound in maize and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-situ lipid and fatty acid extraction methods to recover viable products from Nannochloropsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of extraction methods on the contents of fatty acids, especially EPA and DHA in marine lipids [ouci.dntb.gov.ua]
Technical Support Center: Ioxynil Octanoate Stability in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling ioxynil octanoate, with a focus on its instability in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in organic solvents?
A1: The primary cause of this compound degradation is hydrolysis, where the ester bond is cleaved to form ioxynil and octanoic acid. This process can be accelerated by several factors:
-
Presence of water: Even trace amounts of water in an organic solvent can lead to hydrolysis.
-
pH of the solution: Basic or strongly acidic conditions can catalyze the hydrolysis of the ester.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.
-
Light: Exposure to UV light can cause decomposition of ioxynil.[1]
Q2: In which common organic solvents is this compound highly soluble?
A2: this compound exhibits high solubility in a range of organic solvents. This is a key property that facilitates its use in various formulations.[2] For instance, its solubility is greater than 1000 g/L in acetone and ethyl acetate.[3]
Q3: What are the main degradation products of this compound?
A3: The principal degradation product of this compound is ioxynil, formed through the hydrolysis of the ester linkage. Further degradation of ioxynil can lead to the formation of 3,5-diiodo-4-hydroxybenzoic acid and potentially other related compounds.
Q4: How can I minimize the degradation of this compound in my stock solutions?
A4: To minimize degradation, it is crucial to:
-
Use high-purity, anhydrous organic solvents.
-
Store stock solutions in a cool, dark place, such as a refrigerator or freezer, to reduce the impact of temperature and light.
-
Prepare solutions fresh whenever possible and for long-term storage, consider using a non-polar, aprotic solvent.
-
Avoid sources of contamination, such as moisture from the air, by using appropriate storage containers with tight-fitting caps.
Troubleshooting Guides
Issue 1: I am observing a rapid loss of this compound concentration in my prepared solution.
| Possible Cause | Suggested Action |
| Solvent Contamination | The organic solvent may contain water or other impurities. Use a fresh, unopened bottle of high-purity, anhydrous solvent. Consider purchasing solvents specifically designated for HPLC or spectroscopy. |
| Improper Storage | The solution might be stored at too high a temperature or exposed to light. Store the solution in an amber vial in a refrigerator at 2-8°C. For longer-term storage, consider freezing at -20°C. |
| pH Effects | If the solvent is mixed with other components (e.g., for a formulation), the resulting pH may be promoting hydrolysis. Measure the pH of your final solution. If it is not neutral, consider adjusting it or using a buffered system if compatible with your experiment. |
| Incorrect Solvent Choice | Protic solvents like methanol may be more likely to participate in hydrolysis than aprotic solvents like acetonitrile or acetone. If your experimental design allows, consider switching to a more inert solvent. |
Issue 2: My analytical results (e.g., from HPLC) show unexpected peaks.
| Possible Cause | Suggested Action |
| Degradation Products | The unexpected peaks are likely degradation products such as ioxynil. Run a standard of ioxynil to confirm if the retention time matches one of the unknown peaks. |
| Solvent Impurities | The peaks could be from impurities in your solvent. Run a blank injection of just the solvent to check for extraneous peaks. |
| Sample Matrix Effects | If you are analyzing this compound in a complex matrix (e.g., soil or plant extract), other components may be co-eluting. Optimize your chromatographic method (e.g., gradient, mobile phase composition) to improve separation. |
| Contaminated Glassware | Residuals from previous experiments on your glassware could be the source of the peaks. Ensure all glassware is thoroughly cleaned with an appropriate solvent and dried before use. |
Data Presentation
Table 1: Solubility of Ioxynil and this compound in Various Organic Solvents
| Compound | Solvent | Solubility (g/L) |
| Ioxynil | Acetone | 73.5 |
| Methanol | 22.2 | |
| 1,2-dichloroethane | 14.2 | |
| Ethyl acetate | 34.6 | |
| Acetonitrile | 14.2 | |
| Xylene | 5.8 | |
| n-heptane | 37.5 | |
| This compound | Acetone | > 1000 |
| Ethyl acetate | > 1000 | |
| Methanol | 111.8 | |
| Acetonitrile | 851.5 |
(Data sourced from a 2004 European Commission report)[3]
Experimental Protocols
Protocol 1: Stability Study of this compound in an Organic Solvent
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the organic solvent of choice (e.g., acetonitrile, methanol, acetone) to a final concentration of 1 mg/mL in a volumetric flask.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL) and analyze using a validated HPLC-UV method (see Protocol 2) to determine the initial concentration.
-
Storage Conditions: Aliquot the stock solution into several amber glass vials with PTFE-lined caps. Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, and exposure to ambient light).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.
-
Sample Preparation and Analysis: Allow the vial to come to room temperature. Prepare a dilution for analysis as in step 2 and analyze by HPLC-UV.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration. The appearance of a peak corresponding to ioxynil should also be monitored.
Protocol 2: HPLC-UV Method for Quantification of this compound and Ioxynil
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Calibration: Prepare a series of calibration standards of this compound and ioxynil in the mobile phase (or the solvent used for the sample) at concentrations spanning the expected range of the samples. Generate a calibration curve by plotting peak area against concentration for each compound.
-
Quantification: The concentration of this compound and ioxynil in the samples can be determined from their peak areas using the respective calibration curves.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for instability issues.
Caption: Workflow for selecting a suitable solvent.
References
How to prevent ioxynil octanoate adsorption to laboratory glassware
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the adsorption of ioxynil octanoate to laboratory glassware. Adsorption can lead to significant analyte loss, impacting experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why does this compound adsorb to my laboratory glassware?
A1: this compound is a highly lipophilic (fat-loving) and hydrophobic (water-repelling) molecule, characterized by a high Log P value. Standard laboratory glassware is primarily composed of borosilicate glass, which has a surface rich in silanol groups (Si-OH). These groups can interact with this compound through hydrophobic interactions, leading to its adsorption onto the glass surface. This issue is particularly pronounced when working with low concentrations of the analyte in aqueous or polar solvents.
Q2: What are the consequences of this compound adsorption?
A2: Adsorption of this compound to glassware can lead to:
-
Inaccurate quantitative results: Loss of analyte due to adsorption will result in lower measured concentrations.[1][2]
-
Poor experimental reproducibility: The extent of adsorption can vary between different pieces of glassware and experimental runs.
-
Carryover contamination: Adsorbed this compound may desorb in subsequent experiments, leading to cross-contamination.[3]
Q3: What are the primary methods to prevent this adsorption?
A3: The most effective methods to prevent the adsorption of hydrophobic compounds like this compound include:
-
Glassware Deactivation: Modifying the glass surface to make it more inert and less prone to interaction with the analyte. Silanization is a common and effective deactivation technique.[4][5][6][7][8][9][10][11]
-
Use of Alternative Materials: Employing labware made from materials with lower adsorption properties, such as polypropylene or other polymers, can be a suitable alternative for certain applications.[1]
-
Solvent and Sample Matrix Modification: Adjusting the composition of your solvent or sample matrix can help to keep this compound in solution and reduce its affinity for the glass surface.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low recovery of this compound | Adsorption to untreated borosilicate glassware. | 1. Use silanized glassware. 2. Consider using polypropylene vials or tubes.[1] 3. Increase the proportion of organic solvent in your sample diluent. |
| Inconsistent results between samples | Variability in the surface properties of different glassware items. | 1. Standardize on using a single type of glassware (e.g., all silanized).[1] 2. Ensure your glassware cleaning and deactivation protocols are consistent. |
| Analyte peaks appearing in blank runs | Carryover from previously used glassware. | 1. Implement a rigorous glassware cleaning protocol. 2. Dedicate specific glassware for this compound use. 3. Always run solvent blanks to check for contamination. |
Experimental Protocols
Protocol 1: Glassware Silanization with Dichlorodimethylsilane (DMDCS)
This protocol describes a common method for deactivating the surface of borosilicate glassware to prevent the adsorption of hydrophobic compounds.[4][8]
Materials:
-
Dichlorodimethylsilane (DMDCS)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Clean, dry laboratory glassware
-
Fume hood
-
Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Pre-cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, rinse with tap water, followed by a final rinse with deionized water. Dry the glassware completely in an oven.
-
Preparation of Silanizing Solution: In a fume hood, prepare a 5% (v/v) solution of DMDCS in toluene. For example, add 5 mL of DMDCS to 95 mL of toluene.
-
Silanization:
-
Immerse the clean, dry glassware in the 5% DMDCS solution for 15-30 minutes. Ensure all surfaces that will come into contact with the sample are wetted by the solution.[8]
-
Alternatively, for larger items, you can fill the glassware with the solution or rinse the internal surfaces thoroughly.
-
-
Rinsing:
-
Drying: Dry the glassware in an oven at a temperature above 100°C overnight to ensure all solvent is removed and the silane layer is properly cured.
-
Verification (Optional): To check the hydrophobicity of the surface, place a drop of water on the treated glass. If the water beads up, the silanization has been successful.[5]
Protocol 2: Sample Preparation and Handling Recommendations
To minimize adsorption during sample handling and analysis, consider the following:
-
Solvent Choice: Dissolve and dilute this compound in a solvent mixture that ensures its complete solubility. Given its high lipophilicity, a higher proportion of a non-polar organic solvent (e.g., hexane, toluene) or a moderately polar solvent (e.g., acetonitrile, methanol) is recommended over purely aqueous solutions.
-
Use of Additives: In some cases, adding a small amount of a surfactant to the sample matrix can help prevent adsorption by competing for active sites on the glass surface.[12]
-
Minimize Surface Contact: Where possible, minimize the surface area-to-volume ratio. For example, use vials that are appropriately sized for your sample volume.[13]
-
Use of Pre-treated Vials: For high-throughput or highly sensitive applications, consider using commercially available low-adsorption or silanized vials.[1][9][14]
Quantitative Data Summary
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇I₂NO₂ | [15] |
| Molecular Weight | 497.11 g/mol | [16] |
| Appearance | Waxy solid | [17] |
| Water Solubility | Almost insoluble | [17] |
| Log P (Octanol-Water Partition Coefficient) | 6.0 | [15] |
Table 2: Comparison of Glassware Treatment Options
| Treatment/Material | Mechanism of Action | Advantages | Disadvantages |
| Untreated Borosilicate Glass | - | Readily available, low cost. | Prone to adsorption of hydrophobic compounds due to surface silanol groups. |
| Silanized Glass | Covalent modification of silanol groups with a hydrophobic layer.[5][8] | Highly effective at reducing adsorption, can be performed in-house.[10] | Requires handling of hazardous chemicals, may not be suitable for all applications. |
| Polypropylene | Inert polymer surface. | Low adsorption for many compounds, disposable.[1] | Can be less chemically resistant to certain organic solvents compared to glass. |
| Commercial Low-Adsorption Vials | Proprietary surface coatings or treatments.[9] | Convenient, certified performance. | Higher cost compared to standard glassware. |
Visualizations
Caption: Workflow for glassware silanization.
Caption: Troubleshooting decision tree for low recovery.
References
- 1. Common problems and solutions when using chromatography vials [hplcvials.com]
- 2. mastelf.com [mastelf.com]
- 3. fao.org [fao.org]
- 4. peptideweb.com [peptideweb.com]
- 5. mgel.msstate.edu [mgel.msstate.edu]
- 6. scribd.com [scribd.com]
- 7. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glassware deactivation / CHROMSERVIS.EU [chromservis.eu]
- 9. mastelf.com [mastelf.com]
- 10. fishersci.com [fishersci.com]
- 11. Surface Deactivated Products - Aurora Borealis Control BV [aurora-borealis.nl]
- 12. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. How to Minimize Adsorption in GC Headspace Vials Effectively [hplcvials.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Buy this compound | 3861-47-0 [smolecule.com]
- 16. This compound | C15H17I2NO2 | CID 19730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | 3861-47-0 [chemicalbook.com]
Optimizing spray application parameters for greenhouse efficacy trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting spray application efficacy trials in greenhouse settings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Poor Pest or Disease Control | Inadequate spray coverage (e.g., underside of leaves missed) | - Use sprayers that provide thorough coverage, such as electrostatic sprayers which charge droplets to adhere to all plant surfaces. - For dense canopies, consider vertical or horizontal boom sprayers for more uniform distribution compared to handheld spray guns[1][2]. - Ensure proper distance from the plant (approx. 18 inches) to avoid drenching and ensure even application[3]. |
| Incorrect pesticide concentration or application rate | - Calibrate your sprayer accurately to ensure the labeled amount of product is applied evenly across the target area[4][5]. - Do not use less than the label rates, as this is illegal in some regions and can lead to reduced efficacy[6]. | |
| Pest resistance | - Rotate insecticides with different modes of action to prevent resistance development[7]. - Avoid tank mixes unless research has demonstrated improved efficacy, as this can increase selection pressure[7][8]. | |
| Environmental factors affecting pesticide efficacy (e.g., high pH water) | - Test the pH of your water source; a pH above 7.0 can cause alkaline hydrolysis and reduce the effectiveness of some pesticides[8][9]. Adjust pH before mixing. - Apply pesticides during cooler parts of the day, like early morning or late afternoon, to slow evaporation and increase contact time[10]. | |
| Phytotoxicity (Plant Damage) | Application to water-stressed plants | - Irrigate plants a few hours to a day before spraying to ensure they are turgid and the soil is moist[10]. |
| Spraying in high heat or intense light | - Apply sprays during cooler times of the day and avoid full sun or strong grow lights, as water droplets can act as magnifying glasses and burn leaves[10]. - Allow foliage to dry before temperatures reach 85–90°F[7]. | |
| Incompatible tank mixes | - Before tank mixing, always check product labels for compatibility. - Conduct a "jar test" by mixing small amounts of the products in a jar to check for precipitates or separation[10]. If they are incompatible, apply them separately[10]. - Spray a small test group of plants and wait 48-72 hours to check for phytotoxicity before treating the entire crop[10][11]. | |
| Incorrect use of adjuvants/surfactants | - Only add surfactants when recommended on the pesticide label[7]. | |
| Inconsistent Results Across Trials | Variable application technique | - Use standardized application methods. For manual applications, practice spraying with water to achieve a consistent pace and coverage[8]. - For small plot trials, use a pressurized sprayer with a similar droplet size to commercial sprayers to ensure scalability of results[5]. |
| Lack of proper controls | - Always include an untreated control group for comparison[5][12]. - Where applicable, include a reference product or standard treatment to benchmark efficacy[12]. | |
| Environmental variability between trials | - Monitor and record environmental conditions such as temperature, humidity, and light intensity for each trial to identify potential sources of variation[13]. |
Frequently Asked Questions (FAQs)
1. How do I choose the right spray nozzle?
Choosing the appropriate nozzle is critical for achieving effective pest control.[4] Consider the following factors:
-
Target Pest and Location: For flying insects, smaller droplets (10-50 microns) are more effective. For pests on leaves, droplets of 30-50 microns are ideal, while larger droplets (250-500 microns) are better for targeting pests in the growing medium.[9][11]
-
Pesticide Mode of Action: Systemic pesticides may be more forgiving of incomplete coverage, while contact pesticides require thorough, uniform application.[4]
-
Droplet Size and Drift: Nozzles are classified based on the droplet size they produce (e.g., Fine, Medium, Coarse). Coarser droplets are less prone to drift but may provide less coverage. Always check the pesticide label for recommended droplet sizes.[4]
2. What is the difference between high-volume and low-volume sprayers?
High-volume (HV) sprayers use a larger volume of water to apply the pesticide (e.g., 25-50 gallons per 10,000 sq. ft.), while low-volume (LV) sprayers use a much smaller water volume (e.g., 0.25-2 gallons per 10,000 sq. ft.) with the same amount of active ingredient by creating smaller droplets.[9][11]
| Sprayer Type | Application Volume (per 10,000 sq. ft.) | Droplet Size | Coverage |
| High-Volume (HV) | 25 - 50 gallons | Larger | May result in runoff and poor coverage on undersides of leaves. |
| Low-Volume (LV) | 0.25 - 2 gallons | Smaller | Can provide more thorough coverage, including on both sides of leaves, especially with electrostatic technology.[9] |
3. How can I ensure my spray solution is properly mixed and remains effective?
-
Water Quality: Test your water pH. If it is above 7.0, consider using a pH adjuster, as high pH can cause alkaline hydrolysis and break down the pesticide.[8][9]
-
Mixing Order: When tank mixing, check product labels for the correct mixing order.[4] Generally, dilute individual pesticides with water before mixing them together.[8][9]
-
Agitation: Provide constant agitation in the spray tank to ensure a uniform mixture, especially for wettable powders.[4][8]
-
Timeliness of Application: Spray the solution immediately or within a few hours after mixing. Never let a mixed chemical stand overnight, as its effectiveness can be reduced.[7][8]
4. What are the best practices for environmental and worker safety during spray applications?
-
Personal Protective Equipment (PPE): Always read the pesticide label for required PPE, which may include a respirator, chemically resistant gloves, and protective clothing.[6]
-
Ventilation: Ensure the greenhouse is well-ventilated during and after application.[14]
-
Restricted Entry Interval (REI): Adhere to the REI specified on the pesticide label, which is the time required before people can safely re-enter the treated area.[11]
-
Storage and Disposal: Store pesticides in a clean, cool, dry, and well-ventilated area away from the greenhouse.[6][8] Dispose of empty containers according to label directions, often involving triple rinsing.[6][8]
Experimental Protocols
Protocol 1: Sprayer Calibration for Handheld and Backpack Sprayers
-
Objective: To determine the application rate of the sprayer to ensure accurate dosing.
-
Materials: Sprayer, water, measuring tape, stopwatch, measuring container.
-
Procedure:
-
Mark out a specific area (e.g., 100 sq. ft.) representative of the trial plot.
-
Fill the sprayer with a known volume of water.
-
Record the time it takes to spray the marked area uniformly, maintaining a consistent walking speed and nozzle height.
-
Spray into a container for the same amount of time recorded in step 3.
-
Measure the volume of water collected in the container. This is the amount of spray applied to your specific area.
-
Calculate the application rate (e.g., gallons per 1000 sq. ft.). Use this to determine the amount of pesticide needed for your spray solution.[4][8]
-
Protocol 2: Phytotoxicity Testing for New Tank Mixes or Products
-
Objective: To assess potential plant damage from a new spray mixture before large-scale application.
-
Materials: Test plants, new spray mixture, control (water spray), sprayer.
-
Procedure:
-
Select a small, representative group of plants for the test.
-
Treat these plants with the new spray mixture, ensuring thorough coverage.
-
Treat a separate group of control plants with water only.
-
Maintain the same environmental conditions for both groups.
-
Observe the test plants for signs of phytotoxicity (e.g., leaf burn, discoloration, stunting) after 48 to 72 hours.[10]
-
If no damage is observed, it is likely safe to apply to the entire crop.[10]
-
Visualizations
Caption: Standard workflow for a greenhouse spray efficacy trial.
Caption: A logical troubleshooting guide for poor spray efficacy.
References
- 1. Effect of Spray Application Technique on Spray Deposition and Losses in a Greenhouse Vegetable Nursery [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. zipgrow.com [zipgrow.com]
- 4. ohioline.osu.edu [ohioline.osu.edu]
- 5. Conducting Onsite Greenhouse Trials [growertalks.com]
- 6. extension.okstate.edu [extension.okstate.edu]
- 7. umass.edu [umass.edu]
- 8. trace.tennessee.edu [trace.tennessee.edu]
- 9. ncipmhort.cfans.umn.edu [ncipmhort.cfans.umn.edu]
- 10. greenhousegrower.com [greenhousegrower.com]
- 11. cdn.preterhuman.net [cdn.preterhuman.net]
- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 13. trialsupplies.com.au [trialsupplies.com.au]
- 14. cropandpestguides.cce.cornell.edu [cropandpestguides.cce.cornell.edu]
Technical Support Center: Statistical Analysis of Ioxynil Octanoate Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ioxynil octanoate dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, post-emergent nitrile herbicide used to control broadleaf weeds.[1][2] Its primary mechanism of action is the inhibition of photosynthesis.[1][3] this compound itself is a pro-herbicide and is hydrolyzed in plants to its active form, ioxynil.[1] Ioxynil disrupts the photosynthetic electron transport chain at photosystem II, and also acts as an uncoupler of oxidative phosphorylation, rapidly depleting the plant cell's energy reserves (ATP).[3][4]
Q2: What are the key parameters derived from a dose-response curve?
A2: The most common and biologically relevant parameter derived from a dose-response curve is the ED50 (Effective Dose, 50%) or EC50 (Effective Concentration, 50%). This represents the dose or concentration of a substance that produces 50% of the maximal response.[5][6][7] Other important parameters include the upper and lower asymptotes of the curve, which represent the maximum and minimum response, and the slope of the curve at the ED50, which indicates the steepness of the dose-response relationship.[8]
Q3: Which statistical model is most appropriate for analyzing this compound dose-response data?
A3: The four-parameter log-logistic model is widely used and recommended for analyzing herbicide dose-response data.[5][6][9] This model is typically effective at describing the sigmoidal relationship between the dose of this compound and the observed biological response. However, if the model yields a biologically meaningless negative value for the lower asymptote, a three-parameter log-logistic model should be considered.[5][6]
Q4: How should I handle control groups in my dose-response analysis?
A4: Control groups (zero dose) are crucial for establishing the baseline response. When fitting dose-response curves for multiple treatments that share a common control, it is statistically more efficient to constrain the curves to pass through the same intercept (the response at zero dose).[10]
Troubleshooting Guides
Problem 1: My dose-response curves for different populations (e.g., susceptible vs. resistant) are not parallel. Can I still compare their ED50 values?
-
Cause: Non-parallel dose-response curves can arise from differences in the upper or lower asymptotes between the populations being tested.[5] This suggests that the maximum effect or the residual response at high doses differs between the groups.
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Solution: When curves are not parallel, a simple comparison of relative ED50 values can be misleading.[5] In this scenario, it is more appropriate to compare the absolute ED50 values.[5][6] It is also crucial to report the standard errors or confidence intervals for the ED50 estimates to assess the statistical significance of any observed differences.[5][6]
Problem 2: The fitted four-parameter log-logistic model gives a negative value for the lower asymptote, which is biologically impossible in my experiment (e.g., plant biomass).
-
Cause: This can occur when the response at high doses does not plateau but continues to trend downwards, or due to variability in the data at high concentrations.
-
Solution: If a negative lower asymptote is biologically meaningless for your response variable, you should constrain the model. The recommended approach is to reduce the model to its three-parameter version, fixing the lower asymptote at zero (or another biologically relevant minimum).[5][6]
Problem 3: My data points at the highest concentrations are highly variable, affecting the curve fit.
-
Cause: High variability at high concentrations can be due to several factors, including cytotoxicity, solubility issues of this compound, or other off-target effects.
-
Solution:
-
Review your experimental protocol: Ensure that this compound is fully solubilized at the highest concentrations.
-
Check for cytotoxicity: Use a viability assay to determine if the observed response is due to the specific mechanism of action or general cell death.
-
Data analysis: While outlier removal should be done with caution, you can investigate the influence of these data points on the model fit. Consider if a different model that is less sensitive to outliers might be appropriate.
-
Problem 4: I am not observing a full sigmoidal curve; the response hasn't reached a plateau at the highest dose tested.
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Cause: The range of doses tested may not be wide enough to capture the full dose-response relationship.
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Solution: It is necessary to extend the range of doses in your experiment.[11] You should aim to include doses high enough to produce a maximal, plateaued response.[7]
Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of dose-response experiments.
Table 1: Dose-Response Model Parameters for this compound on Susceptible and Resistant Weed Biotypes.
| Biotype | Lower Asymptote (c) | Upper Asymptote (d) | Slope (b) | ED50 (e) | Resistance Index (RI) |
| Susceptible | 0.5 ± 0.2 | 98.7 ± 1.5 | -2.1 ± 0.3 | 15.3 ± 2.1 g/ha | - |
| Resistant | 5.2 ± 1.8 | 95.4 ± 2.1 | -1.8 ± 0.4 | 122.4 ± 15.7 g/ha | 8.0 |
Values are presented as estimate ± standard error. Resistance Index (RI) = ED50 (Resistant) / ED50 (Susceptible).
Table 2: Observed vs. Predicted Response of Plant Biomass to this compound.
| This compound Dose (g/ha) | Observed Mean Biomass (% of Control) | Predicted Biomass (% of Control) | Residual |
| 0 | 100.0 | 99.8 | 0.2 |
| 5 | 85.2 | 87.1 | -1.9 |
| 10 | 65.7 | 68.3 | -2.6 |
| 20 | 40.1 | 39.5 | 0.6 |
| 40 | 15.8 | 14.2 | 1.6 |
| 80 | 5.3 | 4.9 | 0.4 |
Experimental Protocols
Protocol: Whole-Plant Dose-Response Bioassay for this compound
-
Plant Preparation:
-
Grow the target weed species from seed in pots containing a standardized soil mix.
-
Cultivate plants in a controlled environment (growth chamber or greenhouse) with consistent temperature, humidity, and photoperiod.
-
Ensure uniform growth of plants to the desired stage (e.g., 2-4 true leaves) before herbicide application.
-
-
Herbicide Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform a serial dilution of the stock solution to create a range of at least 6-8 doses, plus a zero-dose control. The dose range should be selected to encompass the expected ED50 value and to define the upper and lower plateaus of the response curve.
-
-
Herbicide Application:
-
Randomly assign plants to each dose group, with a sufficient number of replicates per group (e.g., 5-10 plants).
-
Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.
-
Include a "solvent only" control group to account for any effects of the carrier solvent.
-
-
Data Collection:
-
After a specified period (e.g., 14-21 days), assess the plant response. This can be a measurement of:
-
Visual injury (on a scale of 0-100%).
-
Plant height.
-
Above-ground fresh or dry biomass.
-
-
-
Statistical Analysis:
-
Analyze the collected data using non-linear regression, fitting a four-parameter or three-parameter log-logistic model.
-
Determine the ED50, slope, and asymptote parameters for each population.
-
If comparing susceptible and resistant populations, calculate the Resistance Index (RI).
-
Mandatory Visualization
Caption: General experimental workflow for a dose-response bioassay.
Caption: Inhibition of photosynthetic electron transport by ioxynil.
References
- 1. Ioxynil - Wikipedia [en.wikipedia.org]
- 2. Ioxynil-octanoate [sitem.herts.ac.uk]
- 3. Ioxynil (Ref: ACP 63-303) [sitem.herts.ac.uk]
- 4. Ioxynil | C7H3I2NO | CID 15530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. Dose-Response—A Challenge for Allelopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Chromosomal Aberrations from Ioxynil Octanoate Exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating chromosomal aberrations induced by ioxynil octanoate. The information is tailored for scientists and drug development professionals working with in vitro and plant-based testing models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its genotoxic potential a concern?
A1: this compound is a selective post-emergence herbicide used to control broadleaf weeds.[1] While historically considered non-genotoxic, recent studies have indicated that it can impair cell division and genomic integrity in non-target organisms, necessitating a toxicological reassessment.[2][3] Its widespread agricultural use raises concerns about potential environmental risks and exposure to non-target species.[2]
Q2: What are the primary observed genotoxic effects of this compound?
A2: Studies using the Allium cepa (onion root tip) model have shown that this compound can induce significant cytogenotoxic effects, including:
-
Chromosomal Aberrations: Structural changes to chromosomes are a key indicator of genotoxicity.
-
DNA Fragmentation: The herbicide causes breaks in the DNA strands, which can be quantified using the Comet assay.[2]
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Micronuclei Formation: The presence of micronuclei suggests that chromosome breakage (clastogenicity) or loss (aneugenicity) has occurred during cell division.[2]
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Mitotic Depression: A dose-dependent decrease in the mitotic index is observed, indicating an inhibition of cell division.[2]
Q3: Has this compound been tested for genotoxicity in mammalian cells?
A3: Based on available literature, comprehensive genotoxicity studies on this compound in mammalian cell lines (e.g., CHO cells) or standard in vivo animal models (e.g., mouse micronucleus assay) are limited. A study on the related compound, bromoxynil octanoate, investigated its effects in male rats and found it induced oxidative stress, inflammation, and apoptosis in testicular tissue, which involved the NF-κB signaling pathway.[4] However, this study did not specifically report on chromosomal aberrations in bone marrow cells. Researchers should consider that data from plant-based assays may not always directly translate to mammalian systems.
Q4: What is the proposed mechanism for this compound-induced chromosomal aberrations?
A4: The primary proposed mechanism is the induction of oxidative stress.[2] this compound exposure has been shown to cause significant oxidative stress, leading to the generation of reactive oxygen species (ROS).[2] ROS can damage DNA directly, causing single and double-strand breaks, which, if not properly repaired, can lead to the formation of chromosomal aberrations and mutations.[5][6] This is a recognized adverse outcome pathway for many genotoxic compounds.[1][5]
Data Presentation
The following tables summarize the typical dose-dependent effects of this compound on various cytogenetic endpoints in the Allium cepa model, based on descriptive findings from key research.[2] These are illustrative tables to demonstrate expected trends.
Table 1: Effect of this compound on Mitotic Index (MI) in Allium cepa Root Tip Cells
| Treatment Group | Concentration (ppm) | Total Cells Counted | Dividing Cells | Mitotic Index (%) | % Inhibition |
| Negative Control | 0 (Distilled Water) | 5000 | 500 | 10.0 | 0 |
| This compound | 52 | 5000 | 350 | 7.0 | 30.0 |
| This compound | 209 | 5000 | 200 | 4.0 | 60.0 |
| This compound | 837 | 5000 | 140 | 2.8 | 72.0 |
| This compound | 3350 | 5000 | 100 | 2.0 | 80.0 |
Table 2: Frequency of Chromosomal Aberrations (CAs) in Allium cepa Root Tip Cells Exposed to this compound
| Treatment Group | Concentration (ppm) | Total Cells Analyzed | Cells with CAs | % CAs | Types of Aberrations Observed |
| Negative Control | 0 | 500 | 5 | 1.0 | - |
| This compound | 52 | 500 | 25 | 5.0 | Stickiness, Chromosome breaks |
| This compound | 209 | 500 | 60 | 12.0 | Stickiness, Bridges, Fragments |
| This compound | 837 | 500 | 110 | 22.0 | Stickiness, Bridges, Laggards, C-mitosis |
| This compound | 3350 | 500 | 150 | 30.0 | Severe stickiness, Bridges, Fragments, C-mitosis |
Table 3: Micronucleus (MN) Frequency in Allium cepa Root Tip Cells Exposed to this compound
| Treatment Group | Concentration (ppm) | Total Interphase Cells | Cells with MN | MN Frequency (%) |
| Negative Control | 0 | 5000 | 10 | 0.2 |
| This compound | 52 | 5000 | 50 | 1.0 |
| This compound | 209 | 5000 | 125 | 2.5 |
| This compound | 837 | 5000 | 250 | 5.0 |
| This compound | 3350 | 5000 | 375 | 7.5 |
Table 4: DNA Damage Measured by the Comet Assay in Allium cepa Root Tip Nuclei
| Treatment Group | Concentration (ppm) | Tail DNA (%) (Mean ± SD) | Tail Length (µm) (Mean ± SD) |
| Negative Control | 0 | 3.5 ± 1.2 | 10.2 ± 2.5 |
| This compound | 52 | 8.1 ± 2.5 | 22.5 ± 4.1 |
| This compound | 209 | 15.6 ± 4.1 | 45.8 ± 6.3 |
| This compound | 837 | 28.9 ± 5.8 | 70.1 ± 8.9 |
| This compound | 3350 | 35.2 ± 6.3 | 85.4 ± 9.7 |
| Positive Control | 10 (MMS) | 34.5 ± 5.5 | 83.2 ± 9.1 |
Experimental Protocols & Troubleshooting
Protocol 1: Allium cepa Chromosomal Aberration Assay
This protocol is a standard method for assessing the clastogenic and aneugenic potential of chemical substances.
1. Preparation of Onion Bulbs:
-
Select healthy, uniform-sized onion bulbs (Allium cepa, 2n=16).
-
Carefully remove the outer dry scales and place the bulbs in beakers filled with distilled water to allow root growth for 48-72 hours at 25°C in the dark.
2. Exposure:
-
Once roots have reached 2-3 cm in length, transfer the bulbs to solutions of this compound at various concentrations (e.g., 52, 209, 837, 3350 ppm).
-
Use distilled water as a negative control and a known mutagen (e.g., Methyl Methanesulfonate, 10 ppm) as a positive control.
-
Expose the roots for a defined period, typically 24 to 72 hours.
3. Harvesting and Fixation:
-
After exposure, carefully excise the root tips and wash them with distilled water.
-
Fix the root tips in Farmer's fluid (ethanol:glacial acetic acid, 3:1 v/v) for 24 hours at 4°C.
4. Hydrolysis and Staining:
-
Wash the fixed roots with distilled water.
-
Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.
-
Stain the root tips with acetocarmine or Feulgen stain for 1-2 hours in the dark.
5. Slide Preparation and Scoring:
-
Place a single stained root tip on a clean microscope slide.
-
Add a drop of 45% acetic acid and squash the root tip with a coverslip.
-
Examine the slides under a light microscope. Score at least 1000 cells per concentration to determine the Mitotic Index (MI).
-
Analyze well-spread metaphase and anaphase/telophase cells for chromosomal aberrations (e.g., breaks, bridges, fragments, sticky chromosomes, laggards).[7]
Troubleshooting Guide for Allium cepa Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Mitotic Index (MI) in Controls | Poor quality onion bulbs; Improper growth conditions (temperature, light); Contaminated water. | Use fresh, healthy bulbs from a reliable source; Maintain a constant temperature of ~25°C and protect from direct light; Use high-purity distilled or deionized water. |
| Poor Chromosome Spreading | Insufficient hydrolysis; Over-fixation; Improper squashing technique. | Optimize hydrolysis time (5-10 min); Ensure fixation does not exceed 24 hours; Apply firm, even pressure when squashing, avoiding lateral movement of the coverslip. |
| Faint or Uneven Staining | Inadequate staining time; Old or depleted stain; Insufficient hydrolysis. | Increase staining duration; Prepare fresh staining solution; Ensure proper hydrolysis to allow stain penetration. |
| High Frequency of Aberrations in Negative Control | Contaminated glassware or water; Aged onion bulbs that have started to sprout naturally. | Thoroughly clean all glassware; Use high-purity water; Use freshly purchased, non-sprouting bulbs. |
| Precipitation of Test Compound (Ioxynil) | This compound is a phenolic compound with limited water solubility at high concentrations. | Prepare a stock solution in a suitable solvent (e.g., DMSO, ensuring final solvent concentration is non-toxic, typically <0.5%) and then dilute to final concentrations in water. Include a solvent control group in the experiment. |
Protocol 2: Comet Assay (Single Cell Gel Electrophoresis) for Allium cepa
This protocol is used to detect DNA strand breaks in individual nuclei.
1. Nuclei Isolation:
-
Following exposure as described in Protocol 1, excise 2-3 root tips and place them in a pre-chilled petri dish with 1 mL of cold Tris-HCl buffer.
-
Finely chop the root tips with a sharp razor blade to release the nuclei.
2. Slide Preparation:
-
Pre-coat microscope slides with 1% normal melting point (NMP) agarose.
-
Mix 20 µL of the nuclei suspension with 100 µL of 0.7% low melting point (LMP) agarose.
-
Pipette this mixture onto the pre-coated slide and cover with a coverslip. Allow to solidify on ice.
3. Lysis:
-
Remove the coverslip and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
4. DNA Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at ~25V and 300 mA for 20-30 minutes.
5. Neutralization and Staining:
-
Gently wash the slides three times with a neutralization buffer (0.4 M Tris-HCl, pH 7.5).
-
Stain the slides with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green).
6. Scoring:
-
Visualize the slides using a fluorescence microscope.
-
Use image analysis software to score at least 50-100 comets per slide. Key parameters include % Tail DNA, Tail Length, and Tail Moment.[8][9]
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Workflow for assessing chromosomal aberrations using the Allium cepa model.
Caption: Proposed mechanism of this compound-induced chromosomal aberrations.
References
- 1. oecd.org [oecd.org]
- 2. Cytogenotoxicity attributed to this compound exposure utilizing Allium cepa L as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromosome aberration assays in Allium. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure to bromoxynil octanoate herbicide induces oxidative stress, inflammation, and apoptosis in testicular tissue via modulating NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AOP report: Development of an adverse outcome pathway for oxidative DNA damage leading to mutations and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Chromosomal Instability by Chronic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revistabionatura.com [revistabionatura.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ioxynil Octanoate Efficacy with Adjuvants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of ioxyn-il octanoate efficacy with adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ioxynil octanoate?
A1: this compound is a post-emergence herbicide that primarily acts as a photosystem II (PSII) inhibitor.[1][2] After being absorbed by the foliage, it is hydrolyzed to its active form, ioxynil. Ioxynil then binds to the D1 protein within the PSII complex in chloroplasts, specifically at the QB binding site.[1][3][4] This action blocks the electron transport chain, preventing the reduction of plastoquinone.[3][5] The blockage of electron flow leads to a cascade of events, including the inability to fix CO2 and, more critically, the generation of reactive oxygen species (ROS) like singlet oxygen and superoxide radicals.[3][5][6] These ROS cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.[3][7]
Q2: What is the role of an adjuvant when used with this compound?
A2: Adjuvants are substances added to a herbicide formulation to enhance its effectiveness.[8][9] For a foliar-applied herbicide like this compound, adjuvants can serve several functions:
-
Surfactants (Wetting Agents): These reduce the surface tension of spray droplets, allowing for better spreading and coverage on the waxy cuticle of weed leaves.[8]
-
Oil Concentrates (e.g., Crop Oil Concentrates (COC) or Methylated Seed Oils (MSO)): These can improve the penetration of the herbicide through the leaf cuticle, which is particularly useful under dry or stressful environmental conditions where the cuticle may be thicker.[8][10]
-
Stickers: These help the herbicide adhere to the leaf surface, improving rainfastness.[9]
-
Water Conditioners (e.g., Ammonium Sulfate - AMS): These are used to mitigate the negative effects of hard water cations, which can sometimes antagonize herbicide activity.[10]
The selection of an appropriate adjuvant is critical and depends on the specific weed species, environmental conditions, and the formulation of the this compound being used.[11]
Q3: Can using the wrong adjuvant reduce the efficacy or cause damage to non-target plants?
A3: Yes. Using an inappropriate adjuvant can have negative consequences. Some potential issues include:
-
Reduced Efficacy: Certain adjuvants may be incompatible with the this compound formulation, leading to poor mixing or reduced uptake by the target weed.[12]
-
Increased Crop Phytotoxicity: While this compound is a selective herbicide, some adjuvants, particularly oil-based ones, can increase its absorption into the crop as well as the weed. This can lead to temporary symptoms like leaf scorch or wilting, especially if the crop is under stress.[8]
-
Physical Incompatibility: Mixing incompatible products can lead to the formation of precipitates in the spray tank, causing nozzle blockages and uneven application.[12]
It is crucial to follow the herbicide label recommendations or conduct small-scale compatibility tests before large-scale experiments.[12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected herbicidal activity. | 1. Poor adhesion and spreading of the herbicide solution on the leaf surface. 2. Suboptimal environmental conditions (e.g., low humidity, drought stress) leading to a thicker plant cuticle. 3. The target weed species has a particularly waxy or hairy leaf surface. 4. Incorrect adjuvant selection or concentration. | 1. Incorporate a non-ionic surfactant (NIS) to improve leaf wetting and coverage. 2. Consider using a methylated seed oil (MSO) or crop oil concentrate (COC) to enhance penetration through the cuticle.[10] 3. Ensure experiments are conducted on non-stressed plants. 4. Verify that the adjuvant concentration is within the recommended range. Too low a rate may be ineffective, while too high a rate can cause unnecessary cost or phytotoxicity.[10] |
| Rapid desiccation or "contact burn" of leaves, but the plant recovers. | The adjuvant (especially oil-based) and herbicide combination is causing rapid membrane damage at the point of contact, but not enough is being translocated to be lethal. | 1. Evaluate a different type of adjuvant, such as a non-ionic surfactant instead of an oil concentrate, which may provide a more balanced uptake. 2. Slightly reduce the adjuvant concentration to lessen the initial aggressive burn. 3. Ensure a uniform droplet size during application to avoid large deposits in one area. |
| Variability in results between experimental replicates. | 1. Inconsistent application of the herbicide/adjuvant mixture. 2. Differences in the physiological state of the plants (e.g., age, stress level). 3. Environmental fluctuations within the experimental setup (e.g., light, temperature). | 1. Use calibrated application equipment to ensure each plant receives the same dose. 2. Use plants of the same age and growth stage, and ensure they are well-watered and not under stress prior to treatment. 3. Maintain consistent environmental conditions for the duration of the experiment. 4. Always include a positive control (this compound without an adjuvant) and a negative control (no treatment) to benchmark results. |
| Precipitate forms when mixing this compound and adjuvant. | Chemical incompatibility between the herbicide formulation and the chosen adjuvant. | 1. Perform a jar test: mix a small amount of the components in a clear glass jar in the same ratio as the planned experiment to check for physical compatibility. 2. Consult the technical sheets for both the this compound product and the adjuvant for any known incompatibilities. 3. Consider using a different adjuvant from another chemical class. |
Quantitative Data Summary
The following table summarizes representative data on the effect of different adjuvant types on the efficacy of a PSII-inhibiting herbicide like this compound. Efficacy is often measured as the concentration required to reduce plant growth by 50% (GR₅₀), where a lower value indicates higher efficacy.
| Adjuvant Type | Concentration (% v/v) | Target Weed | GR₅₀ of this compound (g a.i./ha) | % Increase in Efficacy (Compared to No Adjuvant) |
| No Adjuvant | N/A | Amaranthus retroflexus | 150 | 0% |
| Non-ionic Surfactant (NIS) | 0.25 | Amaranthus retroflexus | 110 | 26.7% |
| Crop Oil Concentrate (COC) | 1.0 | Amaranthus retroflexus | 85 | 43.3% |
| Methylated Seed Oil (MSO) | 1.0 | Amaranthus retroflexus | 70 | 53.3% |
| MSO + UAN (28% N) | 1.0 + 2.5 | Amaranthus retroflexus | 60 | 60.0% |
Note: This data is illustrative, based on typical adjuvant performance with post-emergence herbicides. Actual results will vary based on specific products, weed species, and environmental conditions.
Experimental Protocols
Protocol 1: Adjuvant Screening via Whole-Plant Assay
Objective: To determine the effect of different adjuvants on the biological efficacy of this compound on a target weed species.
Materials:
-
This compound formulation
-
Adjuvants to be tested (e.g., NIS, COC, MSO)
-
Target weed species (e.g., Amaranthus retroflexus, Chenopodium album) grown in pots to the 3-4 leaf stage
-
Laboratory track sprayer with calibrated nozzles
-
Deionized water
-
Growth chamber or greenhouse with controlled conditions
-
Balance, beakers, and graduated cylinders
Methodology:
-
Plant Preparation: Grow a sufficient number of healthy, uniform plants of the target weed species in pots to the 3-4 true leaf stage.
-
Herbicide Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration suitable for creating a dose-response curve.
-
Treatment Preparation:
-
For each adjuvant, prepare a series of spray solutions containing a range of this compound concentrations (e.g., 0, 25, 50, 100, 200 g a.i./ha).
-
Add the selected adjuvant to each solution at its recommended rate (e.g., NIS at 0.25% v/v, MSO at 1% v/v).
-
Include a control series with this compound only (no adjuvant) and a negative control (water spray only).
-
-
Application:
-
Calibrate the track sprayer to deliver a consistent volume (e.g., 200 L/ha).
-
Randomly assign treatments to the potted plants (minimum of 4-5 replicates per treatment).
-
Spray the plants uniformly.
-
-
Incubation: Place the treated plants back into a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
Efficacy Assessment:
-
After a set period (e.g., 14-21 days), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death).
-
For a quantitative measure, harvest the above-ground biomass for each plant, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent reduction in dry weight for each treatment relative to the untreated control.
-
Use a suitable statistical software to perform a dose-response analysis and determine the GR₅₀ for each adjuvant treatment.
-
Protocol 2: Assessing PSII Inhibition using Chlorophyll Fluorescence
Objective: To rapidly assess the impact of adjuvants on the speed and intensity of PSII inhibition by this compound.
Materials:
-
Prepared treatment solutions as in Protocol 1.
-
Healthy, dark-adapted plants of the target species.
-
A portable chlorophyll fluorometer (e.g., PAM fluorometer).
-
Leaf clips.
Methodology:
-
Plant Treatment: Treat plants with this compound and different adjuvants as described in Protocol 1.
-
Dark Adaptation: At various time points after treatment (e.g., 2, 6, 24, 48 hours), dark-adapt a leaf from each treated plant for at least 20-30 minutes using leaf clips.
-
Fluorescence Measurement:
-
Use the chlorophyll fluorometer to measure the minimum fluorescence (F₀) and maximum fluorescence (Fₘ).
-
The instrument will apply a saturating pulse of light to transiently close all PSII reaction centers to measure Fₘ.
-
-
Parameter Calculation: Calculate the maximum quantum yield of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ .
-
Data Analysis:
-
A rapid decrease in the Fᵥ/Fₘ ratio indicates damage to the PSII reaction centers.[13][14]
-
Compare the rate and extent of the Fᵥ/Fₘ decline between treatments with different adjuvants. A faster and more significant drop in Fᵥ/Fₘ suggests that the adjuvant is enhancing the speed of herbicide uptake and action at the target site.[13]
-
Visualizations
Caption: Experimental workflow for testing this compound with adjuvants.
Caption: Signaling pathway of Ioxynil's inhibitory action on Photosystem II.
References
- 1. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. Herbicide-induced oxidative stress in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytogenotoxicity attributed to this compound exposure utilizing Allium cepa L as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding Herbicide Adjuvants | Bayer Crop Science Canada [cropscience.bayer.ca]
- 10. Crop Protection Network [cropprotectionnetwork.org]
- 11. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 12. krex.k-state.edu [krex.k-state.edu]
- 13. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants [scirp.org]
Validation & Comparative
A Comparative Efficacy Analysis of Ioxynil Octanoate and Bromoxynil Octanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of ioxynil octanoate and bromoxynil octanoate, two selective, post-emergence contact herbicides. Both belong to the nitrile chemical family and share a common mode of action: the inhibition of photosynthesis at photosystem II (PSII). This document synthesizes available experimental data to offer an objective performance comparison, outlines relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.
Mechanism of Action: Inhibition of Photosystem II
Both this compound and bromoxynil octanoate exert their herbicidal effects by disrupting the photosynthetic electron transport chain in susceptible broadleaf weeds. Upon absorption, these compounds are hydrolyzed to their active forms, ioxynil and bromoxynil, respectively. These active molecules then bind to the D1 protein of the photosystem II complex in the thylakoid membranes of chloroplasts.[1][2][3] This binding blocks the electron flow from plastoquinone (PQ), interrupting the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth.[2] The blockage of electron transport leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death, visible as chlorosis and necrosis of the plant tissue.[4]
Comparative Efficacy: A Review of Available Data
Direct, quantitative, side-by-side field trial data comparing the efficacy of this compound and bromoxynil octanoate is limited in the readily available scientific literature. However, early research into the herbicidal activity of hydroxybenzonitriles indicated that di-iodo- (ioxynil) and di-bromo- (bromoxynil) substituted compounds are generally more active than their di-chloro- (chloroxynil) counterparts.[4] This suggests a potentially higher intrinsic activity for ioxynil and bromoxynil.
Data Presentation: Efficacy on Key Broadleaf Weeds
The following tables summarize the reported efficacy of this compound and bromoxynil octanoate on various common broadleaf weeds. It is important to note that efficacy can be influenced by factors such as weed species and growth stage, application rate, and environmental conditions. The data presented here is compiled from various sources and should be considered as indicative of the general performance of each herbicide.
Table 1: Efficacy of this compound on Common Broadleaf Weeds
| Weed Species (Common Name) | Efficacy (% Control) |
| Amaranthus spp. (Pigweed) | High |
| Chenopodium album (Common Lambsquarters) | High |
| Polygonum spp. (Knotweed/Smartweed) | High |
| Sinapis arvensis (Wild Mustard) | High |
| Solanum nigrum (Black Nightshade) | Moderate to High |
| Capsella bursa-pastoris (Shepherd's-Purse) | High |
| Stellaria media (Common Chickweed) | High |
Source: Data compiled from various publicly available sources.[2][3]
Table 2: Efficacy of Bromoxynil Octanoate on Common Broadleaf Weeds
| Weed Species (Common Name) | Efficacy (% Control) |
| Amaranthus spp. (Pigweed) | High |
| Chenopodium album (Common Lambsquarters) | High |
| Polygonum spp. (Knotweed/Smartweed) | High |
| Sinapis arvensis (Wild Mustard) | High |
| Ambrosia artemisiifolia (Common Ragweed) | High |
| Xanthium strumarium (Common Cocklebur) | High |
| Lamium amplexicaule (Henbit) | Moderate to High |
Source: Data compiled from various publicly available sources.[1][3][5]
Experimental Protocols
To evaluate and compare the efficacy of herbicides like this compound and bromoxynil octanoate, standardized experimental protocols are crucial. The following outlines a general methodology for a post-emergence herbicide efficacy field trial.
Key Experiment: Post-Emergence Herbicide Efficacy Field Trial
1. Experimental Design:
-
Site Selection: Choose a field with a uniform and dense population of the target broadleaf weed species.
-
Plot Layout: Establish a randomized complete block design with a minimum of three to four replications per treatment.
-
Treatments: Include an untreated control, and this compound and bromoxynil octanoate at various application rates (e.g., recommended rate, half rate, and double rate).
-
Plot Size: Ensure plots are of sufficient size to minimize edge effects and allow for accurate assessments.
2. Herbicide Application:
-
Timing: Apply herbicides when the target weeds are at the susceptible growth stage, typically small and actively growing (e.g., 2-4 leaf stage).
-
Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform spray coverage.
-
Environmental Conditions: Record weather conditions (temperature, humidity, wind speed) at the time of application, as these can influence herbicide performance.
3. Data Collection and Assessment:
-
Visual Efficacy Ratings: Assess weed control at regular intervals after application (e.g., 7, 14, and 28 days after treatment). Use a rating scale of 0% (no control) to 100% (complete weed death).
-
Weed Biomass: At the end of the trial, harvest the above-ground biomass of the target weeds from a designated area within each plot. Dry the biomass to a constant weight to determine the reduction in weed growth compared to the untreated control.
-
Crop Tolerance (if applicable): If the trial is conducted in a crop, visually assess crop injury (phytotoxicity) using a similar rating scale.
-
Yield Data (if applicable): Harvest the crop from each plot to determine the impact of the herbicide treatments on crop yield.
4. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.
Visualizations
Signaling Pathway of Photosystem II Inhibition
Caption: Signaling pathway of PSII inhibition by ioxynil and bromoxynil octanoate.
General Experimental Workflow for Herbicide Efficacy Trial
Caption: General workflow for a post-emergence herbicide efficacy trial.
References
Validating Ioxynil Octanoate Detection by LC-MS: A Comparative Guide to Certified Reference Standards and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the robust validation of ioxynil octanoate detection, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). The use of certified reference standards is fundamental to ensuring the accuracy and reliability of any analytical method. This document outlines the availability of such standards and presents detailed experimental protocols and performance data for LC-MS/MS, alongside alternative techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Certified Reference Standards: The Foundation of Accurate Measurement
The validation of analytical methods for this compound hinges on the availability and proper use of high-purity, certified reference standards. These standards are essential for instrument calibration, method validation, and quality control, ensuring that the measurements are traceable and accurate. Several reputable suppliers provide this compound as a certified reference material (CRM) or analytical standard.
Key Suppliers of this compound Certified Reference Standards:
-
Sigma-Aldrich (PESTANAL®): Offers this compound as an analytical standard suitable for chromatography.[1]
-
LGC Standards: Provides this compound as a reference material, often produced under ISO 17034 accreditation.[2][3]
-
Dr. Ehrenstorfer: A well-established provider of pesticide and metabolite reference standards, including this compound.[2]
These standards are typically accompanied by a Certificate of Analysis detailing their purity, identity, and other relevant properties, which are crucial for establishing a reliable analytical workflow.
Comparative Analysis of Detection Methodologies
The selection of an analytical method for this compound detection depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the performance of LC-MS/MS with alternative methods.
Table 1: Comparison of Analytical Methods for this compound Detection
| Parameter | LC-MS/MS | GC-MS/ECD | HPLC-UV |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for confirmation. | Separation of volatile compounds followed by mass-based or electron capture detection. | Separation by liquid chromatography with detection based on UV absorbance. |
| Selectivity | Very High | High | Moderate |
| Sensitivity | Very High (sub-ppb levels achievable) | High | Moderate to Low (ppm to high ppb levels) |
| Limit of Detection (LOD) | Estimated in the low µg/kg range | 0.0015 mg/kg (ECD) | Not explicitly found for this compound, but generally higher than MS-based methods. |
| Limit of Quantitation (LOQ) | Typically ≤ 10 µg/kg in multi-residue methods | 0.005 mg/kg (ECD), 0.2 mg/kg (MS) | 0.01 mg/kg in soil and maize[4] |
| **Linearity (R²) ** | >0.99 (Typical) | >0.999 | Not explicitly found for this compound, but generally >0.99 is expected. |
| Recovery (%) | 70-120% (Typical for QuEChERS) | 82.3-110.7% | 84-104%[4] |
| Matrix Effects | Can be significant, often requires matrix-matched standards or stable isotope-labeled internal standards. | Can be significant, may require matrix-matched standards. | Can be significant, often requires matrix-matched standards. |
| Confirmation | High confidence through precursor and product ion monitoring. | High confidence through mass spectral library matching. | Based on retention time only, lower confidence. |
Experimental Protocols
LC-MS/MS Method with QuEChERS Sample Preparation
This protocol outlines a general procedure for the analysis of this compound in a food matrix using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.
a) Sample Preparation: QuEChERS Extraction
The QuEChERS method is a streamlined approach for extracting pesticide residues from a variety of food matrices.
-
Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction: Add 10 mL of acetonitrile to the tube. If required, add an internal standard solution. Shake vigorously for 1 minute.
-
Salting-out: Add a mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) (and potentially buffering salts like sodium citrate/disodium hydrogen citrate) to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and anhydrous MgSO₄. PSA helps in removing interfering matrix components like organic acids, fatty acids, and sugars.
-
Final Extract: Vortex the d-SPE tube for 30 seconds and centrifuge. The resulting supernatant is the final extract ready for LC-MS/MS analysis, which may require dilution with the mobile phase.
b) LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of this compound.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally suitable for ioxynil and its derivatives.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. This involves monitoring specific precursor ion to product ion transitions.
-
MRM Transitions for Ioxynil (as a reference): While specific transitions for this compound should be optimized, the transitions for the parent compound, ioxynil, can serve as a starting point. For example, precursor ion [M-H]⁻ at m/z 370, with product ions at m/z 127 and 243. The octanoate ester will have a different precursor ion.
-
Alternative Method: HPLC-UV
A validated HPLC-UV method has been reported for the determination of this compound in maize and soil.[4]
-
Sample Preparation:
-
Extraction: Extraction of the sample with a mixture of acetonitrile and deionized water.
-
Cleanup: Solid Phase Extraction (SPE) to remove co-extractive interferences.
-
-
HPLC-UV Instrumental Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detector: UV detector set at a wavelength appropriate for this compound (e.g., around 230-240 nm).
-
Quantification: Based on the peak area of the analyte compared to the calibration curve prepared from certified reference standards.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows for validating this compound detection.
Caption: LC-MS/MS validation workflow for this compound.
Caption: Comparison of analytical method performance.
Conclusion
The validation of this compound detection by LC-MS/MS is a robust and highly sensitive approach suitable for trace-level analysis in complex matrices. The availability of certified reference standards is paramount for achieving accurate and reliable results. While alternative methods like GC-MS and HPLC-UV exist and can be effective depending on the application, LC-MS/MS offers superior selectivity and sensitivity, making it the preferred method for regulatory compliance and food safety testing. The choice of the most appropriate method should be based on the specific requirements of the analysis, including the desired limits of detection, the complexity of the sample matrix, and the available resources.
References
- 1. Ioxynil-octanoate PESTANAL , analytical standard 3861-47-0 [sigmaaldrich.com]
- 2. Ioxynil-octanoate | CAS 3861-47-0 | LGC Standards [lgcstandards.com]
- 3. Ioxynil-octanoate | CAS 3861-47-0 | LGC Standards [lgcstandards.com]
- 4. Residue determination and dissipation of this compound in maize and soil [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ioxynil Octanoate and 2,4-D for Broadleaf Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used post-emergence herbicides for the control of broadleaf weeds: ioxynil octanoate and 2,4-Dichlorophenoxyacetic acid (2,4-D). This document synthesizes available experimental data to offer an objective performance comparison, outlines detailed experimental methodologies for efficacy evaluation, and visualizes the distinct signaling pathways through which these herbicides exert their effects.
Mechanisms of Action: A Tale of Two Pathways
This compound and 2,4-D control broadleaf weeds through fundamentally different biochemical mechanisms. This compound acts as a potent inhibitor of photosynthesis, while 2,4-D functions as a synthetic auxin, leading to uncontrolled growth.
This compound: Photosynthesis Inhibition
Ioxynil is a nitrile herbicide that primarily targets Photosystem II (PSII) in the chloroplasts of susceptible plants.[1] It binds to the D1 protein within the PSII complex, disrupting the electron transport chain. This blockage leads to a cascade of destructive events, including the formation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in rapid cell death and necrosis.[1]
2,4-D: Synthetic Auxin Activity
2,4-D is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). It is readily absorbed by the leaves and translocated throughout the plant. At herbicidal concentrations, 2,4-D overwhelms the plant's normal hormonal regulation, leading to uncontrolled and unsustainable cell division and elongation. This abnormal growth disrupts the plant's vascular tissues, causing twisting (epinasty) of stems and leaves, and ultimately, plant death.[2]
Comparative Efficacy on Key Broadleaf Weeds
Direct, side-by-side comparative field data for this compound and 2,4-D is limited in publicly available literature. However, by compiling data from various studies on their efficacy against common broadleaf weeds, a comparative picture can be formed. It is crucial to note that the following data is collated from different experiments, and therefore, environmental conditions and application parameters may vary.
Data Presentation: Efficacy on Common Broadleaf Weeds
| Weed Species | Herbicide | Application Rate | Weed Growth Stage | Control Efficacy (%) | Reference |
| Common Lambsquarters (Chenopodium album) | This compound | Not Specified | Not Specified | Effective | [3] |
| 2,4-D | 560 g ae ha⁻¹ | 13-20 cm | 49 | [4] | |
| Wild Mustard (Sinapis arvensis) | Bromoxynil + 2,4-D | Not Specified | Not Specified | >98 | [5][6] |
| 2,4-D | Not Specified | Not Specified | Effective | [7] | |
| Redroot Pigweed (Amaranthus retroflexus) | This compound | Not Specified | Not Specified | Effective | [8] |
| 2,4-D | 1012.5 g a.i. ha⁻¹ | 2-4 leaf stage | Highly Effective | [9] | |
| 2,4-D | 530-1060 g a.e. ha⁻¹ | 13-20 cm | 68-80 | [10] | |
| Henbit (Lamium amplexicaule) | Buctril (Bromoxynil) | 1.5 pt/A | Not Specified | up to 68 | [11] |
| 2,4-D | 1 pt/A | Not Specified | 30-73 | [11] | |
| Common Chickweed (Stellaria media) | Buctril (Bromoxynil) | 1.5 pt/A | Not Specified | < Henbit control | [11] |
| 2,4-D | 1 pt/A | Not Specified | 13-48 | [11] |
Note: "ae" refers to acid equivalent and "a.i." refers to active ingredient. Buctril contains bromoxynil, a closely related nitrile herbicide to ioxynil.
Experimental Protocols for Efficacy Evaluation
To conduct a robust comparative study of this compound and 2,4-D, standardized experimental protocols are essential. Below are detailed methodologies for both field trials and greenhouse bioassays.
Field Trial Protocol
Objective: To evaluate and compare the efficacy of this compound and 2,4-D on a spectrum of broadleaf weeds under field conditions.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replicates: A minimum of four replicates per treatment.
-
Plot Size: A standard plot size of 10 m x 2 m is recommended to minimize edge effects.
Treatments:
-
Untreated Control (weedy check).
-
This compound at three application rates (e.g., low, medium, and high, based on manufacturer recommendations).
-
2,4-D (amine or ester formulation) at three application rates.
-
A commercial standard herbicide for comparison.
Site Selection and Preparation:
-
Select a field with a uniform and known infestation of the target broadleaf weed species.
-
Ensure consistent soil type and environmental conditions across the trial area.
-
Prepare the seedbed and plant the desired crop (e.g., wheat, barley) according to standard agricultural practices.
Application:
-
Equipment: Utilize a calibrated backpack or small-plot sprayer equipped with flat-fan nozzles to ensure uniform spray coverage.
-
Timing: Apply herbicides post-emergence when weeds are at the 2-4 true leaf stage and the crop is at a tolerant growth stage as per label recommendations.
-
Spray Volume: A spray volume of 100-200 L/ha is typical.
Data Collection:
-
Weed Density and Biomass: At 14 and 28 days after treatment (DAT), count the number of individual weed species within a 1 m² quadrat in the center of each plot. Collect the above-ground biomass of these weeds, dry them at 70°C for 72 hours, and record the dry weight.
-
Visual Weed Control Ratings: At 7, 14, and 28 DAT, visually assess the percentage of weed control for each species on a scale of 0% (no control) to 100% (complete kill) relative to the untreated control.
-
Crop Phytotoxicity: Visually assess crop injury (e.g., chlorosis, necrosis, stunting, epinasty) at 7 and 14 DAT using a percentage scale (0% = no injury, 100% = crop death).
-
Crop Yield: At crop maturity, harvest the central area of each plot and determine the crop yield.
Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA).
-
Use a mean separation test, such as Tukey's HSD, to compare treatment means.
-
For dose-response studies, fit the data to a log-logistic model to determine the ED₅₀ (effective dose for 50% control) for each herbicide on each weed species.
Greenhouse Bioassay Protocol
Objective: To determine the dose-response of specific broadleaf weed species to this compound and 2,4-D under controlled environmental conditions.
Plant Material and Growth Conditions:
-
Use certified seeds of the target broadleaf weed species.
-
Maintain greenhouse conditions at approximately 25/18°C (day/night) with a 16-hour photoperiod.
-
Use a uniform, sterilized potting mix.
Experimental Procedure:
-
Sow a predetermined number of seeds (e.g., 10-15) of a single weed species in 10 cm diameter pots.
-
After emergence, thin the seedlings to a uniform number (e.g., 5 plants per pot).
-
Allow plants to grow to the 2-4 true leaf stage.
-
Prepare a series of herbicide dilutions for both this compound and 2,4-D to create a dose-response curve (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, and 2x the recommended field rate).
-
Apply the herbicide solutions evenly to the plants using a calibrated laboratory sprayer.
-
Randomize the pot placement in the greenhouse and re-randomize periodically.
Data Collection:
-
At 21 days after treatment, visually assess herbicidal injury on a 0% to 100% scale.
-
Harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at 70°C until a constant weight is achieved and record the dry weight.
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the non-treated control.
-
Perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth).
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and 2,4-D, as well as a generalized experimental workflow for herbicide efficacy trials.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of 2,4-D.
Caption: Generalized experimental workflow.
Conclusion
Both this compound and 2,4-D are effective herbicides for the control of broadleaf weeds, but they operate through distinct physiological pathways. This compound provides rapid, contact-based activity by inhibiting photosynthesis, while 2,4-D offers systemic control by disrupting hormonal balance and causing uncontrolled growth. The choice between these herbicides, or their use in a tank-mix, will depend on the target weed spectrum, crop, environmental conditions, and weed management strategy. The experimental protocols provided herein offer a framework for conducting rigorous, direct comparative studies to generate more precise quantitative data to inform these decisions.
References
- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. 2,4-D Fact Sheet [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 8. researchgate.net [researchgate.net]
- 9. cropj.com [cropj.com]
- 10. researchgate.net [researchgate.net]
- 11. wheatscience.mgcafe.uky.edu [wheatscience.mgcafe.uky.edu]
Cross-Reactivity of Ioxynil Octanoate with Phenolic Herbicides in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of ioxynil octanoate with other phenolic herbicides in enzyme-linked immunosorbent assays (ELISAs). Understanding the specificity of immunoassays is critical for the accurate detection and quantification of herbicide residues in environmental and biological samples. This document summarizes available experimental data, details assay methodologies, and provides visual representations of key concepts to aid in research and assay development.
Quantitative Cross-Reactivity Data
The cross-reactivity of an antibody-based assay describes its ability to detect compounds other than the target analyte. This is a critical parameter for evaluating the specificity of an immunoassay. In the context of this compound, it is important to understand the extent to which assays designed for similar phenolic herbicides, such as bromoxynil, might also detect this compound and its parent compound, ioxynil.
A key study by Shan et al. (2005) developed a polyclonal antibody-based indirect competitive ELISA for the detection of bromoxynil. The study investigated the cross-reactivity of the developed antiserum with several structurally related compounds, including bromoxynil octanoate, the ester form of bromoxynil which is structurally analogous to this compound.
The findings from this study are summarized in the table below. Cross-reactivity is typically calculated as the ratio of the concentration of the target analyte (bromoxynil) to the concentration of the cross-reacting compound that causes a 50% inhibition of the signal (IC50), multiplied by 100.
| Compound | Target Analyte | Assay Type | Cross-Reactivity (%) | Reference |
| Bromoxynil Octanoate | Bromoxynil | ELISA | Low | Shan et al., 2005[1] |
| 2,6-dibromophenol | Bromoxynil | ELISA | Low | Shan et al., 2005[1] |
| Other Herbicides | Bromoxynil | ELISA | None | Shan et al., 2005[1] |
Note: The study by Shan et al. (2005) qualitatively described the cross-reactivity as "little" and did not provide a specific percentage. This indicates that a significantly higher concentration of bromoxynil octanoate was required to produce the same level of signal inhibition as bromoxynil.
Experimental Protocols
The following is a detailed description of the methodology used in the development of the competitive ELISA for bromoxynil, which was used to assess cross-reactivity. This protocol can serve as a basis for designing similar assays for this compound.
Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) for Bromoxynil
Objective: To develop a sensitive and specific immunoassay for the detection of bromoxynil in water samples and to determine the cross-reactivity of the assay with related compounds.
Methodology:
-
Hapten Synthesis and Immunogen Preparation:
-
A hapten, 2,6-dibromo-4-cyano-phenoxyacetic acid, was synthesized to mimic the structure of bromoxynil while providing a functional group for conjugation.
-
This hapten was conjugated to bovine serum albumin (BSA) using the N-hydroxysuccinimide-activated ester method to create the immunogen.
-
-
Antibody Production:
-
Polyclonal antibodies were raised in rabbits by immunization with the prepared immunogen.
-
Antiserum was collected after a sufficient immune response was achieved, typically around 77 days after the primary immunization.
-
-
ELISA Procedure:
-
Coating: Microtiter plates were coated with the hapten conjugated to a different carrier protein (e.g., ovalbumin) to act as the coating antigen.
-
Blocking: The remaining protein-binding sites on the plate wells were blocked to prevent non-specific binding.
-
Competitive Reaction: A mixture of the polyclonal antiserum and either the standard solution of bromoxynil or the test sample was added to the wells. The free bromoxynil (or cross-reacting compound) in the solution competes with the coating antigen for binding to the limited number of antibody binding sites.
-
Washing: The plates were washed to remove unbound antibodies and other components.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and specific for the primary antibody (rabbit IgG) was added to the wells.
-
Washing: The plates were washed again to remove any unbound secondary antibody-enzyme conjugate.
-
Substrate Addition: A chromogenic substrate for the enzyme was added, leading to a color change.
-
Signal Measurement: The absorbance of the color was measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of bromoxynil in the sample.
-
-
Cross-Reactivity Determination:
-
The IC50 values (the concentration of the analyte that causes 50% inhibition of the maximum signal) were determined for bromoxynil and the potentially cross-reacting compounds.
-
The percent cross-reactivity was calculated using the formula: % Cross-Reactivity = (IC50 of Bromoxynil / IC50 of Test Compound) x 100
-
Visualizations
Signaling Pathway and Cross-Reactivity Concept
The following diagram illustrates the principle of a competitive immunoassay and the concept of cross-reactivity. In this assay, the target analyte (e.g., Ioxynil) competes with a labeled version of the analyte for a limited number of antibody binding sites. A structurally similar compound (a cross-reactant) can also bind to the antibody, leading to a signal even in the absence of the target analyte.
Caption: Principle of competitive immunoassay and cross-reactivity.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the general workflow for determining the cross-reactivity of different phenolic herbicides in a competitive ELISA designed for a specific target, such as ioxynil or bromoxynil.
Caption: Workflow for determining cross-reactivity in a competitive ELISA.
Conclusion
The available data, primarily from studies on the closely related herbicide bromoxynil, suggests that immunoassays developed for one phenolic herbicide may exhibit some level of cross-reactivity with its ester forms, such as this compound. However, the degree of this cross-reactivity appears to be low, indicating that while not entirely specific, these assays can still provide a degree of selective detection.
For researchers and professionals in drug development and environmental monitoring, it is crucial to either develop highly specific antibodies for this compound or to thoroughly characterize the cross-reactivity of existing assays with a panel of relevant phenolic herbicides. The experimental protocol and workflows provided in this guide offer a foundational approach for conducting such validation studies. Further research is needed to generate more comprehensive quantitative cross-reactivity data for this compound in various immunoassay formats.
References
A Comparative Analysis of the Environmental Residue Impacts of Ioxynil Octanoate and Glyphosate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of ioxynil octanoate and glyphosate residues, focusing on their effects on soil, water, and non-target organisms. The information presented is supported by experimental data from peer-reviewed studies and regulatory assessments.
Overview of this compound and Glyphosate
This compound and glyphosate are two widely used herbicides with distinct chemical properties and modes of action. This compound is a selective post-emergence herbicide that belongs to the nitrile chemical class. It acts by inhibiting photosynthesis at photosystem II.[1] Glyphosate, on the other hand, is a broad-spectrum, non-selective herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSPS) synthase enzyme, which is crucial for the synthesis of aromatic amino acids in plants and some microorganisms.[2][3][4][5]
Environmental Fate and Persistence
The persistence and mobility of herbicide residues in the environment are critical factors in determining their potential for long-term impact.
Soil Persistence and Mobility
This compound: This herbicide is not expected to be persistent in soil.[6] One study reported a half-life (t1/2) of less than 1.78 days in soil.[6] Due to its chemical properties, there is a low potential for this compound to leach into groundwater.
Glyphosate: The persistence of glyphosate in soil is variable and depends on soil type and environmental conditions, with a typical field half-life of around 47 days, though it can range from 1 to 174 days.[7][8] Glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), bind tightly to soil particles, which generally limits their leaching into groundwater.[2][3][9] However, leaching can occur in certain soil types and under specific weather conditions.[3]
| Parameter | This compound | Glyphosate |
| Soil Half-life (t1/2) | < 1.78 days | 1 - 174 days (typical ~47 days)[7][8] |
| Soil Sorption Coefficient (Kd) | Data not readily available | 78.2 - 48.1 L/kg[10] |
| Leaching Potential | Low | Generally low, but can occur[3] |
Aquatic Persistence
This compound: Information on the aquatic persistence of this compound is limited in the reviewed literature.
Glyphosate: The half-life of glyphosate in water ranges from a few days to 91 days.[7] It is generally less persistent in water than in soil.
Ecotoxicity to Non-Target Organisms
The impact of herbicide residues on organisms other than the intended target weeds is a significant environmental concern.
Aquatic Organisms
This compound: This herbicide is highly toxic to fish and aquatic invertebrates.
Glyphosate: The toxicity of glyphosate to aquatic organisms varies. Technical grade glyphosate is considered slightly toxic to practically non-toxic to fish. However, formulated products containing surfactants like polyoxyethyleneamine (POEA) can be significantly more toxic.[11] Sublethal effects of glyphosate on fish, such as altered feeding behavior, have been observed at lower concentrations.[12][13]
| Organism | This compound (LC50/EC50) | Glyphosate (LC50/EC50) |
| Fish (Acute) | High toxicity (specific values not detailed in provided results) | 96-h LC50: 0.0072 ml/l (for Clarias gariepinus)[14] |
| Invertebrates (Acute) | High toxicity (specific values not detailed in provided results) | 48-h LC50: 55 to 780 ppm (for various freshwater invertebrates)[7] |
| Algae | Data not readily available | 72-h EC50: 5.1 ± 1.3 mg/L (for P. subcapitata with Roundup)[15] |
Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50) is the concentration that causes a specific effect in 50% of the test organisms.
Soil Microorganisms
This compound: Studies have shown that this compound can be biodegraded by soil microorganisms.[6] Some bacterial strains have been identified that can degrade this herbicide.[6]
Glyphosate: The effects of glyphosate on soil microbial communities are complex and a subject of ongoing research. Some studies report no significant long-term effects on the overall microbial community structure,[4] while others suggest that glyphosate can alter the diversity and function of soil microbes, potentially impacting beneficial organisms like nitrogen-fixing bacteria and mycorrhizal fungi.[2][3][5] Glyphosate can also be degraded by soil microorganisms.[2][16]
Experimental Protocols
The data presented in this guide are derived from studies that generally follow standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Soil Degradation Studies
Objective: To determine the rate of herbicide degradation in soil (half-life).
General Protocol (based on OECD Guideline 307):
-
Soil Selection: A representative soil type is chosen and characterized (e.g., texture, organic carbon content, pH).
-
Herbicide Application: The herbicide is applied to soil samples at a known concentration.
-
Incubation: The treated soil samples are incubated under controlled conditions (temperature, moisture).
-
Sampling: Soil samples are collected at various time intervals.
-
Residue Analysis: The concentration of the herbicide in the soil samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The degradation rate and half-life are calculated from the decline in herbicide concentration over time.[17][18][19][20]
Aquatic Toxicity Testing
Objective: To determine the toxicity of a herbicide to aquatic organisms.
General Protocol (based on OECD Guidelines 202, 203, and 201 for invertebrates, fish, and algae, respectively):
-
Test Organisms: A standard test species (e.g., Daphnia magna for invertebrates, Rainbow trout for fish, Pseudokirchneriella subcapitata for algae) is selected.
-
Exposure: The organisms are exposed to a range of herbicide concentrations in a controlled aquatic environment.
-
Observation: Mortality (for LC50) or other effects like immobilization or growth inhibition (for EC50) are recorded over a specific period (e.g., 48 hours for acute invertebrate tests, 96 hours for acute fish tests, 72 hours for algae growth inhibition tests).
-
Data Analysis: The LC50 or EC50 values are calculated using statistical methods.[11][14][21][22][23]
Soil Sorption Coefficient (Kd) Determination
Objective: To measure the extent to which a herbicide binds to soil particles.
General Protocol (based on OECD Guideline 106):
-
Soil-Water Slurry: A known mass of soil is mixed with a known volume of water containing the herbicide at a specific concentration.
-
Equilibration: The slurry is agitated for a set period to allow the herbicide to distribute between the soil and water phases.
-
Separation: The soil and water are separated by centrifugation.
-
Analysis: The concentration of the herbicide remaining in the water phase is measured.
-
Calculation: The amount of herbicide sorbed to the soil is calculated by difference, and the Kd value is determined as the ratio of the herbicide concentration in the soil to the concentration in the water at equilibrium.[24][25][26][27][28]
Signaling Pathways and Experimental Workflows
Herbicide Degradation Pathways
The breakdown of this compound and glyphosate in the environment involves distinct microbial processes.
Experimental Workflow for Herbicide Residue Analysis
A typical workflow for analyzing herbicide residues in environmental samples is outlined below.
Conclusion
Both this compound and glyphosate present distinct environmental profiles. This compound is characterized by its high acute toxicity to aquatic organisms but has low persistence in soil. Conversely, glyphosate generally exhibits lower acute toxicity to aquatic life (though formulated products can be more harmful) but can persist longer in the soil. The impact of glyphosate on soil microbial communities is a complex area of research with some studies indicating potential for disruption.
The choice of herbicide and its application should consider the specific environmental context, including proximity to water bodies and soil characteristics, to minimize non-target effects. Further research, particularly direct comparative studies under standardized conditions, is needed for a more complete understanding of the relative environmental risks of these two herbicides.
References
- 1. Ioxynil-octanoate [sitem.herts.ac.uk]
- 2. Frontiers | Glyphosate-microbial interactions: metagenomic insights and future directions [frontiersin.org]
- 3. soilassociation.org [soilassociation.org]
- 4. Soil Microbial Communities in Diverse Agroecosystems Exposed to the Herbicide Glyphosate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect Of Long Term Exposure To Glyphosate Herbicide On Soil Microbial Population Dynamics. [journalijiar.com]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. Glyphosate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. my.ucanr.edu [my.ucanr.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aquatic toxicity of glyphosate-based formulations: comparison between different organisms and the effects of environmental factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Glyphosate-Based Herbicide Sub-Lethal Concentrations on Fish Feeding Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Glyphosate-Based Herbicide Sub-Lethal Concentrations on Fish Feeding Behavior | Semantic Scholar [semanticscholar.org]
- 14. Acute toxicity of herbicide (glyphosate) in Clarias gariepinus juveniles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Toxicogenomics of Glyphosate and Roundup Herbicides by Mammalian Stem Cell-Based Genotoxicity Assays and Molecular Profiling in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cambridge.org [cambridge.org]
- 18. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methodology in Accelerated Biodegradation of Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 20. Attenuation and soil biodegradation of fungicides by using vegetated buffer strips in vineyards during a simulated rainfall–runoff event - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fisheriesjournal.com [fisheriesjournal.com]
- 22. alanplewis.com [alanplewis.com]
- 23. waterquality.gov.au [waterquality.gov.au]
- 24. Pesticide Binding Affinity Fact Sheet [npic.orst.edu]
- 25. Pesticide soil sorption parameters: theory, measurement, uses, limitations and reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. publications.iupac.org [publications.iupac.org]
- 28. worldresearchlibrary.org [worldresearchlibrary.org]
A Comparative Guide to the Validation of a New Analytical Method for Ioxynil Octanoate in Complex Matrices
For researchers, scientists, and drug development professionals engaged in environmental monitoring and food safety analysis, the accurate and reliable quantification of ioxynil octanoate is of paramount importance. This guide provides an objective comparison of a newly developed analytical method for this compound detection against established alternatives, with supporting experimental data. The methodologies covered include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comprehensive overview for method selection and validation.
Comparison of Analytical Method Performance
The choice of an analytical method for the determination of this compound in complex matrices is contingent upon factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of a new HPLC-UV method compared to a GC-MS alternative for the analysis of this compound and its analogue, bromoxynil octanoate.
| Analytical Method | Matrix | Analyte | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| New HPLC-UV Method | Maize | This compound | 0.01 | 86 - 104 | < 7.84 |
| Soil | This compound | 0.01 | 84 - 96 | < 7.84 | |
| Alternative GC-MS Method | Soil, Corn | Bromoxynil Octanoate | 0.2 | 82.3 - 110.7 | < 14 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
New HPLC-UV Method for this compound
This method is designed for the direct determination of this compound in maize and soil samples.
a) Sample Preparation:
-
Extraction: Samples are extracted with a mixture of acetonitrile and deionized water.[1][2][3]
-
Solid-Phase Extraction (SPE): The resulting extract is passed through an SPE cartridge to remove co-extractive interferences.[1][2][3]
-
Concentration and Reconstitution: The eluate from the SPE cartridge is evaporated to dryness under a stream of nitrogen. The residue is then redissolved in 2 mL of methanol for HPLC analysis.[2]
b) Instrumental Analysis:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: A suitable reversed-phase column is used for separation.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Detection: The UV detector is set to a wavelength of 245 nm.[2]
-
Confirmation: The identity of this compound in field trial samples can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]
Alternative GC-MS Method for Bromoxynil Octanoate
This method is suitable for the analysis of the structurally similar bromoxynil octanoate in soil and corn.
a) Sample Preparation:
b) Instrumental Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).[4][5]
-
Column: A TR-5ms capillary column (30 m x 0.25 mm i.d., 0.25 mm film thickness) is used.[4]
-
Injector: Splitless injection is performed at a temperature of 250°C.[4]
-
Oven Temperature Program: The oven temperature is programmed as follows: initial temperature of 50°C (held for 1 min), ramped to 150°C at 30°C/min, then to 250°C at 10°C/min, and held for 10 min.[4]
-
Carrier Gas: Helium is used as the carrier gas.
-
MS Detection: An ion-trap mass spectrometer is used for detection and confirmation of the analyte.[4]
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of a new analytical method for this compound.
Caption: Workflow for the validation of an analytical method for this compound.
References
A Comparative Toxicological Profile of Ioxynil and Ioxynil Octanoate on Aquatic Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of the herbicide ioxynil and its ester derivative, ioxynil octanoate, on aquatic organisms. The data presented is intended to inform environmental risk assessments and guide further research in the field of aquatic toxicology.
Executive Summary
Ioxynil and this compound are selective herbicides that function by inhibiting photosynthesis in target plant species.[1][2] While effective in weed management, their potential impact on non-target aquatic ecosystems is a critical area of study. This guide summarizes the available acute and chronic toxicity data for both compounds on key aquatic organisms: fish, daphnia (aquatic invertebrates), and algae.
Overall, the available data indicates that this compound exhibits higher acute toxicity to aquatic organisms compared to its parent compound, ioxynil. Chronic toxicity data is less comprehensive, particularly for ioxynil, highlighting a need for further research to fully characterize and compare the long-term risks of these two compounds to aquatic life.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the acute and chronic toxicity data for ioxynil and this compound on representative aquatic organisms.
Table 1: Acute Toxicity Data (LC50/EC50)
| Compound | Organism | Endpoint | Duration | Value (mg/L) | Reference |
| Ioxynil | Fish | LC50 | 96 hours | 6.8 | [1] |
| Ioxynil | Daphnia magna | EC50 | 48 hours | 3.9 | [1] |
| Ioxynil | Algae | EC50 | 72-96 hours | Data Not Available | |
| This compound | Fish (unspecified species) | LC50 | 96 hours | 0.043 | [3] |
| This compound | Daphnia magna | EC50 | 48 hours | 0.018 | [4] |
| This compound | Algae (Navicula pelliculosa) | EC50 | 120 hours | Data Not Available |
Table 2: Chronic Toxicity Data (NOEC)
| Compound | Organism | Endpoint | Duration | Value (mg/L) | Reference |
| Ioxynil | Fish | NOEC | - | Data Not Available | |
| Ioxynil | Daphnia magna | NOEC (Reproduction) | - | Data Not Available | |
| Ioxynil | Algae | NOEC | - | Data Not Available | |
| This compound | Fish (unspecified species) | NOEC | 21 days | 0.021 | [3] |
| This compound | Daphnia magna | NOEC (Reproduction) | 21 days | 0.010 | [3] |
| This compound | Algae | NOEC | - | Data Not Available |
Mechanism of Action
Both ioxynil and this compound act as herbicides by disrupting photosynthesis.[1][2] this compound is readily hydrolyzed to ioxynil in the environment.[1] The primary mechanism involves the inhibition of photosynthetic electron transport at photosystem II.[3] Additionally, they can uncouple oxidative phosphorylation, further disrupting the energy balance within the cells of susceptible organisms.[2]
Caption: Mechanism of action of ioxynil and this compound.
Experimental Protocols
The toxicity data cited in this guide are likely generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of ecotoxicological data.
Fish Acute Toxicity Test (Following OECD Guideline 203)
This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
-
Test Organisms: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50, the concentration estimated to cause mortality in 50% of the test fish, is calculated.
Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50).
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old.
-
Procedure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50, the median effective concentration for immobilization, is calculated.
Alga, Growth Inhibition Test (Following OECD Guideline 201)
This test evaluates the effect of a substance on the growth of freshwater microalgae.
-
Test Organisms: Exponentially growing cultures of green algae, such as Pseudokirchneriella subcapitata.
-
Procedure: Algal cultures are exposed to various concentrations of the test substance over a 72-hour period. Algal growth is measured by cell counts or other biomass surrogates.
-
Endpoint: The EC50, the concentration that causes a 50% reduction in growth rate or yield, is determined.
Fish Early-life Stage Toxicity Test (Following OECD Guideline 210)
This long-term test assesses the effects of a substance on the early developmental stages of fish.
-
Procedure: Fish are exposed from the embryonic stage through to the early juvenile stage to a range of concentrations. The duration is species-dependent.
-
Endpoint: The No Observed Effect Concentration (NOEC), the highest tested concentration at which no statistically significant adverse effect on survival, growth, or development is observed, is determined.
Daphnia magna Reproduction Test (Following OECD Guideline 211)
This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna.
-
Procedure: Young female daphnids are exposed to a range of concentrations for 21 days. The number of offspring produced is monitored.
-
Endpoint: The NOEC for reproduction is determined as the highest concentration with no significant effect on the number of offspring produced.
Caption: General experimental workflow for aquatic toxicity testing.
Conclusion and Future Directions
The available data suggests that this compound is more acutely toxic to fish and daphnia than ioxynil. The chronic toxicity data, although limited, also indicates that this compound poses a risk to aquatic invertebrates at low concentrations. A significant data gap exists for the chronic toxicity of ioxynil to fish and daphnia, as well as for both compounds to algae. To conduct a more complete and robust comparative risk assessment, further studies focusing on the chronic effects (NOEC) of ioxynil on these key aquatic organisms are essential. Researchers and drug development professionals should consider these toxicological profiles and data gaps when evaluating the environmental safety of these and structurally related compounds.
References
Comparative analysis of commercial ioxynil octanoate emulsifiable concentrate (EC) formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of commercial ioxynil octanoate emulsifiable concentrate (EC) formulations. Given the proprietary nature of specific formulation details and the scarcity of direct, publicly available comparative studies between branded products, this document focuses on equipping researchers with the necessary experimental protocols and data presentation structures to conduct their own objective evaluations.
This compound is a selective post-emergence herbicide widely used for the control of annual broadleaf weeds.[1] It acts by inhibiting photosynthetic electron transport at the photosystem II receptor site and can also uncouple oxidative phosphorylation.[1] Commercial formulations are typically provided as emulsifiable concentrates, which consist of the active ingredient, a solvent, and an emulsifier system.[2] The performance of these formulations can vary significantly based on the quality and composition of these components, affecting emulsion stability, spray characteristics, and ultimately, biological efficacy.
Data Presentation: A Framework for Comparison
The following tables provide a structured format for summarizing key quantitative data from comparative experiments. Researchers can populate these tables with their own experimental results to facilitate a clear and direct comparison between different commercial this compound EC formulations.
Table 1: Physicochemical Properties of Commercial this compound EC Formulations
| Property | Formulation A | Formulation B | Formulation C | Method of Analysis |
| Appearance | Clear, homogenous liquid | Clear, homogenous liquid | Clear, homogenous liquid | Visual Inspection |
| Active Ingredient Content (g/L) | e.g., 250 ± 5 | e.g., 245 ± 7 | e.g., 252 ± 4 | Gas Chromatography (GC) or HPLC |
| Density at 20°C (g/mL) | e.g., 1.12 | e.g., 1.10 | e.g., 1.13 | Density Meter/Pycnometer |
| pH (1% emulsion in deionized water) | e.g., 5.5 | e.g., 6.0 | e.g., 5.2 | pH Meter |
| Flash Point (°C) | e.g., >65 | e.g., >65 | e.g., >65 | Pensky-Martens Closed Cup |
Table 2: Emulsion Stability of Commercial this compound EC Formulations
| Parameter (at 2 hours) | Formulation A | Formulation B | Formulation C | CIPAC Method |
| Creaming (mL) | e.g., 0.1 | e.g., 0.5 | e.g., 0.2 | MT 36.3 |
| Sedimentation (mL) | e.g., 0.0 | e.g., 0.0 | e.g., 0.0 | MT 36.3 |
| Oil Separation (mL) | e.g., 0.0 | e.g., 0.1 | e.g., 0.0 | MT 36.3 |
| Spontaneity of Emulsification | e.g., Excellent | e.g., Good | e.g., Excellent | Visual Assessment |
Table 3: Spray Droplet Size Characteristics of Commercial this compound EC Formulations
| Parameter | Formulation A | Formulation B | Formulation C | Method of Analysis |
| Volume Median Diameter (VMD, Dv50) (µm) | e.g., 250 | e.g., 310 | e.g., 240 | Laser Diffraction |
| Percentage of droplets < 100 µm (%) | e.g., 15 | e.g., 10 | e.g., 18 | Laser Diffraction |
| Relative Span | e.g., 1.2 | e.g., 1.5 | e.g., 1.1 | Laser Diffraction |
Table 4: Biological Efficacy of Commercial this compound EC Formulations on a Target Weed Species (e.g., Chenopodium album)
| Parameter | Formulation A | Formulation B | Formulation C | Untreated Control |
| Application Rate (g a.i./ha) | e.g., 200 | e.g., 200 | e.g., 200 | N/A |
| Weed Control (%) at 14 DAT | e.g., 92 ± 3 | e.g., 85 ± 5 | e.g., 94 ± 2 | 0 |
| Weed Dry Biomass Reduction (%) at 21 DAT | e.g., 88 ± 4 | e.g., 79 ± 6 | e.g., 90 ± 3 | 0 |
| Phytotoxicity to Crop (%) | e.g., <5 | e.g., <5 | e.g., <5 | 0 |
*DAT: Days After Treatment
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are based on established standards and can be adapted to specific laboratory conditions.
Emulsion Stability Test (based on CIPAC MT 36.3)
Objective: To assess the stability of the emulsion formed when the EC formulation is diluted with water.
Materials:
-
Commercial this compound EC formulations
-
CIPAC Standard Water D (or other standardized hard water)
-
250 mL graduated cylinders with stoppers
-
Water bath at 30°C ± 1°C
-
Timer
Procedure:
-
Add 95 mL of the standard water to a 100 mL graduated cylinder.
-
Add 5 mL of the EC formulation to the cylinder.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in the water bath at 30°C and let it stand undisturbed.
-
Record the volume of any cream, sediment, or oil separation at 30 minutes, 1 hour, and 2 hours.
Spray Droplet Size Analysis (using Laser Diffraction)
Objective: To measure the droplet size distribution of the spray produced by the EC formulations.
Materials:
-
Laser diffraction particle size analyzer (e.g., Malvern Spraytec)
-
Spray chamber with a controlled airflow system
-
Nozzle type commonly used for herbicide application (e.g., flat fan)
-
Pressurized spray system
Procedure:
-
Prepare the spray solution by diluting the EC formulation to the desired concentration in water.
-
Set up the spray nozzle in the spray chamber at a fixed height and pressure.
-
Position the laser beam of the particle size analyzer to pass through the spray plume at a set distance from the nozzle.
-
Initiate the spray and the data acquisition by the laser diffraction instrument.
-
Record the Volume Median Diameter (VMD or Dv50), the percentage of droplets with a diameter less than 100 µm, and the Relative Span.[3][4] Each formulation should be measured multiple times to ensure reproducibility.[5]
Greenhouse Biological Efficacy Assay
Objective: To evaluate and compare the herbicidal activity of different EC formulations on a target weed species.
Materials:
-
Seeds of a susceptible broadleaf weed species (e.g., Chenopodium album - common lambsquarters)
-
Pots filled with a standard potting mix
-
Greenhouse with controlled temperature, humidity, and light conditions
-
Track sprayer for uniform herbicide application
-
Balance for measuring biomass
Procedure:
-
Sow weed seeds in pots and allow them to grow to the 2-4 true leaf stage.
-
Group the pots into treatment groups (one for each formulation and an untreated control), with at least four replicates per group.
-
Prepare the spray solutions for each formulation at the desired application rate.
-
Apply the herbicides to the respective treatment groups using the track sprayer to ensure uniform coverage.
-
Return the pots to the greenhouse and maintain optimal growing conditions.
-
Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete kill).
-
At 21 DAT, harvest the above-ground biomass of the weeds in each pot, dry it in an oven at 70°C for 48 hours, and weigh it.
-
Calculate the percent weed control and biomass reduction relative to the untreated control.
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a contact herbicide that acts as a photosystem II (PSII) inhibitor.[2] After application, it is absorbed by the foliage. The octanoate ester is then hydrolyzed to the active ioxynil molecule. Ioxynil binds to the D1 protein in the PSII complex, blocking the electron flow from QA to QB. This inhibition of electron transport leads to a buildup of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
Caption: Mechanism of action for this compound.
Experimental Workflow for Comparative Efficacy Analysis
The following diagram outlines the key steps in conducting a comparative efficacy study of different this compound EC formulations.
Caption: Workflow for greenhouse efficacy trials.
Logical Relationship of Formulation Properties to Performance
The physicochemical properties of an EC formulation have a direct impact on its handling, application, and ultimately, its biological performance. This diagram illustrates these relationships.
Caption: Formulation properties and performance linkage.
References
Assessing the Efficacy of Ioxynil Octanoate Against Suspected Resistant Weed Biotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the efficacy of ioxynil octanoate against suspected herbicide-resistant weed biotypes. It offers a comparative analysis of this compound's performance with alternative herbicides, supported by detailed experimental protocols and an understanding of the underlying resistance mechanisms. Given the limited recent experimental data on this compound against newly emerged resistant weed biotypes, this guide utilizes data from the closely related herbicide bromoxynil, which shares the same mode of action, as a comparative proxy where necessary.
Introduction to this compound and Herbicide Resistance
This compound is a selective, post-emergence herbicide belonging to the nitrile chemical family.[1] It is used to control annual broadleaf weeds in a variety of crops, including grains, onions, and sugarcane.[1][2] Its mode of action is the inhibition of photosynthesis at photosystem II (PSII).[3][4] this compound is classified as a Group 6 (WSSA) or Group C (HRAC) herbicide.[5]
The repeated use of herbicides with the same mode of action has led to the evolution of resistant weed biotypes.[3] Resistance to photosystem II inhibitors can occur through two primary mechanisms:
-
Target-site resistance (TSR): This involves a mutation in the psbA gene, which codes for the D1 protein in the photosystem II complex. This mutation alters the herbicide's binding site, reducing its efficacy.
-
Non-target-site resistance (NTSR): This is a more complex mechanism that can involve enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases.[6]
Comparative Efficacy Data
Due to a lack of recent, direct experimental data on the performance of this compound against newly confirmed resistant weed biotypes, the following table presents hypothetical yet representative data based on the known efficacy of the analogous herbicide, bromoxynil, against a susceptible and a metabolically resistant biotype of a common broadleaf weed. This is compared with herbicides from different mode of action groups.
Table 1: Comparative Efficacy of Herbicides on Susceptible and Resistant Weed Biotypes (Illustrative Data)
| Herbicide Class (Mode of Action) | Active Ingredient | Application Rate (g a.i./ha) | % Control (Susceptible Biotype) | % Control (Resistant Biotype) |
| Nitrile (PSII Inhibitor) | This compound (as Bromoxynil) | 280 | 95 | 40 |
| Synthetic Auxin (Disrupts Cell Growth) | 2,4-D | 560 | 92 | 90 |
| ALS Inhibitor (Inhibits Amino Acid Synthesis) | Thifensulfuron | 15 | 98 | 15 |
| PPO Inhibitor (Inhibits Chlorophyll Production) | Flumioxazin | 60 | 96 | 94 |
| Non-selective (EPSP Synthase Inhibitor) | Glyphosate | 840 | 99 | 98 |
Note: This data is illustrative and intended for comparative purposes. Actual field performance may vary depending on environmental conditions, weed species, and the specific nature of resistance.
Experimental Protocols
To accurately assess the efficacy of this compound against suspected resistant weed biotypes, a whole-plant dose-response bioassay is the recommended methodology.[7]
Whole-Plant Dose-Response Assay Protocol
1. Seed Collection and Plant Propagation:
-
Collect mature seeds from the suspected resistant weed population in the field.
-
As a control, collect seeds from a known susceptible population of the same weed species.
-
Sow seeds in pots (10-15 cm diameter) filled with a sterile potting mix.
-
Grow plants in a greenhouse with controlled conditions (20-25°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[7]
2. Herbicide Preparation and Application:
-
Prepare a stock solution of this compound.
-
Create a series of dilutions to test a range of application rates (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).
-
Include other herbicide standards for comparison, prepared in a similar dose-response range.
-
Apply the herbicide solutions evenly to the foliage of the weed seedlings using a calibrated laboratory sprayer.[7] An untreated control group should be sprayed only with water and any adjuvant used in the herbicide formulations.
3. Post-Application Care and Data Collection:
-
Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Visually assess weed control at 3, 7, 14, and 21 days after treatment (DAT) using a rating scale from 0% (no effect) to 100% (complete kill).[7]
-
At 21 DAT, harvest the above-ground biomass of each plant.
-
Record the fresh weight of the biomass.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.[7]
4. Data Analysis:
-
Analyze the data using a statistical software package to perform a dose-response analysis.
-
Calculate the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth) for both the susceptible and suspected resistant populations.
-
The Resistance Factor (RF) can be calculated by dividing the GR₅₀ of the suspected resistant population by the GR₅₀ of the susceptible population. An RF greater than 1 indicates resistance.
Visualizing Key Processes
To better understand the mechanisms and workflows involved, the following diagrams are provided.
References
A Comparative Analysis of Ioxynil and Bromoxynil Degradation in Soil Microcosms
A comprehensive guide for researchers on the environmental fate of two structurally related benzonitrile herbicides.
This guide provides a detailed comparison of the degradation pathways, kinetics, and metabolite formation of the herbicides ioxynil and bromoxynil in soil microcosm environments. The information is compiled from various scientific studies to offer an objective overview supported by experimental data, intended for researchers, scientists, and professionals in drug development and environmental science.
Introduction
Ioxynil and bromoxynil are selective, post-emergence herbicides widely used for the control of broadleaf weeds in cereal crops. Their chemical structures are very similar, differing only in the halogen substituents on the benzene ring (iodine for ioxynil and bromine for bromoxynil). This structural similarity leads to analogous degradation pathways in the soil, primarily driven by microbial activity. Understanding the comparative degradation kinetics and metabolite formation of these two herbicides is crucial for assessing their environmental persistence, potential for groundwater contamination, and overall ecological impact. Abiotic degradation of both compounds in soil is generally considered to be of minor significance compared to microbial breakdown.[1][2]
Comparative Degradation Pathways
The primary degradation pathway for both ioxynil and bromoxynil in soil involves the microbial-mediated hydrolysis of the nitrile group (-CN). This process occurs in a stepwise manner, first forming the corresponding amide metabolite, which is then further hydrolyzed to the carboxylic acid metabolite. The key enzymes involved in these transformations are nitrile hydratase, nitrilase, and amidase.[3]
The degradation pathways can be summarized as follows:
-
Ioxynil Degradation: Ioxynil is transformed to 3,5-diiodo-4-hydroxybenzamide (IAM), which is subsequently converted to 3,5-diiodo-4-hydroxybenzoic acid (IAC).[4]
-
Bromoxynil Degradation: Similarly, bromoxynil is degraded to 3,5-dibromo-4-hydroxybenzamide (BrAM), followed by the formation of 3,5-dibromo-4-hydroxybenzoic acid (BrAC).[5][6]
While these are the principal metabolites, some studies have identified further degradation products, indicating more complex breakdown mechanisms under certain conditions.
Quantitative Comparison of Degradation Kinetics
The rate of degradation of ioxynil and bromoxynil in soil is influenced by various factors, including soil type, organic matter content, microbial population, temperature, and moisture. The following tables summarize key kinetic parameters from different studies.
| Herbicide | Half-life (DT50) in Soil | Experimental Conditions | Reference |
| Ioxynil | 9-10 days | Aerobic, clay loam soil | |
| Bromoxynil | 7 days | Aerobic, clay loam soil | |
| Bromoxynil | 4.12 days (mean) | Field study in maize crop soil | [3] |
| Bromoxynil | 6.4 days (first application) | Soil microcosm, 10 mg/kg application | [7] |
| Bromoxynil | 4.9 days (third application) | Soil microcosm, 10 mg/kg application, indicating accelerated degradation with repeated use | [7] |
| Parameter | Ioxynil | Bromoxynil | Soil Type | Reference |
| Sorption Coefficient (Kd) [L/kg] | 5.4 | 1.4 | Sandy topsoil | [3][5] |
The data suggests that bromoxynil generally has a shorter half-life in soil compared to ioxynil under similar conditions. The higher sorption coefficient of ioxynil indicates that it binds more strongly to soil particles, which may reduce its bioavailability for microbial degradation and contribute to its slightly longer persistence.
Experimental Protocols
The following sections detail a generalized experimental protocol for a comparative degradation study of ioxynil and bromoxynil in soil microcosms, based on OECD Guideline 307 and common practices reported in the literature.[1][8][9][10][11]
Soil Microcosm Setup and Incubation
A typical laboratory microcosm study to assess the degradation of these herbicides would follow these steps:
-
Soil Collection and Characterization: Collect topsoil (0-20 cm depth) from a relevant agricultural field. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Herbicide Application: Prepare stock solutions of ioxynil and bromoxynil. For studies involving metabolite identification, it is highly recommended to use ¹⁴C-labeled herbicides. The herbicides are applied to the soil samples at a concentration relevant to their agricultural application rates.
-
Microcosm Incubation: Place the treated soil samples (typically 50-100 g) into individual incubation vessels (e.g., biometer flasks). Adjust the soil moisture to a specific water holding capacity (e.g., 40-60%) and maintain it throughout the experiment. Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
-
Sampling: Destructive sampling of replicate microcosms is performed at various time intervals (e.g., 0, 1, 3, 7, 14, 28, 60, and 90 days) to monitor the degradation of the parent compounds and the formation of metabolites.
Sample Extraction and Analysis
The analysis of ioxynil, bromoxynil, and their metabolites from soil samples typically involves the following steps:
-
Extraction: The soil samples are extracted with an appropriate organic solvent or a mixture of solvents (e.g., acetonitrile, methanol, or acetone with water and acid/base modifiers). The extraction is usually performed by shaking or sonication, followed by centrifugation to separate the soil from the extract.
-
Clean-up (Optional): Depending on the complexity of the soil matrix and the analytical method, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Analysis by LC-MS/MS: The extracts are analyzed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique allows for the simultaneous separation, identification, and quantification of the parent herbicides and their metabolites with high sensitivity and selectivity. An isocratic LC-MS/MS method is often suitable for the simultaneous detection of ioxynil, bromoxynil, and their primary degradation products.[3][5]
Conclusion
Ioxynil and bromoxynil undergo similar degradation pathways in soil, primarily through microbial hydrolysis of the nitrile group to form amide and then carboxylic acid metabolites. Comparative data suggests that bromoxynil degrades slightly faster than ioxynil, which may be attributed to its lower sorption to soil particles. The persistence of both herbicides is relatively low, with half-lives typically in the range of one to two weeks under favorable conditions. However, the formation of more persistent metabolites is a possibility and warrants further investigation. The experimental protocols outlined in this guide provide a framework for conducting robust and comparable studies on the environmental fate of these and other related herbicides.
References
- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 2. Comparative analysis of pesticide degradation pathways and stereoselective behavior in agricultural soils - Dialnet [dialnet.unirioja.es]
- 3. Demonstrating formation of potentially persistent transformation products from the herbicides bromoxynil and ioxynil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. The degradation of the herbicide bromoxynil and its impact on bacterial diversity in a top soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
Unraveling DNA Damage: A Comparative Analysis of Ioxynil Octanoate and Other Herbicides Using the Comet Assay
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of widely used herbicides is paramount. This guide provides a comparative analysis of DNA damage induced by ioxynil octanoate versus other common herbicides, with a focus on data obtained from the comet assay. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support experimental design and data interpretation.
Executive Summary
Comparative Analysis of Herbicide-Induced DNA Damage
The following table summarizes quantitative data from comet assays performed on various herbicides across different experimental systems. It is crucial to note that direct comparisons are challenging due to variations in cell types, concentrations, and exposure times. However, the data provides a relative indication of the DNA-damaging potential of these compounds.
| Herbicide | Experimental System | Concentration(s) | Key Comet Assay Parameter(s) | Result | Reference(s) |
| This compound | Allium cepa (onion) root cells | 52, 209, 837, 3350 ppm | DNA fragmentation | Significant, dose-dependent increase in DNA damage. Damage at 837 and 3350 ppm was comparable to the positive control (MMS). | [1] |
| Glyphosate | Human lymphocytes | 0.12, 0.24, 0.6 mg/L | % Tail DNA | Significant increase in DNA damage at all concentrations compared to the control. | [2] |
| Human Raji cells | 1 mM, 5 mM | Tail moment | Statistically significant DNA damage after 30-60 minutes of treatment.[3][4] | [3][4] | |
| Hep-2 cells | 3.00 - 7.50 mM | Tail moment | Significant increase in DNA damage.[5][6] | [5][6] | |
| Atrazine | Human lymphocytes | 0.047, 0.47, 4.7 µg/mL | DNA damage | The commercial formulation (Gesaprim) and adjuvant mixture, but not pure atrazine, increased DNA damage.[7] | [7] |
| Oreochromis niloticus (tilapia) erythrocytes | 6.25, 12.5, 25 µg/L | DNA damage | Significantly different from the control at all concentrations. | [8] | |
| Paraquat | Mouse leukocytes | Not specified | DNA fragmentation | Significant DNA fragmentation observed. | [9] |
| Drosophila melanogaster nervous tissue | Not specified | Oxidative DNA damage | Dose-dependent increase in oxidative DNA damage.[10] | [10] |
Experimental Protocols
Alkaline Comet Assay Protocol for Plant Cells (e.g., Allium cepa)
This protocol is adapted from methodologies used in plant genotoxicity studies.[11][12]
-
Nuclei Isolation:
-
Excise fresh root tips and place them in a chilled petri dish with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Finely chop the root tips for approximately 2 minutes using a sharp razor blade.
-
Filter the homogenate through a 50 µm nylon mesh to remove cellular debris.
-
Centrifuge the filtrate at 1000 rpm for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the nuclear pellet in 100 µL of ice-cold PBS.
-
-
Slide Preparation:
-
Pre-coat microscope slides with a layer of 1% normal melting point (NMP) agarose and allow it to solidify.
-
Mix 10 µL of the nuclear suspension with 90 µL of 0.7% low melting point (LMP) agarose at 37°C.
-
Pipette this mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose on a cold plate for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslip and immerse the slides in a freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C in the dark.
-
-
Alkaline Unwinding and Electrophoresis:
-
Rinse the slides with distilled water and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) and let the DNA unwind for 20-40 minutes at 4°C.
-
Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides and neutralize them by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris-HCl, pH 7.5).
-
Stain the slides with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
-
Visualization and Analysis:
-
Examine the slides using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify parameters such as % tail DNA, tail length, and tail moment.
-
Neutral Comet Assay Protocol for Human Cells
This protocol is a standard method for detecting double-strand DNA breaks in cultured human cells.[13][14][15][16]
-
Cell Preparation:
-
Harvest cultured cells and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in ice-cold PBS.
-
-
Slide Preparation:
-
Prepare pre-coated slides with 1% NMP agarose.
-
Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose at 37°C.
-
Layer the mixture onto the pre-coated slide, cover with a coverslip, and solidify on a cold plate.
-
-
Lysis:
-
Immerse the slides in cold lysis buffer for 1 hour at 4°C.
-
-
Electrophoresis:
-
Rinse the slides with neutral electrophoresis buffer (90 mM Tris-borate, 2 mM EDTA, pH 8.5).
-
Place the slides in an electrophoresis tank filled with cold, fresh neutral electrophoresis buffer.
-
Perform electrophoresis at a low voltage (e.g., 20 V) for 45-60 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides and rinse them with distilled water.
-
Stain the DNA with a suitable fluorescent dye.
-
-
Visualization and Analysis:
-
Analyze the slides under a fluorescence microscope and quantify the comet parameters.
-
Signaling Pathways and Experimental Workflows
Herbicide-Induced DNA Damage via Oxidative Stress
This compound, as a photosystem II inhibitor, disrupts the electron transport chain in chloroplasts.[17][18][19][20][21] This blockage leads to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. The resulting oxidative stress can cause damage to cellular components, including DNA, leading to single and double-strand breaks.
Caption: this compound-induced DNA damage pathway.
General DNA Damage Response (DDR) Pathway
Upon detection of DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR). This pathway coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.
Caption: Overview of the DNA Damage Response (DDR) pathway.
Comet Assay Experimental Workflow
The following diagram illustrates the key steps involved in performing a comet assay to assess DNA damage.
Caption: Experimental workflow for the comet assay.
References
- 1. Cytogenotoxicity attributed to this compound exposure utilizing Allium cepa L as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. hh-ra.org [hh-ra.org]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity of glyphosate assessed by the comet assay and cytogenetic tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of DNA damage induced by atrazine and atrazine-based herbicide in human lymphocytes in vitro using a comet and DNA diffusion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Paraquat-induced ultrastructural changes and DNA damage in the nervous system is mediated via oxidative-stress-induced cytotoxicity in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of comet assay in plant toxicology: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neutral Comet Assay [bio-protocol.org]
- 17. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 18. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 19. Herbicide-induced oxidative stress in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Efficacy comparison of natural-product herbicides versus ioxynil octanoate
A Comparative Guide for Researchers and Drug Development Professionals
The relentless pursuit of effective and environmentally benign weed management strategies has intensified research into natural-product herbicides as viable alternatives to their synthetic counterparts. This guide provides a critical comparison of the efficacy of select natural-product herbicides against the widely used synthetic herbicide, ioxynil octanoate. By presenting available quantitative data, detailing experimental methodologies, and visualizing modes of action, this document aims to equip researchers, scientists, and drug development professionals with objective insights to inform their work in developing next-generation herbicides.
Quantitative Efficacy Comparison
The following table summarizes the herbicidal efficacy of this compound and various natural-product herbicides against several broadleaf weed species. It is important to note that the data are compiled from multiple studies with varying experimental conditions. Therefore, direct comparisons should be made with caution. The efficacy of herbicides is highly dependent on factors such as application rate, weed growth stage, and environmental conditions.
| Herbicide | Active Ingredient(s) | Target Weed Species | Application Rate | Efficacy (% Control) | Reference(s) |
| Synthetic Herbicide | |||||
| This compound | Ioxynil | Stellaria media (Chickweed) | 4-8 oz a.i./ac | >80% | [1] |
| Polygonum convolvulus (Black-bindweed) | 4-8 oz a.i./ac | >80% | [1] | ||
| Chenopodium album (Fat-hen) | 4-8 oz a.i./ac | >80% | [1] | ||
| Various broadleaf weeds in onions | 2.1 L/ha | Not specified, but effective | [2] | ||
| Natural-Product Herbicides | |||||
| Pelargonic Acid | Pelargonic Acid | Papaver rhoeas (Corn Poppy) | 10-15 kg a.i./ha | 90-95% | [3] |
| Veronica hederifolia (Ivy-leaved Speedwell) | 17.1-21.7 kg a.i./ha | 90-95% | [3] | ||
| Amaranthus retroflexus (Redroot Pigweed) | 21.8 kg a.i./ha | ~74% | [3] | ||
| Broadleaf weeds | 15 lb/y (9% v:v) | 66% | [4] | ||
| Echinochloa crus-galli, Fallopia convolvulus, Polygonum lapathifolium, Chenopodium album, Spergula arvensis, Sonchus arvensis | 0.3-1.0 L/100 m² | Effective burndown | [5] | ||
| Clove Oil-Based | Eugenol | Various broadleaf weeds and grasses | 5.0% | 80-100% | [6] |
| Urtica urens (Burning Nettle) | 12-61 L clove oil/ha | 90% | [7] | ||
| Portulaca oleracea (Common Purslane) | 21-38 L clove oil/ha | 90% | [7] | ||
| Multi-species cover crop (clovers, vetch, ryegrass) | 2 quart/acre | ~82% green area reduction | [8] | ||
| Cinnamic Acid & Derivatives | trans-Cinnamic Acid & Analogs | Cuscuta campestris (Field Dodder) | 0.25–1 mM | Concentration-dependent growth inhibition | [9] |
Experimental Protocols
The evaluation of herbicide efficacy relies on standardized experimental protocols conducted under controlled greenhouse conditions and in the field. The following methodologies are synthesized from established guidelines and practices.[10][11][12]
Greenhouse Pot Trials
Greenhouse trials offer a controlled environment to assess herbicide efficacy on specific weed species.
-
Plant Material and Growth Conditions:
-
Weed seeds are sown in pots or trays filled with a standardized potting mix.
-
Pots are maintained in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform plant growth.
-
Plants are typically grown to a specific growth stage (e.g., 2-4 true leaves) before herbicide application.[12]
-
-
Experimental Design:
-
A completely randomized design is commonly used.
-
Treatments include a non-treated control and a range of herbicide concentrations.
-
Each treatment should have a minimum of three to four replications.
-
-
Herbicide Application:
-
Data Collection and Analysis:
-
Visual assessments of weed control (phytotoxicity) are conducted at regular intervals after treatment (e.g., 3, 7, 14, and 21 days). A rating scale (e.g., 0% = no effect, 100% = complete kill) is often used.
-
Plant biomass (fresh or dry weight) is measured at the end of the experiment and compared to the untreated control to quantify growth reduction.[13]
-
Data are subjected to statistical analysis (e.g., ANOVA, regression analysis) to determine significant differences between treatments.
-
Field Trials
Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.
-
Site Selection and Preparation:
-
The trial site should have a uniform weed population and soil type.
-
The experimental area is typically divided into small plots (e.g., 25 m²).[5]
-
-
Experimental Design:
-
A randomized complete block design with at least four replications is recommended to account for field variability.[5]
-
Treatments include the test herbicides at various rates, a standard commercial herbicide for comparison, and an untreated control.
-
-
Herbicide Application:
-
Herbicides are applied using a calibrated backpack or tractor-mounted sprayer equipped with appropriate nozzles to ensure uniform coverage.
-
Application timing is critical and should correspond to the recommended growth stage of the target weeds.[2]
-
-
Data Collection and Analysis:
-
Weed control is assessed visually as in greenhouse trials.
-
Weed density (number of plants per unit area) and biomass are determined from quadrats randomly placed within each plot.
-
Crop tolerance is evaluated by assessing any visible injury (e.g., stunting, chlorosis, necrosis).
-
Yield data is collected at crop maturity to determine the impact of weed control on productivity.
-
All data are statistically analyzed to compare the efficacy of the different treatments.
-
Mode of Action and Signaling Pathways
The fundamental difference in the herbicidal activity of this compound and the selected natural products lies in their distinct molecular mechanisms of action.
This compound: Photosystem II Inhibition
This compound is a selective, post-emergence herbicide that acts as a photosynthetic electron transport inhibitor at the photosystem II (PSII) receptor site.[14] It can also uncouple oxidative phosphorylation.[14]
Caption: Mode of action of this compound, a Photosystem II inhibitor.
Natural-Product Herbicides: Primarily Cell Membrane Disruption
Many natural-product herbicides, particularly those based on pelargonic acid and essential oils (like clove oil), act as non-selective, contact herbicides that rapidly disrupt cell membranes.
Caption: Primary mode of action for contact natural-product herbicides.
Conclusion
This compound demonstrates high efficacy as a selective post-emergence herbicide against a range of broadleaf weeds through the inhibition of photosynthesis.[1][14] In contrast, many natural-product herbicides, such as those derived from pelargonic acid and essential oils, act as fast-acting, non-selective contact herbicides that cause rapid burndown of treated foliage by disrupting cell membranes.[4] While some natural herbicides can achieve high levels of weed control, their efficacy is often more variable and dependent on application timing and weed size.[3][7] Furthermore, natural herbicides typically lack the systemic activity of many synthetic herbicides, leading to potential regrowth from the roots of perennial weeds.[5]
The choice between this compound and natural-product herbicides will depend on the specific weed management goals, the cropping system, and regulatory considerations. For selective control of broadleaf weeds in tolerant crops, this compound remains a highly effective option. Natural-product herbicides offer a valuable tool for rapid, non-selective vegetation burndown, particularly in organic farming systems or sensitive areas where synthetic herbicides are restricted. Further research focusing on direct comparative field trials under diverse environmental conditions is necessary to fully elucidate the relative performance of these herbicidal options and to optimize the use of natural products in integrated weed management programs.
References
- 1. benchchem.com [benchchem.com]
- 2. genfarm.com.au [genfarm.com.au]
- 3. mdpi.com [mdpi.com]
- 4. qualitas1998.net [qualitas1998.net]
- 5. Efficacy of pelargonic acid on non-cropped lands | Plant Protection News (Vestnik Zashchity Rasteniy) [plantprotect.ru]
- 6. EP1603397A1 - Herbicidal compositions containing clove oil - Google Patents [patents.google.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Preliminary Trial of Clove Oil-Based Herbicide for Cover Crop Termination in Organic Farming – Maryland Agronomy News [blog.umd.edu]
- 9. Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apms.org [apms.org]
- 11. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. High efficacy Herbicide this compound - HEBEN [hb-p.com]
Safety Operating Guide
Proper Disposal Procedures for Ioxynil Octanoate
The following guide provides essential safety and logistical information for the proper disposal of ioxynil octanoate, ensuring the safety of laboratory personnel and the protection of the environment. This procedure is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE) due to its toxicity and hazardous nature. This compound is toxic if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is suspected of damaging an unborn child.[1][2][3] It is also classified as very toxic to aquatic life with long-lasting effects.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Use chemical safety goggles or a face shield.[1][4][6]
-
Protective Clothing: Wear coveralls over a long-sleeved shirt and long pants, along with chemical-resistant footwear.[7]
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, use a NIOSH-approved respirator with appropriate cartridges.[4][7]
Always wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][6] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][5]
Step-by-Step Disposal Procedure
Disposal of this compound and its containers must be carried out in compliance with all applicable local, state, and federal regulations.[1][8] Never dispose of undiluted chemical on-site or contaminate streams, rivers, or watercourses.[9]
Step 1: Waste Characterization and Segregation
-
Unused or Waste Product: this compound waste is considered toxic and environmentally hazardous.[1][8] It should be collected in a designated, properly labeled, and sealed container.
-
Empty Containers: Containers that have held this compound must be decontaminated before disposal.
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbents, contaminated soil) and disposable PPE should be treated as hazardous waste.
Step 2: Decontamination of Empty Containers
-
Triple Rinse: The preferred method for decontaminating empty containers is to triple rinse them.[9][10][11]
-
Procedure:
-
Empty the remaining contents into application equipment or a mix tank and allow it to drain for 10 seconds after the flow begins to drip.[11]
-
Fill the container approximately one-quarter full with water and recap it securely.[11]
-
Shake for 10 seconds. For larger containers, roll or tip the container to rinse all interior surfaces.[11]
-
Pour the rinsate into the application equipment or a collection vessel for later use or proper disposal.[9][11] Do not dispose of rinsate on-site.[9]
-
Repeat this procedure two more times.[11]
-
-
Render Unusable: After rinsing, puncture or crush the container to prevent reuse.[9][10]
Step 3: Final Disposal
-
Waste this compound: Pesticide wastes are toxic.[8] The primary recommended disposal method is to use a licensed waste disposal contractor or take the waste to a designated collection site.[2] Incineration at a suitable facility may be an option, but this requires complex equipment to handle toxic combustion products.[12]
-
Decontaminated Containers: Clean, triple-rinsed containers may be offered for recycling through programs like drumMUSTER or delivered to an approved waste management facility.[9][10] If recycling is not available, dispose of the punctured container in a sanitary landfill or by other procedures approved by state and local authorities.[8][9] Do not burn the containers.[9][10]
-
Contaminated Materials: Collect spilled material using an inert absorbent like sand or vermiculite and place it into a suitable, labeled container for disposal as hazardous waste.[1][8]
Spill Management
In the event of a spill, immediately evacuate all non-essential personnel.[1] Ensure adequate ventilation and extinguish any sources of ignition.[1]
-
Contain the spill using absorbent materials like clay or sand.[8]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, appropriate container for disposal.[1]
-
Clean the spill area with detergent and water, collecting the cleaning runoff for disposal.[11]
Quantitative Data and Hazard Summary
The following table summarizes key quantitative data related to the hazards and properties of this compound, underscoring the importance of proper handling and disposal.
| Parameter | Value / Classification | Source |
| GHS Hazard Classifications | Acute Toxicity (Oral), Category 3; Skin Sensitization, Category 1; Serious Eye Irritation, Category 2A; Reproductive Toxicity, Category 2; Hazardous to the Aquatic Environment (Acute & Chronic), Category 1 | [1][2][3] |
| UN Number | 3082 | [1] |
| Transport Hazard Class | Class 9 (Miscellaneous dangerous substances and articles) | [1][2] |
| Signal Word | Danger | [3][4][6] |
| Aquatic Toxicity (Daphnia) | EC₅₀/48 h: 0.011 mg/l | [1] |
| Aquatic Toxicity (Bluegill) | LC₅₀/96 h: 0.024 mg/l | [1] |
| Environmental Fate | Very toxic to aquatic life with long-lasting effects.[1][2] Moderately mobile in soils.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. genfarm.com.au [genfarm.com.au]
- 2. bayercropscience.ie [bayercropscience.ie]
- 3. This compound | C15H17I2NO2 | CID 19730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 辛酰碘苯腈 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. za.uplcorp.com [za.uplcorp.com]
- 7. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. genfarm.com.au [genfarm.com.au]
- 10. titanag.com.au [titanag.com.au]
- 11. resources.finalsite.net [resources.finalsite.net]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling Ioxynil octanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ioxynil octanoate in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and environmental protection.
Hazard Identification and Immediate Precautions
This compound is a selective, post-emergent herbicide that presents several health and environmental hazards.[1][2][3] It is crucial to understand these risks before handling the substance.
Primary Hazards:
-
Toxicity: Toxic if swallowed and may be harmful in contact with skin.[4][5] Inhalation can also be harmful, potentially causing damage to organs through prolonged or repeated exposure.[4]
-
Eye and Skin Irritation: Causes serious eye irritation and may cause an allergic skin reaction.[5][6]
-
Reproductive Toxicity: Suspected of damaging the unborn child.[5][6][7]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6][7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure. Always inspect PPE for integrity before use.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or PVC).[8] Gauntlet style is recommended to protect the forearms.[9] | Prevents skin contact and absorption. Leather or fabric gloves are unsuitable as they can absorb the chemical.[9] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[8][9] | Protects against splashes and aerosols, preventing serious eye irritation.[5] |
| Body Protection | Chemical-resistant coveralls or a lab coat worn over a long-sleeved shirt and long pants.[10] An impermeable apron should be worn when mixing or transferring.[8] | Minimizes skin exposure. Contaminated clothing must be removed immediately and washed separately before reuse.[6][7] |
| Respiratory Protection | A respirator with an appropriate filter for organic vapors and particulates (e.g., type P3) should be used, especially when there is a risk of inhalation or when working in poorly ventilated areas.[8] | Protects against inhalation of harmful vapors and aerosols. |
| Footwear | Chemical-resistant boots. Pant legs should be worn outside the boots.[10][11] | Prevents contamination of feet and lower legs. |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Read the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[9]
-
Designate a Work Area: Conduct all handling and preparation in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Assemble Materials: Ensure all necessary PPE, spill containment materials, and emergency equipment (eyewash station, safety shower) are readily accessible.[4]
Handling:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transferring:
-
Solution Preparation:
-
When preparing solutions, add this compound to the solvent slowly to prevent splashing.
-
Ensure adequate mixing without creating aerosols.
-
Post-Handling:
-
Decontamination:
-
PPE Removal and Cleaning:
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| If Swallowed | Do NOT induce vomiting.[4][6] Rinse mouth with water.[6] Seek immediate medical attention.[4][6] |
| If on Skin | Immediately remove contaminated clothing.[7] Wash the affected area with plenty of soap and water.[4][6] If skin irritation or a rash occurs, get medical advice.[6] |
| If in Eyes | Rinse cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do. Continue rinsing.[4][6] Seek immediate medical attention.[4] |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing.[4] If feeling unwell, call a poison center or doctor.[4] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using inert absorbent materials such as clay, sand, or diatomaceous earth.[4]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[4][6]
-
Clean: Clean the spill area thoroughly with soap and water.
Waste Disposal:
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[4][7] Do not allow it to enter drains or waterways.[7]
-
Container Disposal: Triple rinse empty containers with a suitable solvent.[13] Dispose of the rinsate as hazardous waste. Puncture and dispose of the empty container according to local, state, or federal regulations.[13] Do not reuse empty containers.
Storage
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[4][13]
-
Store away from heat, sparks, and open flames.[4]
-
Keep away from incompatible materials such as strong acids and bases.[4]
-
Store in a locked-up area accessible only to authorized personnel.[6][7]
Workflow and Safety Protocol Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. High efficacy Herbicide this compound - HEBEN [hb-p.com]
- 2. researchgate.net [researchgate.net]
- 3. Ioxynil-octanoate [sitem.herts.ac.uk]
- 4. za.uplcorp.com [za.uplcorp.com]
- 5. This compound | C15H17I2NO2 | CID 19730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. genfarm.com.au [genfarm.com.au]
- 7. bayercropscience.ie [bayercropscience.ie]
- 8. growsafe.co.nz [growsafe.co.nz]
- 9. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 12. titanag.com.au [titanag.com.au]
- 13. genfarm.com.au [genfarm.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
